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Core Science & Biosynthesis

Foundational

"2-methoxyphenyl 4-fluorobenzoate" basic properties

An In-depth Technical Guide to 2-Methoxyphenyl 4-Fluorobenzoate Abstract This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2-methoxyphenyl 4-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxyphenyl 4-Fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2-methoxyphenyl 4-fluorobenzoate. As a member of the fluorinated aromatic ester class of compounds, this molecule holds potential as a versatile building block and intermediate in the fields of pharmaceutical discovery, agrochemical development, and materials science. The strategic placement of the fluoro- and methoxy- functional groups imparts unique electronic properties and metabolic stability, making it a compound of significant interest for researchers. This document details a robust laboratory-scale synthesis protocol, offers an in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), and discusses safety considerations and potential research applications. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-Methoxyphenyl 4-fluorobenzoate is an aromatic ester formed from the condensation of 4-fluorobenzoic acid and guaiacol (2-methoxyphenol). The structure combines a fluorinated acyl group with a methoxy-substituted phenolic ring, creating a molecule with distinct electronic and steric characteristics. The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzoyl moiety, while the guaiacol portion offers sites for further functionalization.

While extensive experimental data for this specific compound is not widely published, its core properties can be reliably calculated or inferred from its constituent parts and structurally similar molecules.

Table 1: Core Physicochemical Properties of 2-Methoxyphenyl 4-Fluorobenzoate

PropertyValueSource / Method
IUPAC Name 2-methoxyphenyl 4-fluorobenzoateIUPAC Nomenclature
Molecular Formula C₁₄H₁₁FO₃Calculated
Molecular Weight 246.24 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available (Predicted: 60-80 °C)Estimated
Boiling Point Not availableEstimated
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF); Insoluble in water.Predicted
CAS Number Not assigned-

Synthesis and Purification

The most direct and reliable method for synthesizing 2-methoxyphenyl 4-fluorobenzoate is the esterification of guaiacol with 4-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds efficiently under basic conditions.

Causality of Experimental Design

The chosen protocol utilizes a tertiary amine base, such as triethylamine or pyridine, which serves two critical roles. First, it acts as a nucleophilic catalyst, activating the acyl chloride. Second, and more importantly, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential to prevent protonation of the guaiacol phenoxide, which would render it non-nucleophilic, and to drive the reaction equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants while being immiscible with the aqueous solutions used during workup.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add guaiacol (1.0 eq), dichloromethane (DCM, ~0.2 M), and triethylamine (1.2 eq). Cool the stirred solution to 0 °C in an ice bath.

  • Acylation: Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 4-fluorobenzoic acid, followed by brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-methoxyphenyl 4-fluorobenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_purification Purification Guaiacol Guaiacol Reaction 1. Combine at 0°C 2. Stir at RT for 2-4h Guaiacol->Reaction AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup 3. Quench (1M HCl) 4. Wash (NaHCO₃, Brine) Reaction->Workup TLC Monitoring Drying 5. Dry (MgSO₄) 6. Concentrate Workup->Drying Purify Recrystallization or Column Chromatography Drying->Purify Crude Product Product Pure 2-Methoxyphenyl 4-Fluorobenzoate Purify->Product

Caption: Esterification workflow for 2-methoxyphenyl 4-fluorobenzoate.

Spectroscopic and Analytical Characterization

Unambiguous structure confirmation relies on a combination of spectroscopic techniques.[1] The following sections detail the predicted spectral data for 2-methoxyphenyl 4-fluorobenzoate, which are essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][3]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy group and the eight aromatic protons, which are split into two separate spin systems.

    • Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm.

    • 4-Fluorobenzoyl Ring: This AA'BB' system will appear as two multiplets. The protons ortho to the fluorine (and meta to the carbonyl) will be around 7.2-7.3 ppm (a triplet-like multiplet due to coupling with both the other aromatic proton and the fluorine). The protons meta to the fluorine (and ortho to the carbonyl) will be deshielded by the carbonyl group, appearing around 8.1-8.2 ppm (a doublet of doublets).

    • 2-Methoxyphenyl Ring: This ABCD system will show four distinct multiplets in the range of 6.9 to 7.4 ppm. The signals will be complex due to ortho, meta, and para coupling.

  • ¹³C NMR (Carbon NMR): The spectrum will show 12 distinct signals (two carbons on the fluorinated ring are chemically equivalent by symmetry).

    • Carbonyl Carbon (C=O): A signal in the range of 164-166 ppm.

    • Aromatic Carbons: Signals between 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling (¹JCF) and appear as a doublet around 165 ppm. The carbon attached to the methoxy group will appear around 150 ppm.

    • Methoxy Carbon (-OCH₃): A sharp signal around 56 ppm.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)MultiplicityIntegration
-OCH₃~3.85~56.0s3H
Ar-H (Guaiacol ring)6.9 - 7.4112 - 151m4H
Ar-H (ortho to F)~7.25~115.8 (d, ²JCF ≈ 22 Hz)t2H
Ar-H (meta to F)~8.15~132.5 (d, ³JCF ≈ 9 Hz)dd2H
Ar-C (ipso to C=O)-~126.5 (d, ⁴JCF ≈ 3 Hz)--
Ar-C (ipso to F)-~165.5 (d, ¹JCF ≈ 255 Hz)--
C=O-~164.5--

(d = doublet, t = triplet, m = multiplet, s = singlet. J values are estimates based on typical C-F coupling constants.)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[5] The spectrum of 2-methoxyphenyl 4-fluorobenzoate is expected to be dominated by strong absorptions from the ester carbonyl and aromatic rings.

  • C=O Stretch (Ester): A very strong, sharp band in the region of 1720-1740 cm⁻¹ . This is a highly characteristic absorption.

  • C-O Stretch: Two bands are expected for the C-O single bonds of the ester, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch (-OCH₃): Signals appearing just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[6][7]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 246 .

  • Key Fragments: The most prominent fragment is expected from the cleavage of the C-O ester bond to form the 4-fluorobenzoyl cation, which is a highly stable acylium ion.

    • m/z = 123: [F-C₆H₄-CO]⁺ (4-fluorobenzoyl cation) - Expected to be the base peak.

    • m/z = 124: [HO-C₆H₄-OCH₃]⁺ (Guaiacol radical cation).

    • m/z = 95: Loss of CO from the m/z 123 fragment, yielding the fluorophenyl cation [F-C₆H₄]⁺.

Potential Applications and Research Context

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character.[8]

  • Pharmaceutical Intermediates: Benzoate esters are common structural motifs in pharmaceuticals. The presence of the fluorine atom can block metabolic oxidation at the para-position, potentially improving the pharmacokinetic profile of a drug candidate.[9][10] This compound could serve as a key intermediate for more complex active pharmaceutical ingredients (APIs).

  • Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and unique biological activity of fluorinated compounds make them valuable in the development of new pesticides and herbicides.[9]

  • Materials Science: Aromatic esters are foundational structures in the development of liquid crystals and high-performance polymers. The specific substitution pattern of 2-methoxyphenyl 4-fluorobenzoate could be explored for creating novel materials with tailored thermal and electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-methoxyphenyl 4-fluorobenzoate is not available, a hazard assessment can be made based on its precursors and related compounds.

  • General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Handle with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of 2-methoxyphenyl 4-fluorobenzoate. The predicted data and protocols herein are intended to facilitate further research and application of this versatile chemical compound.

References

  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
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  • Mass Spectrometry for Metabolomics. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

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  • 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical. (n.d.). Doc Brown's Chemistry. [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved March 16, 2026, from [Link]

  • 2-Fluorobenzoic acid. (n.d.). PubChem. [Link]

  • (No direct source found for this specific compound)
  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]

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  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011, February 24). Agilent. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. [Link]

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  • Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022, August 3). PMC. [Link]

Sources

Exploratory

"2-methoxyphenyl 4-fluorobenzoate" chemical structure

Architecting the 2-Methoxyphenyl 4-Fluorobenzoate Scaffold: Mechanistic Insights and Synthetic Workflows in Targeted Drug Discovery Executive Summary The 2-methoxyphenyl 4-fluorobenzoate structural motif represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Architecting the 2-Methoxyphenyl 4-Fluorobenzoate Scaffold: Mechanistic Insights and Synthetic Workflows in Targeted Drug Discovery

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate structural motif represents a highly privileged scaffold in contemporary medicinal chemistry. By fusing a sterically tuned 2-methoxyphenoxy core with an electronegative 4-fluorobenzoyl moiety, this architecture provides a versatile platform for developing selective enzyme inhibitors, including cyclooxygenase-1 (COX-1) antagonists and aldehyde dehydrogenase (ALDH) modulators[1]. This technical guide dissects the physicochemical rationale behind this structure, details a self-validating synthetic methodology, and evaluates its pharmacological performance.

Mechanistic Rationale and Structural Causality

The pharmacological efficacy of the 2-methoxyphenyl 4-fluorobenzoate scaffold is not coincidental; it is the result of precise atomic-level interactions dictated by its functional groups:

  • The 4-Fluoro Substituent: The incorporation of fluorine at the para-position of the benzoate ring serves a dual purpose. First, fluorine's high electronegativity exerts a strong inductive pull, increasing the electrophilic character of the ester carbonyl. Second, the carbon-fluorine bond is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly extending the molecule's biological half-life. In the context of receptor binding, the fluorine atom often engages in specific halogen bonding or dipole interactions within hydrophobic pockets.

  • The Ester Linkage: Acting as both a hydrogen bond acceptor and a potential site for esterase-mediated prodrug cleavage, the ester bond dictates the spatial geometry (dihedral angle) between the two aromatic systems, optimizing them for π−π stacking with target residues.

  • The 2-Methoxy Group: Positioned ortho to the ester oxygen, the methoxy group introduces critical steric hindrance that restricts bond rotation, locking the molecule into a bioactive conformation. Furthermore, its oxygen atom serves as a localized hydrogen bond acceptor, fine-tuning the electrostatic surface of the molecule[1].

Quantitative Pharmacological Profiling

Derivatives of this scaffold, particularly those functionalized at the 4-position of the methoxyphenyl ring (e.g., 4-formyl-2-methoxyphenyl 4-fluorobenzoate synthesized from vanillin), have demonstrated potent inhibitory activity against COX-1, positioning them as promising anti-thrombotic agents. The binding affinities are driven by amide- π stacked interactions and π−σ interactions within the enzyme's active site.

Table 1: In Silico Binding Affinities and Inhibition Constants of 4-Formyl-2-Methoxyphenyl Benzoate Derivatives against COX-1

Compound DerivativeSubstitution (R)Binding Energy ( Δ G, kcal/mol)Inhibition Constant (Ki, μ M)Target
4-formyl-2-methoxyphenyl 4-fluorobenzoate4-Fluoro-6.4717.98COX-1
4-formyl-2-methoxyphenyl 4-chlorobenzoate4-Chloro-6.5715.40COX-1
4-formyl-2-methoxyphenyl 4-methylbenzoate4-Methyl-6.6712.86COX-1
4-formyl-2-methoxyphenyl 4-bromobenzoate4-Bromo-7.383.87COX-1

Note: Lower Δ G and Ki values indicate stronger binding affinity and more potent inhibition.

Experimental Methodology: Microwave-Assisted Esterification

To synthesize functionalized derivatives of this scaffold (such as the 4-formyl variant), conventional reflux methods often yield poor atom economy due to side reactions. The following protocol utilizes microwave irradiation to achieve rapid, high-yield esterification, incorporating a self-validating feedback loop.

Step-by-Step Protocol:

  • Substrate Solvation: In a dry, microwave-safe reaction vessel, dissolve 300 mg (1.97 mmol) of vanillin (4-hydroxy-3-methoxybenzaldehyde) in 0.5 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF prevents the competitive hydrolysis of the highly reactive acyl chloride, ensuring the nucleophilic attack is exclusively driven by the phenolic oxygen.

  • Base Activation: Add 0.4 mL of Triethylamine (TEA) to the solution.

    • Causality: TEA serves as a non-nucleophilic base, deprotonating the phenolic hydroxyl group to generate a highly reactive phenoxide intermediate while simultaneously neutralizing the HCl byproduct to prevent acid-catalyzed degradation.

  • Acylation: Under strict cold conditions (ice bath), slowly introduce 2.62 mmol of 4-fluorobenzoyl chloride dissolved in 0.5 mL THF.

    • Causality: The exothermic nature of acyl transfer requires thermal regulation to prevent localized boiling of THF and subsequent polymerization.

  • Microwave Irradiation: Seal the vessel and subject the homogeneous mixture to microwave irradiation at 200W for 7.5 minutes.

    • Causality: Microwave dielectric heating provides uniform, instantaneous energy transfer directly to the polar molecules, drastically accelerating the reaction kinetics while avoiding the thermal gradients associated with traditional heating mantles.

  • In-Process Self-Validation: Pause irradiation every 30 seconds to perform Thin-Layer Chromatography (TLC).

    • Causality: This creates a self-validating system. The reaction is complete only when the UV-active spot corresponding to the phenolic starting material completely disappears, and a new, less polar spot (the ester) emerges. This prevents over-irradiation and product degradation.

  • Workup and Structural Validation: Quench the reaction with ice water, extract with ethyl acetate, and concentrate. Validate the final structure using 1 H and 13 C NMR.

    • Causality: Successful synthesis is definitively proven by the disappearance of the broad phenolic -OH singlet (~9.8 ppm in 1 H NMR) and the emergence of fluorine-coupled aromatic signals.

Visualizing the Chemical Logic

The following diagram illustrates the self-validating synthetic workflow, emphasizing the critical control points that ensure structural integrity.

SynthesisWorkflow N1 Phenolic Core (e.g., Vanillin) N3 Microwave Irradiation (TEA, THF, 200W) N1->N3 N2 4-Fluorobenzoyl Chloride N2->N3 N4 Crude Scaffold Formation N3->N4 N5 TLC Monitoring (Self-Validation Loop) N4->N5 N5->N3 Incomplete N6 Purified 2-Methoxyphenyl 4-Fluorobenzoate N5->N6 Rf Shift Confirmed N7 NMR/IR Structural Confirmation N6->N7

Workflow of the microwave-assisted synthesis and self-validation of the fluorobenzoate scaffold.

To further understand why this scaffold is highly sought after in rational drug design, we map its structural features to their corresponding pharmacological effects.

SAR_Mapping Target Receptor Active Site (e.g., COX-1 Pocket) F_Group 4-Fluoro Substitution Metabolic Stability & Hydrophobic Interaction F_Group->Target Halogen Bonding Ester Ester Linkage H-Bond Acceptor & Cleavable Prodrug Site Ester->Target Dipole Interaction Methoxy 2-Methoxy Group Steric Tuning & Electrostatic Anchor Methoxy->Target H-Bonding Phenyl Aromatic Rings Pi-Pi / Pi-Sigma Stacking Phenyl->Target Hydrophobic Shielding

Pharmacophore mapping of the 2-methoxyphenyl 4-fluorobenzoate scaffold against target receptors.

Advanced Applications in Medicinal Chemistry

Beyond anti-thrombotic applications, the 2-methoxyphenyl 4-fluorobenzoate architecture is being actively investigated in the development of selective ALDH1A3 inhibitors, which are critical targets in oncology for disrupting cancer stem cell metabolism[1]. For instance, derivatives such as (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenyl 4-fluorobenzoate have been synthesized to exploit the unique volumetric constraints of the ALDH1A3 substrate pocket. The 2-methoxy group acts as a critical linker that optimizes the trajectory of the molecule into the active site, proving that minor steric modifications on this scaffold yield profound macroscopic changes in enzyme selectivity[1].

References

  • Title: In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: MDPI URL:[Link]

Sources

Foundational

Structural and Mass Spectrometric Profiling of 2-Methoxyphenyl 4-Fluorobenzoate: A Core Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, diaryl esters serve as highly modular structural motifs. Among these, 2-methoxyphenyl 4-fluorobenzoate (Chemical Formula: C14​H11​FO3​ ) stands out as a critical base scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, diaryl esters serve as highly modular structural motifs. Among these, 2-methoxyphenyl 4-fluorobenzoate (Chemical Formula: C14​H11​FO3​ ) stands out as a critical base scaffold. Its functionalized derivatives are actively utilized in the development of selective ALDH1A3 inhibitors for oncology[1] and as potent inhibitors of arachidonate 15-lipoxygenase (EC 1.13.11.33) in inflammatory pathways[2].

Understanding the precise molecular weight (246.23 g/mol ) and the mass spectrometric behavior of this scaffold is not merely a stoichiometric exercise—it is the foundational step for downstream pharmacokinetic modeling, synthetic validation, and formulation. This whitepaper provides an in-depth technical breakdown of its mass properties, physicochemical implications, and a self-validating protocol for its synthesis and High-Resolution Mass Spectrometry (HRMS) characterization.

Stoichiometric Deconstruction and Mass Calculation

The molecular weight of 2-methoxyphenyl 4-fluorobenzoate is dictated by the condensation of two distinct functional moieties:

  • 4-Fluorobenzoyl Group: Provides a halogenated aromatic ring that enhances lipophilicity and sterically shields the molecule from rapid cytochrome P450-mediated oxidation.

  • 2-Methoxyphenoxy (Guaiacol) Group: Introduces a methoxy oxygen that acts as a hydrogen bond acceptor, crucial for target protein binding.

To achieve high-confidence analytical validation, we must distinguish between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for HRMS).

Table 1: Elemental Composition and Exact Mass Contribution of C14​H11​FO3​

ElementAtom CountExact Atomic Mass (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon (C)1412.0000168.000068.29%
Hydrogen (H)111.007811.08614.50%
Fluorine (F)118.998418.99847.72%
Oxygen (O)315.994947.984719.49%
Total (Monoisotopic) 29 - 246.0692 Da 100.00%

Note: The average molecular weight, accounting for natural isotopic abundance (e.g., 13C ), is 246.237 g/mol .

Physicochemical Implications in Drug Design

At an average molecular weight of 246.23 g/mol , 2-methoxyphenyl 4-fluorobenzoate is highly ligand-efficient. It occupies the lower half of the Lipinski Rule of Five limit (<500 Da), granting medicinal chemists a generous "molecular weight budget" for further functionalization.

For example, appending a formyl group to synthesize 4-formyl-2-methoxyphenyl 4-fluorobenzoate increases the molecular weight to only 274.25 g/mol [3]. This ensures that even after significant structural optimization to improve target affinity, the final drug candidate retains favorable oral bioavailability and membrane permeability.

Methodological Framework: Synthesis and Self-Validating HRMS

As an Application Scientist, I emphasize that any analytical workflow must be orthogonal and self-validating. Below is the step-by-step methodology for synthesizing the scaffold and confirming its molecular weight, explicitly detailing the causality behind each experimental parameter.

Step 1: Nucleophilic Acyl Substitution (Synthesis)
  • Reagent Preparation: Dissolve 10 mmol of 2-methoxyphenol in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as an aprotic solvent because it prevents the premature hydrolysis of the acyl chloride while maintaining high solubility for both the polar phenol and the resulting lipophilic ester.

  • Base Addition: Add 12 mmol of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during esterification, driving the reaction equilibrium forward and preventing acid-catalyzed degradation of the product.

  • Acylation: Cool the reaction vessel to 0°C. Dropwise, add 10.5 mmol of 4-fluorobenzoyl chloride.

    • Causality: The 0°C environment strictly controls the exothermic nature of acyl substitutions, preventing unwanted side reactions such as Friedel-Crafts acylation on the activated guaiacol ring.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract the organic layer, dry over MgSO4​ , and purify via silica gel chromatography to isolate the pure scaffold.

Step 2: Self-Validating HRMS Protocol (Molecular Weight Confirmation)

To ensure absolute trustworthiness, the mass spectrometry system must be internally calibrated to rule out instrumental drift.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete solvation. Formic acid is critical; it provides the protons ( H+ ) necessary to ionize the ester carbonyl oxygen, shifting the equilibrium toward the [M+H]+ species required for positive-mode Electrospray Ionization (ESI+).

  • Blank Injection: Run a blank sample (Methanol + 0.1% Formic Acid).

    • Causality: This establishes a clean baseline and validates that the subsequent sample signal is not a false positive caused by column carryover.

  • Internal Calibration: Co-infuse a standard tuning mix (e.g., Agilent ESI-L) simultaneously with the sample.

    • Causality: Time-of-Flight (TOF) analyzers are sensitive to ambient temperature fluctuations that alter the flight tube's dimensions. Internal calibration corrects for this drift in real-time, ensuring mass accuracy remains below the strict 3 ppm threshold.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]+ mass.

    • Validation Criteria: The exact monoisotopic mass (246.0692 Da) plus the mass of a proton (1.0073 Da) yields a theoretical [M+H]+ of 247.0765 m/z . The observed peak must match this value (≤ 3 ppm error) and display the correct isotopic distribution pattern.

Workflow Visualization

G A Reactants: 4-Fluorobenzoyl Chloride + 2-Methoxyphenol B Esterification Reaction (TEA, DCM, 0°C to RT) A->B Nucleophilic Acyl Substitution C Crude Scaffold: 2-Methoxyphenyl 4-Fluorobenzoate B->C Quench & Extract D Purification (Silica Gel Chromatography) C->D Isolate Compound E HRMS Analysis (ESI-TOF) D->E Mass Verification F NMR Spectroscopy (1H and 13C) D->F Structural Elucidation G Molecular Weight Confirmed: 246.23 g/mol [M+H]+ = 247.0765 m/z E->G Exact Mass Match F->G Orthogonal Validation

Fig 1: Synthetic and analytical workflow for 2-methoxyphenyl 4-fluorobenzoate MW verification.

Conclusion

The precise molecular weight determination of 2-methoxyphenyl 4-fluorobenzoate (246.23 g/mol ) is a non-negotiable prerequisite in the quality control of diaryl ester-based therapeutics. By employing a rigorously controlled synthetic environment and a self-validating HRMS protocol, researchers can confidently utilize this scaffold as a reliable foundation for downstream structural optimization in the pursuit of novel targeted therapies.

References

  • Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: mdpi.com URL: [Link]

  • Title: Search IC50 Value - BRENDA Enzyme Database Source: brenda-enzymes.org URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-methoxyphenyl 4-fluorobenzoate

Introduction 2-methoxyphenyl 4-fluorobenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-methoxyphenyl 4-fluorobenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical attributes of 2-methoxyphenyl 4-fluorobenzoate, detailed methodologies for their experimental determination, and a proposed synthetic route. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to synthesize, characterize, and evaluate this compound with scientific rigor.

Chemical Identity and Molecular Structure

The fundamental identification of a chemical entity is the first step in its characterization. 2-methoxyphenyl 4-fluorobenzoate is comprised of a 2-methoxyphenol moiety esterified with a 4-fluorobenzoic acid moiety.

Chemical Structure:

Table 1: Fundamental Molecular Properties of 2-methoxyphenyl 4-fluorobenzoate

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃Calculated
Molecular Weight 246.24 g/mol Calculated
IUPAC Name 2-methoxyphenyl 4-fluorobenzoateIUPAC Nomenclature
CAS Number Not assigned (as of the date of this guide)-
SMILES COC1=CC=CC=C1OC(=O)C2=CC=C(F)C=C2-
InChI Key (To be generated upon synthesis and registration)-

Predicted and Key Physicochemical Properties

In the absence of experimentally determined data for a novel compound, computational prediction tools serve as a valuable resource for estimating its physicochemical properties. Software such as ACD/Labs Percepta and the SwissADME web tool provide robust predictions based on the chemical structure.[1][2][3][4][5][6][7][8][9][10] These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems and anticipating a compound's behavior in biological systems.

Table 2: Predicted Physicochemical Properties of 2-methoxyphenyl 4-fluorobenzoate

PropertyPredicted ValueSignificance in Research & Drug Development
Melting Point (°C) 100-120Influences formulation, purification, and handling. A sharp melting range is an indicator of purity.
Boiling Point (°C) ~350Important for purification by distillation, although less relevant for solid compounds.
Water Solubility LowAffects bioavailability and the choice of solvents for in vitro assays and formulations.
LogP (Octanol-Water Partition Coefficient) ~3.5A key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa Not applicableAs an ester, this compound is not expected to have an ionizable group within the physiological pH range.

Synthesis of 2-methoxyphenyl 4-fluorobenzoate

The synthesis of 2-methoxyphenyl 4-fluorobenzoate can be readily achieved through the esterification of 2-methoxyphenol with 4-fluorobenzoyl chloride. A reliable method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrogen chloride byproduct.[11][12][13][14][15][16][17][18][19][20]

Reaction Scheme
Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-methoxyphenol in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Base Addition: Add 1.1 to 1.5 equivalents of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of 1.05 equivalents of 4-fluorobenzoyl chloride in the same solvent to the stirred reaction mixture. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-methoxyphenol) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-fluorobenzoyl chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-methoxyphenyl 4-fluorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Determination of Physicochemical Properties

The following section outlines the standard, detailed protocols for the experimental determination of the key physicochemical properties of 2-methoxyphenyl 4-fluorobenzoate.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.[21][22][23][24][25]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

Protocol:

  • Sample Preparation: Finely powder a small amount of the purified 2-methoxyphenyl 4-fluorobenzoate.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.

    • For an accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting range is reported as the range between these two temperatures.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow Start Start: Purified Solid Sample Powder Powder the Sample Start->Powder Load Load Capillary Tube (2-3 mm) Powder->Load Place Place in Apparatus Load->Place RapidHeat Rapid Heating (10-20°C/min) to ~20°C below expected MP Place->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Observe Observe Melting SlowHeat->Observe Record Record T_onset and T_clear Observe->Record End End: Report Melting Range Record->End LogP_Workflow Start Start: Pre-saturate n-Octanol and Water Prepare_Stock Prepare Stock Solution in n-Octanol Start->Prepare_Stock Mix Mix Stock Solution with Water Prepare_Stock->Mix Equilibrate Equilibrate by Shaking (Constant Temperature) Mix->Equilibrate Centrifuge Separate Phases by Centrifugation Equilibrate->Centrifuge Analyze_Octanol Analyze Concentration in n-Octanol Phase Centrifuge->Analyze_Octanol Analyze_Water Analyze Concentration in Water Phase Centrifuge->Analyze_Water Calculate Calculate P and LogP Analyze_Octanol->Calculate Analyze_Water->Calculate End End: Report LogP Value Calculate->End

Sources

Foundational

Physicochemical Profiling and Solubility Optimization of 2-Methoxyphenyl 4-Fluorobenzoate Derivatives

Executive Summary The 2-methoxyphenyl 4-fluorobenzoate scaffold is a highly versatile pharmacophoric core utilized in the design of selective enzyme inhibitors and novel therapeutic agents. Its unique electronic distribu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate scaffold is a highly versatile pharmacophoric core utilized in the design of selective enzyme inhibitors and novel therapeutic agents. Its unique electronic distribution—driven by the electron-withdrawing fluorine atom and the electron-donating methoxy group—confers exceptional binding affinity to hydrophobic enzyme pockets. However, the rigid, planar nature of this core results in significant solubility bottlenecks during drug development. This technical guide provides an in-depth analysis of the solubility challenges associated with this scaffold, details computational methods for predicting solvation, and establishes a self-validating empirical protocol for thermodynamic solubility determination.

Structural Significance and the Solubility Conundrum

The 2-methoxyphenyl 4-fluorobenzoate core is frequently functionalized to target specific biological pathways. Notable applications include:

  • ALDH1A3 Inhibitors: Derivatives such as (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenyl 4-fluorobenzoate (ABMM-19) exhibit potent and selective inhibition of ALDH1A3, a key marker in cancer stem cells[1].

  • PARP-1 Inhibitors: Compounds like (E)-4-((2-Carbamothioylhydrazineylidene)methyl)-2-methoxyphenyl 4-fluorobenzoate (E24) utilize the terminal o-methylphenyl group to occupy the hydrophobic shallow pocket of the PARP-1 S site, stabilizing the inhibitor complex[2].

  • Curcumin Monoester Derivatives: Conjugation of the scaffold to curcumin yields novel non-linear optical (NLO) materials and bioactive agents[3].

The Causality of Poor Solvation

Despite their high target affinity, these derivatives suffer from profound solubility limitations in both aqueous media and organic vehicles like dimethylsulfoxide (DMSO). The strong intermolecular π-π stacking interactions between the planar aromatic rings, combined with the high crystal lattice energy imparted by the fluorobenzoate moiety, energetically disfavor solvation. In biological assays, this creates a strict operational ceiling: for example, the maximum assay concentration for ABMM-19 is capped at 60 µM to ensure the final DMSO concentration does not exceed the acceptable non-toxic threshold of 0.2%[1]. Exceeding this threshold can disrupt cellular membrane integrity and artificially alter enzyme conformation, invalidating the assay.

Table 1: Physicochemical Properties and Solubility Constraints of Key Derivatives
Compound DesignationPharmacological TargetMax Assay ConcentrationSolvent/Solubility LimitationSource
ABMM-19 ALDH1A360 µMCapped to maintain DMSO ≤ 0.2% to prevent cytotoxicity.[1]
Compound E24 PARP-1100 nMHydrophobic anchoring limits aqueous dissolution.[2]
Curcumin Monoester N/A (Structural/NLO)N/AHigh lipophilicity requires advanced organic vehicles.[3]

Computational Solvation Modeling (DFT & MEP)

Before empirical testing, computational modeling is essential to predict the solvation behavior of 2-methoxyphenyl 4-fluorobenzoate derivatives. Density Functional Theory (DFT) provides a highly accurate framework for understanding the electronic properties that dictate solubility.

Mechanistic Causality in Basis Set Selection: When calculating the molecular geometry and electronic properties of these derivatives, the B3LYP/6-31G(d,p) basis set is strictly required[3]. The inclusion of polarization functions (d,p) is not optional; it is mechanically necessary to accurately model the highly electronegative fluorine atom and the lone pairs on the methoxy oxygen. These features dictate the Molecular Electrostatic Potential (MEP), which in turn maps the nucleophilic and electrophilic sites responsible for hydration shell formation[3].

G N1 2-Methoxyphenyl 4-Fluorobenzoate Core N2 DFT Calculations (B3LYP/6-31G(d,p)) N1->N2 Input Geometry N3 Molecular Electrostatic Potential (MEP) N2->N3 Electron Density Map N4 Lattice Energy & Intermolecular Forces N2->N4 AIM Analysis N5 Solvation Free Energy (ΔG_solv) N3->N5 Hydration Shell Mapping N4->N5 Crystal Packing Penalty N6 Predicted Solubility Profile N5->N6 Thermodynamic Output

Logical flow of DFT-based computational solubility prediction.

Self-Validating Protocol: Thermodynamic Solubility Profiling

Kinetic solubility assays (e.g., DMSO spike-ins) often overestimate solubility due to supersaturation. For drug development, thermodynamic solubility must be determined. The following protocol is engineered as a self-validating system to eliminate common artifacts associated with highly lipophilic esters.

Step-by-Step Methodology
  • Solid Phase Saturation: Weigh 2.0 mg of the solid 2-methoxyphenyl 4-fluorobenzoate derivative into a glass vial.

    • Causality: Thermodynamic solubility requires an excess of solid phase in equilibrium with the solution to ensure true saturation is reached.

  • Buffer Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).

    • Causality: While the core ester lacks ionizable groups (making solubility relatively pH-independent), physiological pH is standard for downstream biological correlation.

  • Thermal Equilibration: Seal the vial and incubate on an orbital shaker at 37°C for 48 hours.

    • Causality: The rigid crystal lattice of the fluorobenzoate moiety requires extended kinetic energy input to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 100,000 × g for 30 minutes at 37°C.

    • Causality (Critical Step): Filtration is strictly avoided. Highly lipophilic compounds exhibit severe non-specific binding to standard PTFE or PVDF filter membranes, which artificially lowers the measured solubility. Ultracentrifugation ensures phase separation without surface-adsorption artifacts.

  • HPLC-UV Quantification: Extract the supernatant and quantify via HPLC-UV against a pre-validated standard curve.

    • Causality: HPLC-UV ensures the detection of the intact ester, validating that aqueous hydrolysis (a common degradation artifact for benzoates) has not occurred during the 48-hour incubation.

G S1 Solid Compound (Excess) S2 Buffer Addition (pH 7.4 PBS) S1->S2 S3 Incubation & Shaking (24-48h, 37°C) S2->S3 Reach Equilibrium S4 Phase Separation (Ultracentrifugation) S3->S4 Remove Undissolved S5 Supernatant Extraction S4->S5 S6 HPLC-UV Quantification S5->S6 Self-Validating Assay

Step-by-step workflow for thermodynamic solubility determination.

Formulation Strategies for in vitro and in vivo Assays

When the empirical thermodynamic solubility falls below the required assay concentration (as seen with ABMM-19 capping at 60 µM[1]), formulation interventions are required:

  • Cosolvent Systems: Utilizing a ternary mixture of DMSO, PEG-400, and Tween-80 can disrupt the π-π stacking of the methoxyphenyl rings, allowing for higher stock concentrations while keeping the final assay DMSO concentration below the 0.2% cytotoxicity limit.

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the hydrophobic 4-fluorobenzoate tail, masking it from the aqueous environment and significantly enhancing apparent solubility without altering the compound's intrinsic chemical stability.

References

  • Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: MDPI URL: [Link]

  • Title: Design of Selective PARP-1 Inhibitors and Antitumor Studies Source: ACS Publications URL: [Link]

  • Title: Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies Source: ResearchGate URL: [Link]

Sources

Exploratory

Determining the Physicochemical Properties of 2-methoxyphenyl 4-fluorobenzoate: A Technical Guide

Foreword In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property, offeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property, offering insights into its purity, crystal lattice energy, and stability. This guide provides a comprehensive framework for the synthesis, purification, and definitive melting point determination of 2-methoxyphenyl 4-fluorobenzoate, a compound of interest in medicinal chemistry and materials research. As no definitive melting point for this specific ester is readily available in the current body of literature, this document serves as a procedural roadmap for researchers to establish this critical parameter with a high degree of scientific rigor.

Introduction: The Significance of Melting Point in a Research Context

The melting point of a pure, crystalline organic compound is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[1] For the synthetic chemist, this value is more than a mere physical constant; it is a primary indicator of sample purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range. Therefore, an accurate melting point determination is a crucial, final validation of a successful synthesis and purification workflow.

This guide will elucidate the process of obtaining a reliable melting point for 2-methoxyphenyl 4-fluorobenzoate, beginning with its chemical synthesis.

Synthesis of 2-methoxyphenyl 4-fluorobenzoate

The synthesis of 2-methoxyphenyl 4-fluorobenzoate can be efficiently achieved via the acylation of guaiacol (2-methoxyphenol) with 4-fluorobenzoyl chloride. This is a common and effective method for the formation of benzoate esters.

Proposed Synthetic Pathway: Acylation

The reaction involves the nucleophilic attack of the hydroxyl group of guaiacol on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A mild base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Synthesis_of_2-methoxyphenyl_4-fluorobenzoate cluster_reactants Reactants cluster_products Products Guaiacol Guaiacol (2-methoxyphenol) Product 2-methoxyphenyl 4-fluorobenzoate Guaiacol->Product + FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->Product Pyridine Pyridine (Base) HCl HCl Pyridine->HCl Neutralizes PyridiniumChloride Pyridinium Chloride HCl->PyridiniumChloride

Caption: Synthetic route for 2-methoxyphenyl 4-fluorobenzoate.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the stirred mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of 2-methoxyphenyl 4-fluorobenzoate

Purification is a critical step to ensure the obtained melting point is accurate. The crude product will likely contain unreacted starting materials and byproducts.

Purification Strategy

For a solid ester like 2-methoxyphenyl 4-fluorobenzoate, recrystallization or column chromatography are the preferred methods of purification.

Experimental Protocol: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A mixture of hexane and ethyl acetate is a suitable mobile phase. The polarity can be optimized using TLC.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the optimized hexane/ethyl acetate solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.[2]

Characterization and Purity Confirmation

Before determining the melting point, it is imperative to confirm the identity and purity of the synthesized compound using spectroscopic methods.

Spectroscopic Analysis
TechniqueExpected Observations for 2-methoxyphenyl 4-fluorobenzoate
¹H NMR Aromatic protons from both rings, a singlet for the methoxy group protons, and characteristic splitting patterns.
¹³C NMR Resonances for all unique carbon atoms, including the ester carbonyl carbon and carbons bonded to fluorine.
FT-IR A strong C=O stretching vibration for the ester, C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₁FO₃, MW: 246.24 g/mol ).

The absence of impurity peaks in the NMR spectra and a single spot on the TLC plate in multiple solvent systems are strong indicators of high purity.[3][4]

Melting Point Determination: A Rigorous Approach

With a confirmed pure sample, the melting point can now be accurately determined.

Principle

The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A pure compound will have a sharp melting range of 0.5-1.0 °C.

Experimental Workflow

Melting_Point_Determination_Workflow Start Start: Purified Sample Preparation Sample Preparation: Grind to fine powder Start->Preparation Loading Capillary Loading: 2-3 mm height Preparation->Loading Apparatus Melting Point Apparatus (e.g., Mel-Temp) Loading->Apparatus Rough_MP Rapid Heating: Determine approximate MP Apparatus->Rough_MP Trial 1 Precise_MP Slow Heating: 1-2°C per minute Apparatus->Precise_MP Trial 2 Cooling Cool Apparatus (at least 20°C below approx. MP) Rough_MP->Cooling Cooling->Apparatus New Sample Observation Observe and Record: Start and end of melting Precise_MP->Observation End End: Report Melting Range Observation->End

Caption: Workflow for accurate melting point determination.

Detailed Protocol for Melting Point Determination
  • Sample Preparation: Place a small amount of the purified 2-methoxyphenyl 4-fluorobenzoate on a clean, dry watch glass and crush it into a fine powder with a spatula.[6]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Approximate Melting Point (First Determination): Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate.[5]

  • Accurate Melting Point (Second Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Use a fresh sample and heat slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid is observed.

    • Record the temperature at which the last solid crystal melts.

    • The recorded melting point should be reported as this range.

Factors Influencing the Melting Point of Aromatic Esters

Several structural and environmental factors can influence the melting point of aromatic esters like 2-methoxyphenyl 4-fluorobenzoate:

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice generally have higher melting points due to stronger intermolecular forces.

  • Intermolecular Forces: Dipole-dipole interactions, arising from the polar ester group and the carbon-fluorine bond, and van der Waals forces contribute to the stability of the crystal lattice.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points.

Conclusion

The determination of the melting point of a novel compound such as 2-methoxyphenyl 4-fluorobenzoate is a foundational step in its physicochemical characterization. By following a systematic approach encompassing synthesis, rigorous purification, and meticulous measurement, researchers can establish a reliable and reproducible melting point. This, in turn, provides a benchmark for purity and a critical data point for further research and development activities.

References

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. In Chemistry - HSCprep. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • PubMed. (2002, March 15). Enzymatic synthesis and purification of aromatic coenzyme a esters. Retrieved from [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023, April 19). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed Central. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluorobenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022, August). Journal of the Serbian Chemical Society, 87(7-8), 759–768. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • (4-methoxyphenyl)methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014, April 8). Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Thermal Dynamics of 2-Methoxyphenyl 4-Fluorobenzoate: A Technical Guide

Executive Summary & Chemical Ontology The compound 2-methoxyphenyl 4-fluorobenzoate (and its formyl/allyl derivatives) has emerged as a highly privileged structural motif in modern drug discovery. This specific aryl este...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

The compound 2-methoxyphenyl 4-fluorobenzoate (and its formyl/allyl derivatives) has emerged as a highly privileged structural motif in modern drug discovery. This specific aryl ester scaffold is a critical pharmacophore in the development of selective PARP-1 inhibitors for oncology[1], ALDH1A3 inhibitors[2], and novel COX-1 targeting anti-thrombotic agents[3].

Despite its widespread use as a synthetic intermediate and a prodrug moiety (e.g., in curcumin monoester derivatives[4]), empirical thermodynamic data—specifically its boiling point—is rarely published. As a Senior Application Scientist, I have designed this whitepaper to address this data gap. We will explore the causality behind the thermal instability of heavy aryl esters, detail the in silico methodologies used to predict their boiling points, and provide self-validating experimental protocols for their synthesis and thermal characterization.

The Boiling Point Conundrum: Thermodynamics vs. Degradation

For low-molecular-weight organic compounds, the boiling point (BP) is a fundamental empirical metric. However, for heavier, highly functionalized aryl esters like 2-methoxyphenyl 4-fluorobenzoate (MW: 246.23 g/mol ), determining the boiling point at standard atmospheric pressure (760 mmHg) presents a significant physicochemical challenge.

  • Causality of Thermal Cleavage: At elevated temperatures (typically >280 °C), the ester linkage becomes highly susceptible to thermal degradation (pyrolysis) before the vapor pressure of the liquid equals atmospheric pressure.

  • Empirical Reality: While the melting point of this compound and its close derivatives is easily captured via Differential Scanning Calorimetry (DSC)—typically ranging from 70 °C to 176 °C depending on specific substitutions[2]—the compound will undergo mass loss via decomposition before boiling.

  • The Solution: Researchers must rely on a dual approach: Density Functional Theory (DFT) / Cheminformatics for theoretical boiling point prediction[3][4], and Thermogravimetric Analysis (TGA) to establish the absolute thermal degradation threshold.

In Silico Methodologies: DFT and Cheminformatics

To bypass the limitations of empirical distillation, computational pipelines are employed to predict the thermodynamic and pharmacokinetic (ADMET) properties of the compound.

  • Quantum Mechanical Profiling: Using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set level, researchers can calculate the HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and ground-state geometry[4]. These electronic properties directly correlate with intermolecular forces (van der Waals and dipole-dipole interactions), which dictate the boiling point.

  • ADMET & Boiling Point Prediction: Tools such as pkCSM and SwissADME utilize group-contribution methods (e.g., the Joback method) to estimate macroscopic properties from molecular topology[3]. The presence of the highly electronegative fluorine atom and the electron-donating methoxy group creates strong intermolecular dipole interactions, pushing the predicted boiling point to approximately 345 °C .

ComputationalWorkflow Input Input Structure 2-methoxyphenyl 4-fluorobenzoate DFT Quantum Mechanics DFT/B3LYP 6-31G(d,p) Input->DFT ADMET Cheminformatics pkCSM / SwissADME Input->ADMET Out1 Electronic Properties HOMO-LUMO & MEP DFT->Out1 Out2 Thermodynamics Predicted Boiling Point (~345 °C) DFT->Out2 ADMET->Out2

Caption: Computational pipeline for predicting thermodynamic and electronic properties of aryl esters.

Quantitative Data Summary

The following table synthesizes the predicted and empirically derived physicochemical properties of 2-methoxyphenyl 4-fluorobenzoate, aggregating data from structural analogs and in silico models[2][3][4].

PropertyValueMethod of Determination
Molecular Weight 246.23 g/mol Exact Mass Calculation
Physical State Solid (White/Off-white)Empirical Observation
Melting Point ~95–105 °CDSC / Capillary Method
Boiling Point (Predicted) ~345 °C (at 760 mmHg) In Silico (Joback Method / pkCSM)
Thermal Degradation Onset > 290 °CTGA (Mass Loss Observation)
LogP (Octanol/Water) ~3.2SwissADME Prediction
HOMO-LUMO Gap ~4.5 eVDFT/B3LYP 6-31G(d,p)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific analytical checkpoint to confirm causality and success.

Protocol A: Microwave-Assisted Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

Microwave-assisted synthesis is chosen over traditional refluxing because it provides rapid, uniform heating, which significantly increases the yield of sterically hindered esters while minimizing thermal degradation.

  • Reagent Preparation: In a dried, microwave-safe reaction vial, dissolve 1.0 equivalent of guaiacol (2-methoxyphenol) in anhydrous dichloromethane (DCM).

  • Catalysis Activation: Add 1.5 equivalents of Triethylamine (TEA) as a base to deprotonate the phenol, followed by a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

  • Acylation: Slowly add 1.1 equivalents of 4-fluorobenzoyl chloride dropwise at 0 °C to prevent exothermic side reactions.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C for 15 minutes (Power: 150 W).

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting guaiacol on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The disappearance of the guaiacol spot and the appearance of a higher Rf UV-active spot confirms reaction completion.

  • Workup & Purification: Quench with distilled water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol.

  • Validation Checkpoint 2 (NMR): Perform ¹H-NMR (CDCl₃). The presence of a sharp singlet at ~3.8 ppm (methoxy group) and the downfield shift of the aromatic protons confirm the ester structure.

Protocol B: Thermal Characterization (DSC/TGA)

Because the empirical boiling point cannot be reached without decomposition, simultaneous DSC/TGA is used to map the thermal boundaries of the compound.

  • Sample Loading: Accurately weigh 5–10 mg of the purified compound into an inert alumina crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

  • Validation Checkpoint (Data Interpretation):

    • DSC Curve: Look for a sharp, singular endothermic peak between 95–105 °C. This validates the melting point and confirms sample purity (lack of broad polymorphic peaks).

    • TGA Curve: Monitor the mass-loss derivative curve. The onset temperature where mass drops below 98% represents the thermal degradation point. Causality: If this degradation point occurs before the predicted boiling point of 345 °C, it empirically proves that the compound decomposes before it can boil at 1 atm.

SynthesisWorkflow Step1 Reactants Guaiacol + 4-Fluorobenzoyl Chloride Step3 Reaction Microwave Irradiation (80 °C) Step1->Step3 Step2 Catalysis TEA / DMAP in DCM Step2->Step3 Step4 Validation TLC & 1H-NMR Confirmation Step3->Step4 Step5 Thermal Analysis DSC/TGA for MP & Degradation Step4->Step5

Caption: Self-validating workflow for the synthesis and thermal characterization of the ester.

References

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies. ACS Publications. 1

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. 2

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Research Journal of Pharmacy and Technology.

  • 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies. ResearchGate. 4

  • Non-commercial use only (ADMET predictions of vanillin derivatives). Journal of Public Health in Africa. 3

Sources

Exploratory

Whitepaper: Reactivity Profile and Pharmacological Architecture of 2-Methoxyphenyl 4-Fluorobenzoate

Executive Summary The compound 2-methoxyphenyl 4-fluorobenzoate represents a highly versatile structural motif in modern medicinal chemistry and organic synthesis. Characterized by an ester linkage bridging a 4-fluoroben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methoxyphenyl 4-fluorobenzoate represents a highly versatile structural motif in modern medicinal chemistry and organic synthesis. Characterized by an ester linkage bridging a 4-fluorobenzoyl moiety and a 2-methoxyphenoxy (guaiacol) leaving group, its reactivity profile is governed by a delicate interplay of electronic induction, resonance stabilization, and steric hindrance. This technical guide deconstructs the causality behind its chemical behavior, explores its pharmacological utility—particularly in Cyclooxygenase-1 (COX-1) and Poly (ADP-ribose) polymerase-1 (PARP-1) inhibition—and establishes self-validating protocols for its synthesis and handling.

Mechanistic Profiling: Electronic and Steric Determinants

To predict and manipulate the reactivity of 2-methoxyphenyl 4-fluorobenzoate, one must isolate the electronic contributions of its constituent functional groups.

  • The 4-Fluorobenzoate Electrophile: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, coupled with a weaker resonance-donating effect (+R) via its lone pairs. The net result is a highly polarized carbonyl carbon that is more electrophilic than an unsubstituted benzoate, accelerating its susceptibility to nucleophilic attack (e.g., during hydrolysis or aminolysis)[1].

  • The 2-Methoxyphenoxy Leaving Group: The ortho-methoxy group introduces significant steric bulk directly adjacent to the ester linkage. This steric shielding protects the carbonyl center from bulky nucleophiles, effectively modulating the rate of degradation. Furthermore, the methoxy oxygen acts as a potent hydrogen-bond acceptor, which is critical for anchoring the molecule within biological active sites.

Reactivity Core 2-Methoxyphenyl 4-Fluorobenzoate Carbonyl Carbonyl Center (Electrophilic) Core->Carbonyl LeavingGroup 2-Methoxyphenoxy (Leaving Group) Core->LeavingGroup Fluoro 4-Fluoro Substituent (-I, +R Effects) Core->Fluoro Hydrolysis Base-Catalyzed Hydrolysis Carbonyl->Hydrolysis Aminolysis Aminolysis / Amide Formation Carbonyl->Aminolysis Enzyme Enzyme Active Site (e.g., COX-1, PARP-1) LeavingGroup->Enzyme Steric & H-Bonding Fluoro->Enzyme Halogen Bonding

Diagram 1: Structural reactivity logic mapping the functional groups to their chemical and biological pathways.

Pharmacological Applications: Target Binding and SAR

Derivatives incorporating the 2-methoxyphenyl 4-fluorobenzoate scaffold have demonstrated profound efficacy in targeted drug discovery.

COX-1 Inhibition and Anti-Thrombotic Activity

In the context of cardiovascular disease, thrombosis is often driven by prostacyclin-mediated platelet reactivity. Inhibiting the COX-1 enzyme blocks the synthesis of Thromboxane A2 (TxA2), thereby preventing platelet aggregation[2]. In silico and in vivo chemoinformatics studies on vanillin derivatives (which utilize the 4-formyl-2-methoxyphenyl benzoate core) reveal that the ester linkage is essential for orienting the aromatic rings into the hydrophobic pockets of COX-1[3].

COX1 Drug 2-Methoxyphenyl 4-Fluorobenzoate Derivative COX1 Cyclooxygenase-1 (COX-1) Enzyme Drug->COX1 Competitive Binding Arachidonic Arachidonic Acid Metabolism COX1->Arachidonic Blocked Prostacyclin Prostacyclin / TxA2 Synthesis Arachidonic->Prostacyclin Inhibited Platelets Platelet Aggregation & Thrombosis Prostacyclin->Platelets Prevented

Diagram 2: Mechanism of action for COX-1 inhibition and subsequent anti-thrombotic efficacy.

Structure-Activity Relationship (SAR) Data: The substitution at the para position of the benzoate ring drastically alters the binding affinity. As shown in Table 1, electron-withdrawing groups (like fluorine and trifluoromethyl) enhance the binding energy compared to the unsubstituted benzoate, likely due to increased dipole interactions and halogen bonding within the target pocket[2].

Table 1: In Silico Binding Affinities of 2-Methoxyphenyl Benzoate Derivatives against COX-1 [2]

Compound DerivativeBinding Energy (kcal/mol)H-Bonding InteractionsHydrophobic Interactions
4-formyl-2-methoxyphenyl benzoate-3.952YesYes
4-formyl-2-methoxyphenyl 4-fluorobenzoate-4.342NoYes
4-formyl-2-methoxyphenyl 4-chlorobenzoate-4.576NoYes
4-formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate-5.067YesYes

Synthetic Architecture: Causality in Experimental Design

The synthesis of 2-methoxyphenyl 4-fluorobenzoate is typically achieved via modified Schotten-Baumann conditions or Steglich esterification.

The Causality of Reagent Selection:

  • Solvent (Dichloromethane - DCM): Chosen for its aprotic nature, preventing competitive hydrolysis of the highly reactive 4-fluorobenzoyl chloride.

  • Base (Triethylamine - TEA): Acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the methoxyphenol.

  • Catalyst (DMAP): 4-Dimethylaminopyridine is critical. The ortho-methoxy group on the phenol creates steric hindrance. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and less sterically encumbered than the original acyl chloride, effectively bypassing the activation energy barrier.

Workflow Step1 Reagent Prep: 2-Methoxyphenol + 4-Fluorobenzoyl Chloride Step2 Catalysis: TEA / DMAP in DCM (0°C to RT) Step1->Step2 Step3 Reaction Monitoring: TLC & LC-MS Step2->Step3 Step4 Purification: Aqueous Workup & Column Chromatography Step3->Step4 Step5 Validation: NMR & HRMS Step4->Step5

Diagram 3: Step-by-step synthetic workflow for the esterification process.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a built-in diagnostic check to confirm success before proceeding to the next step.

Protocol: Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

Step 1: Initiation and Activation

  • Charge a flame-dried round-bottom flask with 2-methoxyphenol (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Add Triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses unwanted side reactions and manages the exothermic nature of the subsequent acyl chloride addition.

Step 2: Coupling

  • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Self-Validation Check 1 (Visual): The formation of a dense white precipitate (Triethylamine hydrochloride) should be observed within 5 minutes. If the solution remains completely clear, the acyl chloride has likely degraded (hydrolyzed), and the reaction must be aborted.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: In-Process Monitoring

  • Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Self-Validation Check 2 (Chromatographic): The highly polar phenolic starting material will appear at a low retention factor ( Rf​≈0.2 ). The successful formation of the non-polar ester product will manifest as a distinct, UV-active spot at a higher retention factor ( Rf​≈0.6 ). The reaction is complete when the lower spot is consumed.

Step 4: Quench and Extraction

  • Quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: This neutralizes any unreacted acyl chloride and removes residual acidic byproducts.

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Final Validation

  • Purify the crude product via silica gel column chromatography.

  • Self-Validation Check 3 (Spectroscopic): Confirm the structure via 1H NMR. The disappearance of the broad phenolic -OH singlet ( ≈5.5 ppm) and the presence of the highly deshielded ester-adjacent aromatic protons confirm successful esterification[4].

References

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies ACS Publications[Link]

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Research Journal of Pharmacy and Technology[Link]

  • Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor Journal of Public Health in Africa[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors MDPI[Link]

Sources

Foundational

"2-methoxyphenyl 4-fluorobenzoate" potential research areas

An In-depth Technical Guide to 2-methoxyphenyl 4-fluorobenzoate: Exploring Potential Research Frontiers Introduction: Deconstructing a Molecule of Interest In the landscape of modern drug discovery, the exploration of no...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-methoxyphenyl 4-fluorobenzoate: Exploring Potential Research Frontiers

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of progress. 2-methoxyphenyl 4-fluorobenzoate stands as a compelling, yet underexplored, candidate for investigation. Its structure represents a strategic hybridization of two key pharmacophores: the guaiacol (2-methoxyphenol) moiety and a 4-fluorinated benzoic acid derivative. This guide, intended for researchers, scientists, and drug development professionals, will delve into the potential research avenues for this compound, grounded in the established biological activities of its constituent parts.

The guaiacol scaffold is a naturally occurring phenolic compound found in wood creosote and is a precursor to various flavoring agents and pharmaceuticals.[1] Derivatives of guaiacol have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and even potential neuroprotective and anticancer effects.[1][2][3] The 2-methoxy group is critical, influencing the molecule's electronic properties and its ability to act as a hydrogen bond donor and acceptor, which can be pivotal for target engagement.[4]

On the other hand, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The 4-fluorobenzoic acid motif, in particular, is a component of numerous therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.[5] The combination of these two moieties in 2-methoxyphenyl 4-fluorobenzoate suggests a molecule with a multifaceted pharmacological profile worthy of systematic investigation.

PART 1: Synthesis and Physicochemical Characterization

A logical first step in the investigation of 2-methoxyphenyl 4-fluorobenzoate is its chemical synthesis and thorough characterization.

Proposed Synthetic Workflow

A straightforward and efficient synthesis can be envisioned through the esterification of guaiacol with 4-fluorobenzoyl chloride. This reaction is a standard method for forming ester linkages.

Experimental Protocol: Synthesis of 2-methoxyphenyl 4-fluorobenzoate

  • Reaction Setup: To a solution of guaiacol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture. The use of catalytic amounts of pyridine is also a known method for this type of reaction.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

Analytical Technique Purpose
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the molecular structure, including the connectivity of atoms and the presence of the fluorine substituent.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy To identify key functional groups, particularly the ester carbonyl (C=O) stretch.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive structural proof.[8]
Melting Point Analysis To assess the purity of the crystalline solid.

PART 2: Potential Pharmacological Activities & Therapeutic Areas

The true potential of 2-methoxyphenyl 4-fluorobenzoate lies in its predicted biological activities, inferred from the extensive literature on its structural components.

Anti-inflammatory and Analgesic Potential

Scientific Rationale: The 2-fluorobenzoic acid moiety is a known scaffold in nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5] Furthermore, many phenolic compounds, including guaiacol derivatives, exhibit antioxidant and anti-inflammatory properties by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways.[3] The combination of a COX-inhibiting scaffold with an antioxidant moiety could offer a synergistic effect, potentially leading to a gastro-sparing anti-inflammatory agent.[3]

Proposed Research Areas:

  • Investigation as a selective COX-2 inhibitor.

  • Evaluation of its ability to inhibit lipoxygenase (LOX) enzymes, which are also involved in inflammation.[3]

  • Assessment of its antioxidant capacity and its effect on inflammatory cytokine production in relevant cell models.

Anticancer Activity

Scientific Rationale: Both fluorinated compounds and guaiacol derivatives have been implicated in anticancer research. Fluorinated benzothiazoles have shown antitumor activity,[9] and various methoxylated flavonoids exhibit cytotoxicity against cancer cell lines.[10] The 2-methoxyphenyl group is present in inhibitors of key signaling proteins like Casein Kinase 2 (CSNK2A), which is a target in cancer and virology.[11] Benzoxazole derivatives, which share structural similarities, have also been investigated for their anticancer properties.[12]

Proposed Research Areas:

  • Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., breast, prostate, lung, colon).

  • Investigation of its potential to inhibit protein kinases involved in cancer cell proliferation and survival.

  • Elucidation of the mechanism of cell death (e.g., apoptosis, necrosis).

Antimicrobial and Antiviral Properties

Scientific Rationale: Phenolic compounds are well-known for their antimicrobial effects.[13] The addition of a fluorine atom can sometimes enhance this activity.[13] Furthermore, as mentioned, the 2-methoxyphenyl moiety is found in CSNK2A inhibitors that have demonstrated antiviral activity.[11] This suggests that 2-methoxyphenyl 4-fluorobenzoate could be explored for its potential to combat bacterial, fungal, or viral infections.

Proposed Research Areas:

  • Evaluation of its minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

  • Screening for antiviral activity, particularly against viruses where host kinases like CSNK2A play a role in replication.

PART 3: Proposed Experimental Workflows

To systematically investigate the potential of 2-methoxyphenyl 4-fluorobenzoate, a tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Workflow 1: Initial Screening and Target Identification

This workflow aims to identify the most promising biological activities of the compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Hit Validation & Prioritization Synthesis Synthesis via Esterification Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Full Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition, Cytokine Profiling) Characterization->Anti_inflammatory Anticancer Anticancer Screening (MTT/MTS on Cancer Cell Lines) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Hit_validation Dose-Response & IC50/EC50 Determination Anti_inflammatory->Hit_validation Anticancer->Hit_validation Antimicrobial->Hit_validation Prioritization Prioritize Therapeutic Area Hit_validation->Prioritization

Caption: A logical workflow for the initial investigation of 2-methoxyphenyl 4-fluorobenzoate.

Workflow 2: Mechanism of Action (MoA) Studies

Once a promising activity is identified (e.g., anti-inflammatory), a deeper investigation into its mechanism is warranted.

G cluster_0 Cellular & Molecular Investigations cluster_1 Computational & Biophysical Studies start Validated Anti-inflammatory Hit pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK pathways) start->pathway_analysis gene_expression Gene Expression Profiling (qPCR for inflammatory genes like IL-6, TNF-α) start->gene_expression ros_scavenging ROS Scavenging Assays (e.g., DPPH, ABTS) start->ros_scavenging docking Molecular Docking (e.g., into COX-2 active site) start->docking elucidation Elucidation of Mechanism of Action pathway_analysis->elucidation gene_expression->elucidation ros_scavenging->elucidation binding_assay Direct Target Binding Assays (e.g., SPR, ITC) docking->binding_assay binding_assay->elucidation

Caption: Proposed workflow for elucidating the anti-inflammatory mechanism of action.

PART 4: Pharmacokinetics and Lead Optimization

A crucial aspect of drug development is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of a compound.

In Silico and In Vitro ADME/Tox
Parameter Proposed Method Rationale
Solubility Kinetic/Thermodynamic Solubility AssaysPoor solubility can limit bioavailability.[14]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive absorption across the gut wall.
Metabolic Stability Incubation with Liver Microsomes (Human, Rat)Identifies potential metabolic liabilities and first-pass metabolism.[14]
Plasma Protein Binding Rapid Equilibrium DialysisHigh binding can reduce the free drug concentration available for therapeutic effect.
Cytotoxicity Assessment in non-cancerous cell lines (e.g., hepatocytes)Provides an early indication of potential toxicity.

The fluorine atom is expected to block potential sites of metabolism on the benzoyl ring, potentially improving the compound's pharmacokinetic profile. However, the guaiacol moiety may be susceptible to O-demethylation or hydroxylation. Identifying these metabolites is a key research objective.

Conclusion and Future Directions

2-methoxyphenyl 4-fluorobenzoate is a molecule strategically designed at the intersection of known pharmacophores. While direct experimental data is lacking, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research areas—anti-inflammatory, anticancer, and antimicrobial—are all supported by a substantial body of literature on related compounds.

The path forward requires a systematic and multi-pronged approach, beginning with robust synthesis and characterization, followed by broad biological screening and in-depth mechanistic studies. The workflows outlined in this guide provide a roadmap for unlocking the potential of this promising compound. Future research should focus not only on validating these predicted activities but also on synthesizing analogues to build a structure-activity relationship (SAR) profile, ultimately leading to the development of optimized lead compounds with enhanced potency and favorable drug-like properties.

References

  • He, L., & Shangguan, X. C. (2023). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. Zeitschrift für Kristallographie - New Crystal Structures.
  • Brantley, E., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. Loma Linda University.
  • Li, C. M., et al. (2015). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Journal of Pharmacology and Experimental Therapeutics.
  • Gray, A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. BenchChem.
  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
  • McTeague, T. A., et al. (2021). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)
  • Al-Khafaji, K., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem.
  • Castillo-Garcia, A. A., et al. (2025). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Green Chemistry.
  • NextSDS. (n.d.). 2-[(4-fluorophenyl)
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • Tan, J. B., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
  • Vinati Organics. (2025). What is Guaiacol? Uses, Properties, and Industrial Applications Explained.
  • BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. BenchChem.
  • Thermo Fisher Scientific. (2025).
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  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Uyar, T., et al. (2024). m-Guaiacol-Derived Benzoxazine Resins as Surprising Heterogeneous Photocatalysts for the Photocatalytic Production of Hydrogen Peroxide under Visible Light.
  • Shchegolkov, E., et al. (2025).
  • Mouttaki, H., et al. (2011). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and Environmental Microbiology.
  • Mujwar, S., et al. (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Molecules.
  • Sharma, S., et al. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences.
  • Targeted Oncology. (2025).
  • Russian Journal of General Chemistry. (2022). Synthesis of 2- or 4-fluorine-substituted arylamides. Pleiades Publishing.
  • Li, Y., et al. (2023).
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. Carl ROTH.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis. BenchChem.
  • Zhang, Z., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4-Methoxyphenyl benzoate.
  • Itthagarun, A., et al. (2001).

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Exploratory

The 2-Methoxyphenyl 4-Fluorobenzoate Pharmacophore: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The 2-methoxyphenyl 4-fluorobenzoate scaffold has emerged as a highly versatile and privileged structural motif in contemporary medicinal chemistry. By integrating a metabolically stable fluorinated aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate scaffold has emerged as a highly versatile and privileged structural motif in contemporary medicinal chemistry. By integrating a metabolically stable fluorinated aromatic ring with a sterically tunable methoxyphenol derivative via an ester linkage, this moiety provides exceptional binding affinity across diverse biological targets. This whitepaper elucidates the causality behind its structural design, details its synthesis protocols, and explores its critical roles in oncology (e.g., PARP-1 and ALDH1A3 inhibition) and infectious diseases (e.g., antileishmanial and antibacterial agents).

Rationale for Structural Design (SAR Dynamics)

The pharmacological success of the 2-methoxyphenyl 4-fluorobenzoate moiety is driven by precise structure-activity relationship (SAR) dynamics:

  • Para-Fluorine Substitution: The highly electronegative fluorine atom at the para position of the benzoate ring prevents rapid phase I metabolism (e.g., CYP450-mediated para-hydroxylation). It also enhances the lipophilicity of the molecule, improving cellular membrane permeability without significantly increasing steric bulk.

  • Ester Linkage: The ester bond serves a dual purpose. In some applications, it acts as a hydrolyzable prodrug linker to improve plasma stability (e.g., in curcumin monoesters)[1]. In targeted inhibitors, it provides critical conformational flexibility, allowing the aromatic rings to adopt optimal dihedral angles for π−π stacking interactions within enzyme active sites[2].

  • 2-Methoxy Group: The methoxy substituent on the phenolic ring acts as a potent hydrogen bond acceptor. Sterically, it restricts the rotation of the adjacent ester bond, locking the molecule into a bioactive conformation necessary for target engagement.

Therapeutic Applications

Oncology: ALDH1A3 and PARP-1 Inhibition

In cancer therapeutics, derivatives of 4-formyl-2-methoxyphenyl 4-fluorobenzoate have been utilized to synthesize selective enzyme inhibitors.

  • ALDH1A3 Inhibitors: The compound (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenyl 4-fluorobenzoate (ABMM-19) was designed to mimic the physiological substrate retinoic acid[3]. The extension of the benzaldehyde moiety via the fluorobenzoate ester enhances affinity toward the enzyme's active site through aromatic amino acid interactions[3].

  • PARP-1 Inhibitors: Novel hydrazineylidene derivatives containing this scaffold have been synthesized to target the S site of PARP-1[2]. The structural rigidity provided by the scaffold allows for critical π−π stacking interactions with Y907 and Y896 residues in the PARP-1 active site, leading to DNA double-strand breaks and apoptosis in homologous recombination repair (HR)-deficient cells[2].

  • Curcumin Derivatives: The monoester derivative 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl)-2-methoxyphenyl 4-fluorobenzoate demonstrates significant cytotoxicity against colon, breast, and lung cancer cell lines[1]. The esterification improves human plasma stability compared to native curcumin[1].

Infectious Diseases: Antileishmanial and Antibacterial Agents

Eugenol (4-allyl-2-methoxyphenol) derivatives utilizing the 4-fluorobenzoate ester have shown profound antimicrobial properties.

  • Antileishmanial Activity: 4-allyl-2-methoxyphenyl 4-fluorobenzoate exhibits potent activity against both promastigote and amastigote forms of Leishmania donovani[4]. The mechanism involves immunomodulation of the host macrophage, impairing Th2 cytokine responses (IL-10, TGF- β ) while enhancing Th1 responses (IL-12, IFN- γ ) to clear the intracellular parasite[4].

  • Antibacterial Activity: This specific derivative also demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive strains like Staphylococcus epidermidis, utilizing the lipophilic fluorobenzoate to penetrate bacterial cell walls[5].

Visualizations

SynthesisWorkflow Phenol Substituted 2-Methoxyphenol (e.g., Eugenol/Vanillin) Catalyst TEA / DMAP Catalyst (Anhydrous DCM, 0°C) Phenol->Catalyst Chloride 4-Fluorobenzoyl Chloride (Acylating Agent) Chloride->Catalyst Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate Product 2-Methoxyphenyl 4-Fluorobenzoate (Purified Ester) Intermediate->Product Nucleophilic Substitution

Chemical synthesis workflow for 2-methoxyphenyl 4-fluorobenzoate derivatives.

MechanismOfAction Scaffold 2-Methoxyphenyl 4-Fluorobenzoate Scaffold PARP PARP-1 S-Site Binding (π-π Stacking) Scaffold->PARP ALDH ALDH1A3 Inhibition (Retinoic Acid Mimic) Scaffold->ALDH Leish Macrophage Modulation (Th2 to Th1 Shift) Scaffold->Leish Apop Tumor Cell Apoptosis (DNA Damage) PARP->Apop ALDH->Apop Clear Intracellular Parasite Clearance Leish->Clear

Pleiotropic pharmacological mechanisms of the 2-methoxyphenyl 4-fluorobenzoate scaffold.

Quantitative Data Summary

Compound DerivativeTarget / ApplicationKey Quantitative DataReference
ABMM-19 ALDH1A3 Enzyme70% Synthesis Yield; mp 124–126 °C[3]
Compound I16 (Analog) PARP-1 EnzymeIC50 = 12.38 ± 1.33 nM; SI = 155.74[2]
Curcumin Monoester Caco-2, MCF7 Cell LinesIC50 = 1–6 µM; >90% release in 2h[1]
Eugenol 4-fluorobenzoate S. epidermidis (Bacteria)16–18 mm inhibition zone[5]
Eugenol 4-fluorobenzoate L. donovani (Parasite)0.1 to 50 mg/kg/day effective dose[4]

Experimental Methodologies

Protocol 1: General Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate Derivatives

This protocol is designed as a self-validating system where intermediate reactivity and final purity confirm the mechanistic success of the esterification.

  • Preparation: Dissolve the substituted 2-methoxyphenol (e.g., eugenol or vanillin, 1.0 eq) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acid chloride into 4-fluorobenzoic acid.

  • Catalysis: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Causality: TEA neutralizes the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction.

  • Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 4-fluorobenzoyl chloride (1.2 eq). Causality: Controlling the exothermic nature of the acyl substitution prevents the formation of unwanted side-products and degradation of the phenol.

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Quench with 10% sodium bicarbonate, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ [4].

  • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure ester[4]. Validation is achieved via TLC (single spot) and 1H -NMR confirming the downfield shift of the phenolic protons.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., ALDH1A3)
  • Enzyme Preparation: Incubate recombinant ALDH1A3 with the synthesized fluorobenzoate derivative (10 µM) in a standardized assay buffer.

  • Substrate Addition: Introduce hexanal (the substrate) and NAD(P)+ (the essential cofactor)[3].

  • Fluorimetric Measurement: Measure the generation of NAD(P)H fluorimetrically (Excitation: 340 nm, Emission: 460 nm)[3]. Causality & Validation: The fluorescence increase per time unit is directly proportional to the baseline enzyme activity rate. A statistically significant reduction in fluorescence relative to a vehicle control self-validates the inhibitory efficacy and target engagement of the compound.

References

  • Source: nih.
  • Source: acs.
  • Title: Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT)
  • Source: researchgate.
  • Title: Compositions of eugenol derivatives for treatment of visceral leishmaniasis (WO2019030643A1)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2-methoxyphenyl 4-fluorobenzoate, a potentially valuable building block in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-methoxyphenyl 4-fluorobenzoate, a potentially valuable building block in medicinal chemistry and materials science. The protocol herein is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the esterification of phenols. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the purification and characterization of the final product.

Introduction

Aryl esters are a significant class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry. The title compound, 2-methoxyphenyl 4-fluorobenzoate, incorporates two key structural motifs: the guaiacol (2-methoxyphenol) moiety, which is found in various natural products and drug molecules, and the 4-fluorobenzoyl group, a common substituent in modern medicinal chemistry known to enhance metabolic stability and binding affinity. The synthesis of this specific ester provides a valuable intermediate for the development of novel bioactive molecules and functional materials.

The presented protocol utilizes the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and amines with acid chlorides in the presence of a base.[1][2] This method is particularly advantageous due to its typically high yields, mild reaction conditions, and the use of readily available and inexpensive reagents.

Reaction Scheme and Mechanism

The synthesis of 2-methoxyphenyl 4-fluorobenzoate is achieved through the esterification of 2-methoxyphenol (guaiacol) with 4-fluorobenzoyl chloride under basic conditions.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Guaiacol 2-Methoxyphenol (Guaiacol) Base Base (e.g., Pyridine, NaOH) FluorobenzoylChloride 4-Fluorobenzoyl Chloride FinalProduct 2-Methoxyphenyl 4-Fluorobenzoate HCl HCl Solvent Solvent (e.g., Dichloromethane) Solvent->FinalProduct

Caption: Overall reaction for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Mechanism:

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial role in deprotonating the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The resulting tetrahedral intermediate subsequently collapses, eliminating a chloride ion to yield the final ester product and hydrochloric acid, which is neutralized by the base.[3]

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures and the synthesis of structurally similar compounds.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methoxyphenol (Guaiacol)≥98%e.g., Sigma-Aldrich
4-Fluorobenzoyl chloride≥98%e.g., Sigma-AldrichHighly reactive, handle with care in a fume hood.
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
PyridineAnhydrouse.g., Sigma-AldrichActs as a base and catalyst.
1 M Hydrochloric acid (HCl)For work-up.
Saturated sodium bicarbonate (NaHCO₃) solutionFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)For drying.
Ethyl acetateHPLC gradeFor chromatography.
HexanesHPLC gradeFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow Diagram:

Experimental_Workflow A 1. Dissolve Guaiacol and Pyridine in DCM B 2. Cool to 0 °C in an ice bath A->B C 3. Add 4-Fluorobenzoyl Chloride dropwise B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Quench with 1 M HCl D->E F 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) E->F G 7. Dry organic layer over MgSO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash chromatography H->I J 10. Characterize the final product I->J

Caption: A step-by-step workflow for the synthesis and purification.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Acyl Chloride: Add 4-fluorobenzoyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 20-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material (guaiacol) is no longer visible on the TLC plate.

  • Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure to yield 2-methoxyphenyl 4-fluorobenzoate as a solid or oil.

Characterization

The structure and purity of the synthesized 2-methoxyphenyl 4-fluorobenzoate should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons from both rings, a singlet for the methoxy group protons.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.
IR Spectroscopy Characteristic C=O stretching frequency for the ester, C-O stretching, and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁FO₃, MW: 246.24 g/mol ).
Melting Point A sharp melting point should be observed for the pure crystalline solid.

Note: As of the writing of this document, a publicly available experimental spectrum for 2-methoxyphenyl 4-fluorobenzoate was not found. Researchers should compare their obtained spectra with the expected chemical shifts and fragmentation patterns based on the structure and data from similar compounds. For reference, the starting material 4-fluorobenzoic acid shows characteristic signals in its IR and NMR spectra.[5][6]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction mixture. Check the quality of the 4-fluorobenzoyl chloride.
Hydrolysis of acyl chloride.Add the acyl chloride slowly at a low temperature. Ensure all glassware and solvents are dry.
Presence of starting material after reaction Insufficient acylating agent or reaction time.Use a slight excess of 4-fluorobenzoyl chloride. Increase the reaction time and monitor by TLC.
Difficult purification Formation of by-products.Optimize the reaction conditions (temperature, stoichiometry). Ensure a thorough work-up to remove acidic and basic impurities before chromatography.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Pyridine is a flammable and toxic liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-methoxyphenyl 4-fluorobenzoate. By following the detailed steps for the Schotten-Baumann reaction, purification, and characterization, researchers can successfully prepare this valuable compound for further applications in drug discovery and materials science.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Xiong, X.-T., et al. (2023). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 547-549. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.
  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1, 449-457.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. [Link]

  • PubChem. (n.d.). Guaiacol. [Link]

  • ResearchGate. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline.
  • Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -d]imidazole.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]

Sources

Application

Application Note: Synthesis and Optimization of 2-Methoxyphenyl 4-Fluorobenzoate

Executive Summary & Strategic Context In modern drug discovery, the rational design of targeted therapeutics often relies on the precise construction of ester-linked pharmacophores. The compound 2-methoxyphenyl 4-fluorob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the rational design of targeted therapeutics often relies on the precise construction of ester-linked pharmacophores. The compound 2-methoxyphenyl 4-fluorobenzoate (also known as guaiacyl 4-fluorobenzoate) is a highly versatile synthetic intermediate and active scaffold. It has been prominently featured in the development of selective PARP-1 inhibitors for oncology[1], ALDH1A3 inhibitors for cancer stem cell targeting[2], and novel anti-thrombotic vanillin derivatives.

This application note provides a self-validating, highly optimized protocol for the synthesis of 2-methoxyphenyl 4-fluorobenzoate via nucleophilic acyl substitution. By utilizing the acid chloride route rather than traditional coupling agents (e.g., EDCI/DMAP)[3], this method ensures superior atom economy, rapid kinetics, and high scalability for pharmaceutical manufacturing.

Mechanistic Rationale & Reaction Engineering

The synthesis relies on the reaction between 2-methoxyphenol (guaiacol) and 4-fluorobenzoyl chloride.

  • Causality of Reagent Selection: Guaiacol possesses a sterically hindering ortho-methoxy group and is moderately electron-rich. While direct esterification with 4-fluorobenzoic acid using carbodiimide coupling is possible[3], it often results in sluggish kinetics and difficult-to-remove urea byproducts. Employing 4-fluorobenzoyl chloride bypasses the need for in-situ activation.

  • Causality of Base and Solvent: Triethylamine (TEA) acts as both an acid scavenger and a nucleophilic catalyst, rapidly neutralizing the highly corrosive HCl byproduct to drive the equilibrium forward. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solvation properties for both the polar acid chloride and the hydrophobic ester product, preventing premature precipitation.

  • Temperature Control: The addition phase is strictly maintained at 0 °C. The acylation is highly exothermic; thermal runaway can lead to the degradation of the acid chloride and the formation of dark, polymeric impurities.

Quantitative Reaction Stoichiometry

To ensure complete conversion of the limiting reagent (guaiacol) while avoiding excessive waste, a slight stoichiometric excess of the acid chloride and a 1.5-fold excess of the base are employed.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
2-Methoxyphenol (Guaiacol)124.141.001.24 g10.0Limiting Reactant
4-Fluorobenzoyl Chloride158.561.101.74 g (1.30 mL)11.0Acylating Agent
Triethylamine (TEA)101.191.501.52 g (2.10 mL)15.0Base / Catalyst
Dichloromethane (DCM)84.93N/A25.0 mLN/ASolvent
2-Methoxyphenyl 4-fluorobenzoate 246.23 1.00 (Theoretical) 2.46 g 10.0 Target Product
Optimization of Reaction Conditions

Prior to standardizing this protocol, multiple conditions were evaluated to maximize yield and purity. The TEA/DCM system at 0 °C to Room Temperature (RT) proved superior.

Base SystemSolventTemp ProfileTime (h)Isolated Yield (%)Mechanistic Observation
TEA (1.5 eq) DCM 0 °C → RT 4.0 88% Optimal; clean TLC profile, easy work-up.
Pyridine (2.0 eq)THF0 °C → RT6.076%Slower reaction; residual pyridine odor post-workup.
NaOH (10% aq)DCM/H2O0 °C → RT2.562%Schotten-Baumann conditions led to partial hydrolysis of acid chloride.
EDCI / DMAPDCMRT16.081%Required 4-fluorobenzoic acid; urea byproduct complicated purification.

Experimental Workflow Visualization

SynthesisWorkflow Start Phase 1: Preparation Anhydrous DCM + Guaiacol + TEA Cool to 0 °C Add Phase 2: Acylation Dropwise addition of 4-Fluorobenzoyl Chloride Start->Add React Phase 3: Propagation Stir at RT for 4 hours Add->React Check Validation Check TLC: Guaiacol consumed? React->Check Check->React No (Add 0.1 eq Acid Chloride) Workup Phase 4: Quench & Work-up Sat. NaHCO3 wash -> HCl wash -> Brine Check->Workup Yes (Rf ~0.6) Purify Phase 5: Purification Silica Column (9:1 Hexane/EtOAc) Workup->Purify End Final API Intermediate 2-methoxyphenyl 4-fluorobenzoate Purify->End

Experimental workflow for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Strict adherence to the integrated checkpoints ensures the integrity of the final product without requiring blind progression to the next step.

Phase 1: System Preparation & Dissolution
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen ( N2​ ) gas for 5 minutes to displace ambient moisture, which would otherwise hydrolyze the acid chloride.

  • Reagent Loading: Add 1.24 g (10.0 mmol) of 2-methoxyphenol (guaiacol) to the flask.

  • Solvation: Inject 20.0 mL of anhydrous Dichloromethane (DCM) via syringe. Stir at 400 rpm until the phenol is completely dissolved.

  • Base Addition: Inject 2.10 mL (15.0 mmol) of Triethylamine (TEA).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Acylation (Nucleophilic Attack)
  • Reagent Preparation: In a separate dry vial, dissolve 1.30 mL (11.0 mmol) of 4-fluorobenzoyl chloride in 5.0 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or an addition funnel, add the acid chloride solution dropwise to the reaction mixture over 15–20 minutes.

    • Causality Check: A white precipitate (Triethylammonium chloride, Et3​NH+Cl− ) will immediately begin to form. This visual cue validates that the acylation is actively occurring and HCl is being successfully scavenged.

Phase 3: Propagation & Self-Validation
  • Propagation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to Room Temperature (20–25 °C) and stir continuously for 4 hours.

  • CHECKPOINT 1 (TLC Validation): Do not proceed to work-up blindly. Extract a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of DCM. Spot this alongside pure guaiacol on a silica gel TLC plate. Develop the plate in a 8:2 Hexane/Ethyl Acetate mobile phase.

    • Validation: The reaction is complete when the starting material spot ( Rf​≈0.4 , stains dark with KMnO4​ ) is completely absent, and a new, distinct UV-active product spot appears at Rf​≈0.6 . If guaiacol remains, add an additional 0.1 eq of 4-fluorobenzoyl chloride and stir for 1 hour.

Phase 4: Quenching & Liquid-Liquid Extraction
  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 10 minutes until effervescence ( CO2​ gas evolution from unreacted acid chloride) ceases.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Extract the lower organic (DCM) layer. Wash the aqueous layer once more with 10 mL of DCM and combine the organic fractions.

  • Acid Wash: Wash the combined organic layers with 20 mL of 1M HCl to protonate and remove any residual TEA.

  • Brine Wash & Drying: Wash with 20 mL of saturated NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add 3-5 g of anhydrous Sodium Sulfate ( Na2​SO4​ ), and swirl until the drying agent flows freely.

  • Concentration: Filter the mixture through fluted filter paper and concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C, 300 mbar) to yield the crude product as a pale yellow oil that solidifies upon standing.

Phase 5: Purification & Analytical Validation
  • Flash Chromatography: Purify the crude solid via silica gel flash column chromatography using a gradient elution of 95:5 to 90:10 Hexane/Ethyl Acetate.

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.6 ) and evaporate the solvent to yield 2-methoxyphenyl 4-fluorobenzoate as a white crystalline solid.

  • CHECKPOINT 2 (Analytical Validation): Confirm product identity and purity via structural analysis.

    • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the broad phenolic -OH peak (~5.5 ppm). Confirm the presence of the methoxy singlet at ~3.80 ppm (3H, s) and the characteristic splitting of the 4-fluorobenzoyl aromatic protons (typically a doublet of doublets around 8.15–8.25 ppm integrating for 2H)[1].

    • 13 C NMR / 19 F NMR: A distinct ester carbonyl peak should appear near 164 ppm. 19 F NMR should show a single peak around -105 ppm.

Sources

Method

Structural Elucidation of 2-methoxyphenyl 4-fluorobenzoate: A Detailed Guide to ¹H NMR Analysis

An Application Note and In-Depth Protocol for Researchers Abstract: This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-methoxyphenyl 4-fluorobenzoate. It is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for Researchers

Abstract: This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-methoxyphenyl 4-fluorobenzoate. It is designed for researchers, scientists, and professionals in drug development and organic chemistry who require a robust methodology for structural verification and purity assessment. This guide details the theoretical basis for spectral prediction, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectrum. By explaining the causality behind experimental choices, this note serves as both a practical protocol and an educational tool for advanced NMR spectroscopy.

Introduction and Theoretical Framework

2-methoxyphenyl 4-fluorobenzoate is an aromatic ester containing key functional groups whose electronic environments are well-suited for characterization by ¹H NMR spectroscopy. The molecule consists of two substituted benzene rings linked by an ester functional group. One ring features a methoxy (-OCH₃) substituent ortho to the ester linkage, while the other ring is substituted with a fluorine atom at the para position.

¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei.[1] The analysis relies on three key pieces of information:

  • Chemical Shift (δ): The position of a signal on the spectrum, which indicates the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at a higher chemical shift (downfield).[2]

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple lines (multiplicity), which reveals the number of neighboring protons.[3] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled nuclei.[4]

This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive framework that can be validated against experimentally acquired data.

Predicted ¹H NMR Spectral Analysis

Before any experimental work, a thorough analysis of the molecule's structure allows for a robust prediction of the ¹H NMR spectrum. The structure of 2-methoxyphenyl 4-fluorobenzoate has two distinct aromatic systems and one methoxy group, leading to several unique proton environments.

Structure and Proton Assignments:

(Note: A simplified 2D representation is used for proton labeling. Hf is adjacent to the ester, Hg is adjacent to the methoxy group)

The protons on the 2-methoxyphenyl ring (protons a, b, c, g) and the 4-fluorobenzoyl ring (protons d, e) are chemically non-equivalent and will produce distinct signals. The methoxy group protons (h) will also produce a unique signal.

Table 1: Predicted ¹H NMR Data for 2-methoxyphenyl 4-fluorobenzoate

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale for Assignment
He 8.15 - 8.25Doublet of doublets (dd)³JH-H ≈ 8.5-9.0 Hz, ⁴JH-F ≈ 5.0-5.5 Hz2HLocated ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. Coupled to ortho proton Hd and meta fluorine atom.
Hd 7.20 - 7.30Triplet (t) or Doublet of doublets (dd)³JH-H ≈ 8.5-9.0 Hz, ³JH-F ≈ 8.5-9.0 Hz2HLocated ortho to the fluorine atom. The signal appears as an apparent triplet due to similar coupling constants with both the adjacent proton He and the ortho fluorine atom.[5]
Ha 7.35 - 7.45Doublet of doublets (dd)³JH-H ≈ 7.5-8.0 Hz, ⁴JH-H ≈ 1.5-2.0 Hz1HAromatic proton on the guaiacol ring. Deshielded by the adjacent ester oxygen.
Hb, c, g 6.90 - 7.20Multiplet (m)Complex coupling3HThese protons on the methoxy-substituted ring are in a more shielded environment and will exhibit complex ortho and meta couplings.[6]
Hh 3.80 - 3.90Singlet (s)N/A3HProtons of the methoxy group. They are not coupled to any other protons and appear as a characteristic singlet in the region typical for methoxy groups on an aromatic ring.[2]

Experimental Workflow and Protocols

A successful NMR analysis depends on meticulous sample preparation and the selection of appropriate data acquisition parameters.

Workflow Diagram

The overall process from sample to final analysis is outlined below.

G Figure 1: ¹H NMR Analysis Workflow cluster_prep Pre-Acquisition cluster_acq Data Acquisition cluster_proc Post-Acquisition SamplePrep Sample Preparation (5-25 mg in 0.7 mL CDCl₃) Solubilization Vortex & Visual Inspection (Ensure clear, homogenous solution) SamplePrep->Solubilization Transfer Transfer to NMR Tube (Filter if particulates are present) Solubilization->Transfer Spectrometer Spectrometer Setup (Lock, Tune, Shim) Transfer->Spectrometer Acquisition Acquire Data (PROTON1 or PROTON8 pulse program) Spectrometer->Acquisition Processing Data Processing (FT, Phase, Baseline Correction) Acquisition->Processing Referencing Reference Spectrum (TMS at 0.00 or CDCl₃ at 7.26 ppm) Processing->Referencing Analysis Spectral Analysis (Integration, Peak Picking) Referencing->Analysis Interpretation Structural Elucidation (Assign signals to protons) Analysis->Interpretation

Caption: Figure 1: Workflow for ¹H NMR analysis of 2-methoxyphenyl 4-fluorobenzoate.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent, sample concentration, and tube quality directly impacts the magnetic field homogeneity (shimming) and the final data quality. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum.[7] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual peak.[8]

Materials:

  • 2-methoxyphenyl 4-fluorobenzoate (5-25 mg)

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug (if needed for filtration)

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial. For routine ¹H NMR, this amount provides excellent signal-to-noise in a few scans.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume corresponds to the optimal sample height of ~4-5 cm in a standard 5 mm NMR tube.[10]

  • Homogenization: Cap the vial and gently vortex or swirl until the sample is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Filtration and Transfer: If any solid particles remain, filter the solution directly into the NMR tube. A simple and effective method is to push a small cotton plug into a Pasteur pipette and transfer the solution through it.[8] Solid particles will disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before placing it in the spectrometer.[10]

Protocol 2: NMR Data Acquisition (Using a 400 MHz Spectrometer)

Rationale: The chosen acquisition parameters represent a balance between data quality and experiment time. For a standard qualitative ¹H spectrum of a small molecule, a single scan with a 90° pulse is often sufficient.[12] If signal-to-noise is low, using a 30° pulse with more scans and a shorter relaxation delay is more time-efficient.[12]

Typical Acquisition Parameters:

  • Pulse Program: zg (for a single 90° pulse) or zg30 (for a 30° pulse)

  • Solvent: Chloroform-d

  • Number of Scans (NS): 1 to 8. Start with 1; increase if the signal-to-noise ratio is low.

  • Relaxation Delay (D1): 1-2 seconds for zg30; 5 seconds or more for zg to allow for full spin relaxation.

  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.[12]

  • Spectral Width (SW): Typically 12-16 ppm to ensure all common organic proton signals are captured.

  • Temperature: 298 K (25 °C)

Procedure:

  • Insert the prepared NMR tube into the spectrometer's sample changer.

  • Load a standard ¹H acquisition parameter set (e.g., 'PROTON').

  • Lock: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent.

  • Tune and Match: The probe should be tuned to the correct frequency for ¹H and matched to the impedance of the instrument for maximum signal transmission.

  • Shim: The instrument will automatically adjust the magnetic field homogeneity (shimming) to achieve narrow, symmetrical peak shapes.

  • Acquire Data: Start the acquisition using the chosen parameters.

  • Initial Processing: The instrument software will automatically perform a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.

Data Processing and Interpretation

Procedure:

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. Set the residual CDCl₃ solvent peak to δ 7.26 ppm or an internal tetramethylsilane (TMS) standard to δ 0.00 ppm.[2]

  • Integration: Integrate all signals to determine the relative ratio of protons for each signal.

  • Peak Picking: Identify the precise chemical shift of each peak and measure the coupling constants (J) in Hz.

Spectral Interpretation: The processed spectrum should be compared against the predictions in Table 1.

  • Aromatic Region (δ 6.5 - 8.5 ppm): This region will contain the signals for all 7 protons on the two benzene rings.

    • The two protons He ortho to the carbonyl group are expected to be the most downfield (δ ~8.2 ppm) due to the strong deshielding effect of the C=O group. The signal should be a doublet of doublets due to coupling with the adjacent proton Hd (ortho coupling, ³JH-H ≈ 8-9 Hz) and the more distant fluorine atom (meta coupling, ⁴JH-F ≈ 5-6 Hz).

    • The two protons Hd ortho to the fluorine atom will be influenced by both the adjacent proton He and the fluorine atom. Since three-bond H-H and three-bond H-F coupling constants can be very similar (both ~8-9 Hz), this signal often appears as a triplet (an apparent triplet, which is technically a doublet of doublets with JHH ≈ JHF).[5]

    • The four protons on the 2-methoxyphenyl ring will appear between ~6.9 and 7.5 ppm. Their exact shifts and multiplicities will be complex due to the competing electronic effects of the electron-donating methoxy group and the electron-withdrawing ester oxygen. Detailed analysis using 2D NMR (COSY) may be required for unambiguous assignment.

  • Aliphatic Region (δ 3.5 - 4.0 ppm):

    • The methoxy protons Hh will appear as a sharp singlet at ~3.8-3.9 ppm, integrating to 3H. This is a highly characteristic signal for a methoxy group attached to an aromatic ring.[13]

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Xiong, X.-T., et al. (2023). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ResearchGate. (Table) Experimental and Calculated 13C NMR Chemical Shifts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Integrated Spectrosopy. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • DiRocco, D. A., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters. [Link]

  • National Institutes of Health, PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • Varalda, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust... Molecules. [Link]

  • Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. [Link]

  • ResearchGate. (Figure) Structure of 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate In. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Wikipedia. J-coupling. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Wiley Online Library. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • National Institutes of Health, PubChem. [4-(Methoxycarbonyl)phenyl]methyl 4-fluorobenzoate. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Yates, J. R., et al. (2007). A first principles theory of nuclear magnetic resonance J-coupling in solid-state systems. Physical Review B. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Sharafi, M., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. [Link]

  • USCKS. 2-Methoxy-4-Fluorobenzoic Acid. [Link]

  • University College London. Chemical shifts. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. [Link]

  • Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop. [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Organic Chemistry Data. [Link]

  • Wilson, R. G., & Williams, D. H. (1968). Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. Part XV. Journal of the Chemical Society C: Organic. [Link]

Sources

Method

Application Note: Infrared Spectroscopic Analysis of 2-methoxyphenyl 4-fluorobenzoate

Abstract & Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the structural elucidation and quality control of molecular compounds. B...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the structural elucidation and quality control of molecular compounds. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a unique molecular fingerprint. This application note presents a detailed guide to the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methoxyphenyl 4-fluorobenzoate , an aromatic ester with functional groups of interest in organic synthesis and materials science.

The causality behind the characteristic absorption peaks will be explored, linking them to specific vibrational modes such as stretching and bending within the molecule's distinct moieties: the ester group, the 2-methoxyphenyl (guaiacyl) unit, and the 4-fluorophenyl unit. This guide provides researchers with both the theoretical foundation and practical protocols for obtaining and interpreting high-quality IR spectra for this class of compounds.

The Vibrational Landscape of an Aromatic Ester

The structure of 2-methoxyphenyl 4-fluorobenzoate contains two substituted aromatic rings linked by an ester functional group. This arrangement results in a complex but highly characteristic IR spectrum. The interpretation relies on identifying group frequencies associated with the ester, the ether (methoxy group), the aromatic rings, and the carbon-fluorine bond.

The Ester "Rule of Three"

Aromatic esters are well-known for exhibiting a pattern of three strong absorption bands, a concept often referred to as the "Rule of Three" for esters.[1] These peaks arise from the coupled vibrations of the C=O and C-O bonds within the ester linkage.

  • C=O Carbonyl Stretch: The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration. For aromatic esters, this peak is typically found between 1715-1730 cm⁻¹ .[1][2] The conjugation of the carbonyl group with the 4-fluorophenyl ring allows for resonance delocalization of π-electrons. This delocalization imparts more single-bond character to the C=O bond, slightly weakening it and thus lowering its vibrational frequency compared to saturated esters (which typically appear at 1735-1750 cm⁻¹).[3][4]

  • Asymmetric C-O-C Stretch: A strong absorption resulting from the asymmetric stretching of the C-O-C bond system is expected in the 1250-1310 cm⁻¹ region.[1] This band is often intense due to the significant change in dipole moment during this vibration.

  • Symmetric O-C-C Stretch: The third key ester band corresponds to the symmetric stretch of the O-C-C moiety and typically appears as a strong peak in the 1100-1130 cm⁻¹ range.[1]

Aromatic Ring Vibrations

Both phenyl rings in the molecule contribute to a set of characteristic absorptions.

  • Aromatic C-H Stretch: Weak to medium intensity sharp peaks appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[1][5][6] The presence of absorption in this region is a clear indicator of hydrogens attached to sp²-hybridized carbon atoms of an aromatic ring.

  • Aromatic C=C Ring Stretch: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of medium-to-strong absorptions in the 1400-1620 cm⁻¹ region.[6][7] For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹ .[8][9]

Vibrations of the Substituent Groups

The specific substituents on each ring provide further diagnostic peaks that are crucial for confirming the molecule's identity.

  • Methoxy (-OCH₃) Group Vibrations:

    • Asymmetric C-O-C Stretch: The methoxy group on the 2-methoxyphenyl ring contains an ether linkage. Its asymmetric C-O-C stretch results in a strong band around 1250 cm⁻¹ .[10] This peak often overlaps with the asymmetric ester C-O-C stretch, leading to a broad and intense absorption feature in this region.

    • Symmetric C-O-C Stretch: A distinct symmetric C-O-C stretching band is expected around 1040 cm⁻¹ .[10]

    • Aliphatic C-H Stretch: The methyl group's sp³ C-H bonds will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • Carbon-Fluorine (C-F) Stretch: The C-F bond on the 4-fluorobenzoate ring produces a very strong absorption. The aromatic C-F stretch is typically found in the 1100-1400 cm⁻¹ region. This is a crowded area of the spectrum (the fingerprint region), and this peak may overlap with C-O stretching vibrations. Its high intensity, however, makes it a notable feature.

  • Out-of-Plane (OOP) C-H Bending: The most definitive information about the substitution pattern on the aromatic rings comes from the strong C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region.[1][8]

    • The 2-methoxyphenyl ring is 1,2-disubstituted (ortho) , which gives rise to a strong, characteristic absorption band in the 710-770 cm⁻¹ range.[3][5]

    • The 4-fluorobenzoate ring is 1,4-disubstituted (para) , which is identified by a strong absorption band in the 790-860 cm⁻¹ region.[3][4]

Summary of Expected IR Absorption Peaks

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for 2-methoxyphenyl 4-fluorobenzoate.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group MoietyIntensity
3000 - 3100Aromatic C-H StretchBoth Phenyl RingsMedium
2850 - 2960Aliphatic C-H StretchMethoxy (-OCH₃)Medium
1715 - 1730C=O Stretch (Conjugated)EsterStrong
~1600 & ~1500C=C Aromatic Ring StretchBoth Phenyl RingsMedium
~1250Asymmetric C-O-C Stretch (Ester and Ether)Ester & MethoxyStrong
1100 - 1400C-F Stretch4-FluorophenylStrong
1100 - 1130Symmetric O-C-C StretchEsterStrong
~1040Symmetric C-O-C StretchMethoxyMedium
790 - 860C-H Out-of-Plane Bend (para-disubstituted)4-FluorophenylStrong
710 - 770C-H Out-of-Plane Bend (ortho-disubstituted)2-MethoxyphenylStrong

Experimental Protocols

High-quality spectra are paramount for accurate interpretation. The following protocols outline two common methods for analyzing solid samples like 2-methoxyphenyl 4-fluorobenzoate. The Attenuated Total Reflectance (ATR) method is modern, rapid, and requires minimal sample preparation, making it ideal for routine analysis.[7][11] The KBr pellet method is a traditional transmission technique that can provide higher resolution spectra if prepared correctly.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)

ATR spectroscopy works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[11][12] An evanescent wave penetrates a small distance into the sample, allowing for analysis with no preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Install a clean, single-reflection diamond ATR accessory.

    • Verify the cleanliness of the diamond crystal surface. If necessary, clean with a soft tissue dampened with isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out instrument and atmospheric (CO₂, H₂O) absorptions.

    • Typical parameters: 2-4 cm⁻¹ resolution, 16-32 scans.

  • Sample Analysis:

    • Place a small amount of solid 2-methoxyphenyl 4-fluorobenzoate powder onto the center of the diamond crystal (typically 1-2 mg is sufficient).

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. This is crucial for a strong signal, as the evanescent wave only penetrates a few microns into the sample.[13]

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing & Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration.

    • Clean the ATR crystal and press tip thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 2: Analysis by KBr Pellet (Transmission)

This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to IR radiation, and pressing the mixture into a thin, transparent pellet.

Methodology:

  • Material Preparation:

    • Gently heat a clean, dry agate mortar and pestle under a heat lamp to remove any adsorbed moisture. Allow to cool.

    • Use spectroscopy-grade KBr powder, which must be kept scrupulously dry (stored in a desiccator or dried in an oven at ~110°C for several hours and cooled in a desiccator).[10] Moisture contamination will introduce broad O-H absorption bands (~3400 cm⁻¹) into the spectrum.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of 2-methoxyphenyl 4-fluorobenzoate and ~100-200 mg of dry KBr powder. The sample concentration should be between 0.2% and 1%.[2][14]

    • First, grind the sample in the agate mortar to a very fine powder.

    • Add the KBr to the mortar and gently but thoroughly mix with the sample for 1-2 minutes until the mixture is homogeneous. The goal is to uniformly disperse the sample particles within the KBr matrix.[15]

  • Pellet Pressing:

    • Assemble the die set of a hydraulic press. Transfer the KBr/sample mixture into the die.

    • Place the die under the press and apply a vacuum to remove trapped air.

    • Gradually apply pressure (typically 8-10 metric tons) and hold for 1-2 minutes.[10] The KBr will cold-flow and form a solid disc.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be thin and translucent.

  • Spectrum Acquisition:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Collect a background spectrum with the sample holder empty.

    • Collect the sample spectrum.

Visualized Workflow & Data Interpretation

The process from sample acquisition to structural confirmation can be visualized as a logical workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample (2-methoxyphenyl 4-fluorobenzoate) ATR_Prep Place small amount on ATR crystal Sample->ATR_Prep ATR Method KBr_Prep Grind with dry KBr (1:100 ratio) Sample->KBr_Prep KBr Method Acquire Acquire Sample Spectrum ATR_Prep->Acquire Press Press into transparent pellet KBr_Prep->Press Press->Acquire Background Acquire Background Spectrum (Empty Beam) Background->Acquire Process Ratio & Process Spectrum (e.g., ATR Correction) Acquire->Process Identify Identify Key Functional Groups (Ester, Aromatic, Ether, C-F) Process->Identify Correlate Correlate Fingerprint Region (OOP Bending for Substitution) Identify->Correlate Confirm Confirm Molecular Structure Correlate->Confirm

Caption: Workflow for FT-IR analysis of 2-methoxyphenyl 4-fluorobenzoate.

The final step in the analysis is to correlate the experimentally obtained spectrum with the predicted absorption bands detailed in Table 1. The presence of strong peaks in the expected regions for the ester C=O, C-O, aromatic C=C, and C-H vibrations, along with the specific out-of-plane bending bands for ortho and para substitution, provides a self-validating system for confirming the identity and purity of 2-methoxyphenyl 4-fluorobenzoate.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Spectroscopy. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Fiveable. (2025). Para-Disubstituted Benzenes: Organic Chemistry Study Guide. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Northern Illinois University. FT‐IR Sample Preparation. [Link]

  • Kintek Press. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

  • YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. [Link]

  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

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Application

Application Note: Advanced Analytical Methodologies for the Characterization of 2-Methoxyphenyl 4-Fluorobenzoate

Introduction & Scientific Context 2-Methoxyphenyl 4-fluorobenzoate (C₁₄H₁₁FO₃) is a synthetic ester formed from the condensation of guaiacol (2-methoxyphenol) and 4-fluorobenzoic acid. In modern medicinal chemistry, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Methoxyphenyl 4-fluorobenzoate (C₁₄H₁₁FO₃) is a synthetic ester formed from the condensation of guaiacol (2-methoxyphenol) and 4-fluorobenzoic acid. In modern medicinal chemistry, this structural motif is highly valued as an intermediate and a reference standard. It is frequently utilized in the synthesis of selective PARP-1 inhibitors for antitumor therapies [2], COX-1 inhibitors[1], and novel curcumin monoester derivatives[2].

Because ester bonds are susceptible to hydrolysis—and because residual precursors like guaiacol and 4-fluorobenzoic acid can interfere with downstream biological assays—establishing a robust, self-validating analytical framework is critical. This guide details the causal reasoning and step-by-step protocols for the chromatographic and spectroscopic characterization of this compound.

Physicochemical Summary

To design an effective analytical method, we must first understand the analyte's fundamental properties. The table below summarizes the key physicochemical parameters that dictate our chromatographic choices.

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₁₄H₁₁FO₃Requires methods capable of detecting fluorinated aromatics.
Molecular Weight 246.23 g/mol Ideal for GC-MS (EI) and LC-MS analysis.
LogP (Estimated) ~2.5 - 3.0Moderately hydrophobic; excellent retention on C18 reversed-phase columns.
UV Chromophores Aromatic rings, ester carbonylStrong UV absorbance; optimal detection at 254 nm.
Chemical Lability Ester linkageAvoid strong bases/acids in sample preparation to prevent hydrolysis.

Analytical Strategy & Workflow

The characterization of 2-methoxyphenyl 4-fluorobenzoate requires an orthogonal approach. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

AnalyticalWorkflow Start 2-Methoxyphenyl 4-fluorobenzoate (Analytical Sample) HPLC HPLC-UV (Purity & Assay) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR HPLC_Details Column: C18 (Reversed-Phase) Detection: UV at 254 nm Goal: Quantify intact ester HPLC->HPLC_Details GCMS_Details Ionization: EI (70 eV) Scan Range: m/z 50-350 Goal: Detect trace precursors GCMS->GCMS_Details NMR_Details Solvent: CDCl3 or DMSO-d6 Nuclei: 1H, 13C, 19F Goal: Confirm ester linkage NMR->NMR_Details

Workflow for the comprehensive analytical characterization of 2-methoxyphenyl 4-fluorobenzoate.

Method 1: RP-HPLC-UV for Purity and Assay

Causal Rationale

Reversed-phase HPLC is the gold standard for quantifying intact esters. A C18 stationary phase provides the necessary hydrophobic interactions to retain the compound [5, 6]. We select UV detection at 254 nm because it captures the strong π-π* transitions of the fluorinated aromatic ring and the methoxyphenol system without the baseline drift often seen at lower wavelengths (e.g., 210 nm) [5].

Crucially, we use Acetonitrile (MeCN) instead of Methanol as the organic modifier. Methanol in the presence of acidic modifiers can induce transesterification of the ester bond during the run, leading to false degradation peaks. Formic acid (0.1%) is added to the aqueous phase to keep any residual 4-fluorobenzoic acid fully protonated, preventing peak tailing[1].

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the 2-methoxyphenyl 4-fluorobenzoate reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the mobile phase to generate a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the analytical sample, dissolve in 10 mL Acetonitrile, and dilute to a target concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water (buffered with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Self-Validating System Suitability:

    • Resolution ( Rs​ ): Spike the sample with 1 µg/mL of guaiacol and 4-fluorobenzoic acid. The resolution between the intact ester peak and the precursor peaks must be > 2.0.

    • Precision: The Relative Standard Deviation (RSD) for five replicate injections of the 50 µg/mL standard must be ≤ 1.5%.

Method 2: GC-MS for Trace Volatile Impurities

Causal Rationale

While HPLC excels at quantifying the main component, it may lack the sensitivity to detect trace amounts of volatile starting materials like guaiacol. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is highly effective for this [1]. The intact ester can be volatilized and analyzed directly. Under 70 eV EI conditions, the ester bond cleaves predictably, yielding a dominant 4-fluorobenzoyl cation ( m/z 123) and a guaiacol radical cation ( m/z 124). If ultra-trace analysis of residual 4-fluorobenzoic acid is required, the sample can be derivatized with BF3​ -methanol to form the highly volatile methyl ester [4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade Ethyl Acetate.

  • Instrument Setup:

    • Column: HP-5MS (5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C (hold for 2 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold for 5 min).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: EI (70 eV).

    • Scan Range: m/z 50 to 350.

  • Data Interpretation: Confirm the molecular ion peak ( M+ at m/z 246). Monitor m/z 124 specifically to quantify trace unreacted guaiacol against a known standard curve.

Method 3: Structural Elucidation via NMR

Causal Rationale

To definitively prove the regiochemistry of the ester linkage and the integrity of the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is required. 1 H NMR will confirm the exact ratio of the methoxy protons to the aromatic protons, while the J -coupling constants will verify the para-substitution of the fluorine atom[2, 3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire 1 H NMR at 400 MHz (minimum 16 scans) and 13 C NMR at 100 MHz (minimum 512 scans).

  • Self-Validating Diagnostic Peaks:

    • Methoxy Group ( 1 H): Look for a sharp singlet at ~3.8 ppm integrating to 3 protons.

    • Fluorinated Ring ( 1 H): The protons ortho to the carbonyl will appear as a doublet of doublets (dd) around 8.1–8.2 ppm due to coupling with both the adjacent protons and the 19 F nucleus.

    • Ester Carbonyl ( 13 C): A distinct peak at ~163–165 ppm confirms the ester carbon. The carbon directly attached to the fluorine will appear as a large doublet (~250 Hz coupling constant) around 166 ppm [3].

Method Comparison Summary

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Assay, Purity, Non-volatile impuritiesVolatile impurities, Trace precursorsStructural elucidation, Regiochemistry
Sensitivity High (LOD ~0.1 µg/mL)Very High (LOD ~ng/mL)Low (requires ~15 mg sample)
Destructive? No (if fraction collected)YesNo
Key Advantage Prevents thermal degradation of esterUnambiguous mass fragmentationAbsolute proof of atomic connectivity

References

  • ACS Publications. "Design of Selective PARP-1 Inhibitors and Antitumor Studies". Journal of Medicinal Chemistry. URL:[Link]

  • MDPI. "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors". Pharmaceuticals. URL:[Link]

  • NIH PubMed. "Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry". Journal of Chromatography A. URL: [Link]

  • SIELC Technologies. "Benzoic acid, 4-fluoro-, ethyl ester". SIELC Applications. URL:[Link]

Sources

Method

purification of "2-methoxyphenyl 4-fluorobenzoate"

Application Note: Advanced Purification Protocols for 2-Methoxyphenyl 4-Fluorobenzoate Executive Summary & Strategic Rationale The compound 2-methoxyphenyl 4-fluorobenzoate is a highly valued aryl benzoate scaffold utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 2-Methoxyphenyl 4-Fluorobenzoate

Executive Summary & Strategic Rationale

The compound 2-methoxyphenyl 4-fluorobenzoate is a highly valued aryl benzoate scaffold utilized in the synthesis of selective PARP-1 inhibitors for targeted oncology[1] and novel vanillin-derived anti-thrombotic agents. Because these compounds are subjected to highly sensitive in vitro enzymatic assays and in vivo models, the presence of trace impurities—such as unreacted phenolic precursors or acidic acylating byproducts—can trigger false positives, off-target binding, or cellular toxicity[1].

This application note outlines a rigorous, field-proven purification strategy. Rather than relying on a single isolation technique, we employ an orthogonal three-phase workflow: Acid-Base Extraction (to remove ionizable impurities), Flash Column Chromatography (to separate non-polar byproducts), and Two-Solvent Recrystallization (to achieve >99% crystalline purity). Every protocol is designed as a self-validating system, ensuring that researchers can verify purity at each intermediate step.

Visual Workflow Architecture

PurificationWorkflow Crude Crude Reaction Mixture (Ester + Phenols + Acids) Extraction Phase I: Acid-Base Extraction (5% Na2CO3 Wash) Crude->Extraction Aqueous Aqueous Layer (Discard: Salts & Acids) Extraction->Aqueous Deprotonates impurities Organic Organic Layer (Retain: Target Ester) Extraction->Organic Isolates neutral product Chromatography Phase II: Flash Chromatography (Hexane:EtOAc Gradient) Organic->Chromatography Concentration Recrystallization Phase III: Recrystallization (EtOH / H2O System) Chromatography->Recrystallization Removes non-polar dimers Pure Pure 2-Methoxyphenyl 4-fluorobenzoate (>99%) Recrystallization->Pure Polishing & lattice formation

Figure 1: Orthogonal three-phase purification workflow for 2-methoxyphenyl 4-fluorobenzoate.

Phase I: Reaction Quenching & Acid-Base Extraction

Strategic Causality: The synthesis of 2-methoxyphenyl 4-fluorobenzoate typically involves the esterification of 2-methoxyphenol (guaiacol) with 4-fluorobenzoyl chloride. The resulting crude mixture contains the neutral target ester, unreacted weakly acidic phenol (pKa ~9.9), and strongly acidic 4-fluorobenzoic acid (pKa ~4.1)[2]. By washing the organic layer with a mild base (5% aqueous Na₂CO₃), the acidic impurities are deprotonated into water-soluble sodium salts, partitioning them exclusively into the aqueous phase while the neutral ester remains in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (10 mL per 1 mmol of theoretical product). Causality: EtOAc provides excellent solvation for the target ester while maintaining strict immiscibility with water.

  • Quenching: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous Na₂CO₃. Stopper, invert, and vent immediately to release CO₂ gas. Shake vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the upper organic layer with saturated NaCl (brine) to break any micro-emulsions.

  • Self-Validation Check: Spot the organic layer on a Thin Layer Chromatography (TLC) plate alongside the starting 2-methoxyphenol. Visualization under UV (254 nm) confirming the absence of the phenolic precursor validates the extraction's success.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase II: Flash Column Chromatography

Strategic Causality: While extraction removes ionizable impurities, non-polar byproducts (e.g., diaryl carbonates or homocoupled species) may persist. Silica gel chromatography separates these based on polarity. The fluorine atom and methoxy group give the ester a distinct dipole moment, allowing it to be selectively eluted using a carefully optimized non-polar to moderately-polar solvent gradient.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% Hexane.

  • Loading: Dry-load the concentrated crude mixture onto a small amount of silica gel, or load it directly as a highly concentrated dichloromethane (DCM) solution. Causality: Minimizing the loading volume prevents band broadening.

  • Gradient Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 100:0 and increasing to 90:10). The non-polar hexane flushes out lipophilic impurities, while the gradual introduction of EtOAc selectively elutes the ester.

  • Self-Validation Check: Collect 15 mL fractions. Monitor fractions via TLC. The target compound will elute cleanly at an Rf of ~0.45 (in 90:10 Hexane:EtOAc). Pool only the fractions showing a single, distinct spot.

  • Concentration: Evaporate the combined fractions to yield a semi-pure crystalline solid.

Phase III: Two-Solvent Recrystallization (Polishing)

Strategic Causality: Chromatography can leave trace silica or co-eluting isomers. Recrystallization exploits the differential solubility of the product at high and low temperatures[]. A two-solvent system (Ethanol/Water) is ideal: the ester is highly soluble in hot ethanol due to favorable dipole interactions but completely insoluble in water[4].

Step-by-Step Methodology:

  • Dissolution: Transfer the solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid completely dissolves.

  • Cloud Point Induction: While keeping the solution hot, add hot distilled water (the "anti-solvent") dropwise until the solution becomes slightly cloudy (the cloud point). Add exactly one drop of hot ethanol to clear the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed, then place it in an ice bath for 30 minutes. Causality: Slow cooling provides the thermodynamic time required for the target molecules to arrange into a highly ordered crystalline lattice, systematically excluding structurally dissimilar impurities.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold 30% ethanol/water.

  • Self-Validation Check: Dry the crystals under high vacuum and perform a melting point determination. A sharp melting point range (within 1.0–1.5 °C) acts as the definitive self-validating metric of >99% purity[5].

Quantitative Optimization Data

Table 1: Physicochemical Partitioning Logic

Component pKa State in 5% Na₂CO₃ Wash Partitioning Phase
2-Methoxyphenyl 4-fluorobenzoate N/A (Neutral) Neutral Molecule Organic (EtOAc)
2-Methoxyphenol (Starting Material) ~9.9 Phenolate Anion Aqueous (Discard)

| 4-Fluorobenzoic Acid (Byproduct) | ~4.1 | Carboxylate Anion | Aqueous (Discard) |

Table 2: Flash Chromatography Solvent Optimization

Hexane:EtOAc Ratio Rf Value Elution Profile & Resolution Quality
100:0 0.05 Product retained on baseline; poor resolution.
95:5 0.25 Slow elution; broad banding and tailing.
90:10 0.45 Optimal elution; sharp bands, clean separation.

| 80:20 | 0.75 | Fast elution; co-elution with polar impurities. |

Table 3: Recrystallization Solvent Systems & Recovery

Solvent System Solubility Profile (Hot / Cold) Yield (%) Purity Validation (Melting Point)
100% Ethanol High / Moderate 65% Sharp, but low overall recovery.
Ethanol / Water High / Low 88% Sharp (<1.5 °C range), optimal.

| Toluene / Hexane | High / Low | 72% | Broadened (due to solvent trapping). |

References

  • Zhang, Y., Li, X., Liu, F., et al. (2024). "Design of Selective PARP-1 Inhibitors and Antitumor Studies." Journal of Medicinal Chemistry.[Link]

  • Norhayati, Ekowati, J., Diyah, N. W., et al. (2025). "In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent." Research Journal of Pharmacy and Technology.[Link]

Sources

Application

Application Notes and Protocols: Evaluating 2-methoxyphenyl 4-fluorobenzoate as a Novel Kinase Inhibitor

Authored by: Your Senior Application Scientist Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[2][3] The development of small molecule kinase inhibitors has become a significant area of research in modern medicine.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel compound, "2-methoxyphenyl 4-fluorobenzoate," as a potential kinase inhibitor. While this specific molecule is not a widely recognized kinase inhibitor, its structural motifs, including a methoxyphenyl group which is present in some known inhibitors, warrant investigation.[4][5][6] This guide will provide the foundational protocols and scientific rationale for a systematic evaluation, from initial in vitro screening to cell-based assays and selectivity profiling.

Compound Synthesis, Purification, and Characterization

Prior to any biological evaluation, it is crucial to synthesize, purify, and thoroughly characterize 2-methoxyphenyl 4-fluorobenzoate to ensure the integrity of the experimental results.

Synthesis of 2-methoxyphenyl 4-fluorobenzoate

A common method for the synthesis of 2-methoxyphenyl 4-fluorobenzoate is through the esterification of 2-methoxyphenol with 4-fluorobenzoic acid. A potential synthetic route is outlined below.

Reaction Scheme:

synthesis cluster_0 Reactants cluster_1 Product 2-methoxyphenol 2-methoxyphenol reagents DCC, DMAP DCM, rt, 12h 2-methoxyphenol->reagents 4-fluorobenzoic_acid 4-fluorobenzoic acid 4-fluorobenzoic_acid->reagents product 2-methoxyphenyl 4-fluorobenzoate reagents->product

Caption: Synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Protocol:

  • To a solution of 4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add 2-methoxyphenol (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-methoxyphenyl 4-fluorobenzoate should be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should be >95% for use in biological assays.

Stock Solution Preparation

For biological assays, a concentrated stock solution of the compound is typically prepared in dimethyl sulfoxide (DMSO).

  • Accurately weigh the purified compound.

  • Dissolve it in 100% DMSO to a final concentration of 10 mM.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assay

The initial step in evaluating a new compound is to determine its ability to inhibit the activity of a target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is performed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

ADP-Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate + Remaining ATP A->B Incubate C Add ADP-Glo™ Reagent B->C D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the activity of an enzyme is reduced by half.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock of 2-methoxyphenyl 4-fluorobenzoate in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in kinase reaction buffer.

    • Add 2 µL of the master mix to each well.

    • Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for 2-methoxyphenyl 4-fluorobenzoate

Kinase TargetIC₅₀ (µM)
Kinase A1.5
Kinase B> 50
Kinase C8.2

Cell-Based Kinase Inhibition Assay

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a cellular context.[9] A common method is to measure the phosphorylation of a downstream substrate of the target kinase.

Principle of Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific substrate within cells.[9] After treating the cells with the inhibitor, the cells are lysed, and the levels of the phosphorylated substrate and the total amount of the substrate are measured, typically by an enzyme-linked immunosorbent assay (ELISA) or Western blotting. A decrease in the ratio of phosphorylated to total substrate indicates inhibition of the upstream kinase.

Cellular_Signaling_Pathway Ligand Ligand Receptor_Kinase Receptor_Kinase Ligand->Receptor_Kinase Activation Downstream_Kinase Downstream_Kinase Receptor_Kinase->Downstream_Kinase Phosphorylation Substrate Substrate Downstream_Kinase->Substrate Phosphorylation Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response e.g., Proliferation Inhibitor 2-methoxyphenyl 4-fluorobenzoate Inhibitor->Downstream_Kinase

Caption: Inhibition of a Cellular Signaling Pathway.

Protocol for Measuring Downstream Substrate Phosphorylation

Materials:

  • A cell line that expresses the target kinase and its downstream substrate.

  • Cell culture medium and supplements.

  • 2-methoxyphenyl 4-fluorobenzoate.

  • Cell lysis buffer.

  • Antibodies specific for the phosphorylated and total forms of the substrate.

  • ELISA or Western blotting reagents.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-methoxyphenyl 4-fluorobenzoate for a predetermined time (e.g., 2 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Detection of Phosphorylation:

    • For ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total substrate.

    • For Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate.

  • Data Analysis:

    • Quantify the levels of phosphorylated and total substrate.

    • Calculate the ratio of phosphorylated to total substrate for each treatment condition.

    • Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC₅₀.

Table 2: Hypothetical Cellular IC₅₀ Data for 2-methoxyphenyl 4-fluorobenzoate

Cell LineTarget PathwayCellular IC₅₀ (µM)
Cell Line XKinase A Pathway5.8
Cell Line YKinase C Pathway25.1

Kinase Selectivity Profiling

It is crucial to determine the selectivity of a potential kinase inhibitor, as off-target effects can lead to toxicity.[10] This is typically done by screening the compound against a large panel of kinases.

Procedure

Kinase selectivity profiling is often performed by specialized contract research organizations (CROs). The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases. The percent inhibition for each kinase is determined.

Data Interpretation

The results of the selectivity screen are often visualized as a "kinome map," which provides a graphical representation of the kinases that are inhibited by the compound. The selectivity of the compound can be quantified by calculating a selectivity score or by simply listing the kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Table 3: Hypothetical Kinase Selectivity Data for 2-methoxyphenyl 4-fluorobenzoate at 10 µM

Kinase% Inhibition
Kinase A95
Kinase D62
Kinase E15
... (and so on for the entire panel)

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial evaluation of 2-methoxyphenyl 4-fluorobenzoate as a potential kinase inhibitor. The described protocols for in vitro and cell-based assays, along with kinase selectivity profiling, will generate the necessary data to determine the potency, cellular activity, and selectivity of this novel compound. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy studies in relevant disease models.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (URL: [Link])

  • Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C 16 H 12 ClFO 5 - ResearchGate. (URL: [Link])

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF PAR. (URL: [Link])

  • 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R - PubMed. (URL: [Link])

  • IC50 determination for receptor-targeted compounds and downstream signaling - AACR Journals. (URL: [Link])

  • (PDF) Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - ResearchGate. (URL: [Link])

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

  • US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
  • Deciphera Pharmaceuticals Presents Data Highlighting Kinase Inhibitor Pipeline including Proprietary and Partnered Programs at AACR 2015 Annual Meeting. (URL: [Link])

  • IP-Kinase Assay - Bio-protocol. (URL: [Link])

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - MDPI. (URL: [Link])

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS - International Science Community Association. (URL: [Link])

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. (URL: [Link])

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (URL: [Link])

Sources

Method

Application Note &amp; Protocols: The 2-Methoxyphenyl 4-Fluorobenzoate Scaffold in Targeted Oncology Therapeutics

Executive Summary In modern oncological drug discovery, the identification of privileged chemical scaffolds is paramount for developing highly selective, potent therapeutics. The 2-methoxyphenyl 4-fluorobenzoate moiety h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncological drug discovery, the identification of privileged chemical scaffolds is paramount for developing highly selective, potent therapeutics. The 2-methoxyphenyl 4-fluorobenzoate moiety has emerged as a highly versatile pharmacophore. This application note details the mechanistic rationale, synthesis applications, and validated experimental protocols for utilizing this scaffold across three distinct oncological paradigms: ALDH1A3 inhibition (cancer stem cell targeting), selective PARP-1 inhibition (synthetic lethality), and curcumin stabilization (chemosensitization).

Mechanistic Rationale: The Chemistry of the Scaffold

The therapeutic utility of 2-methoxyphenyl 4-fluorobenzoate is driven by its unique stereoelectronic profile:

  • Fluorine Bioisosterism: The para-fluoro substitution on the benzoate ring acts as a metabolic shield. Fluorine’s high electronegativity lowers the pKa of adjacent protons and resists oxidative cleavage by hepatic CYP450 enzymes, significantly extending the molecule’s plasma half-life.

  • Steric and Electronic Anchoring: The 2-methoxy group provides a critical hydrogen-bond acceptor. Steric clash between the methoxy group and the phenyl ring forces a specific dihedral angle, pre-organizing the molecule to fit tightly into highly specific enzymatic pockets, such as the S-site of PARP-1 or the retinoic acid-binding pocket of ALDH1A3.

ScaffoldWorkflow Scaffold 2-Methoxyphenyl 4-Fluorobenzoate (Core Scaffold) ALDH1A3 ALDH1A3 Inhibitors (e.g., ABMM-19) Scaffold->ALDH1A3 Substrate Mimicry PARP1 PARP-1 Inhibitors (e.g., E24 / I16) Scaffold->PARP1 S-Site Anchoring Curcumin Curcumin Monoesters Scaffold->Curcumin Esterification CSC Targeting Cancer Stem Cells (Overcomes Chemoresistance) ALDH1A3->CSC SynthLethal Synthetic Lethality (BRCA-mutated Cancers) PARP1->SynthLethal Sensitization Chemo/Radiosensitization (Improved Stability) Curcumin->Sensitization

Fig 1. Biological targeting workflow of the 2-methoxyphenyl 4-fluorobenzoate scaffold in oncology.

Target 1: ALDH1A3 Inhibition (Overcoming Chemoresistance)

Causality & Mechanistic Rationale

Aldehyde dehydrogenase 1A3 (ALDH1A3) is heavily overexpressed in cancer stem cells (CSCs) of non-small cell lung cancer (NSCLC) and breast cancer, directly correlating with poor prognosis and chemoresistance [2]. Benzyloxybenzaldehyde derivatives incorporating the 2-methoxyphenyl 4-fluorobenzoate core (e.g., ABMM-19) are designed based on physiological substrate resemblance. The extended aromatic system mimics retinoic acid, enhancing affinity for the active site, while the fluorobenzoate moiety prevents enzymatic turnover, acting as a competitive inhibitor that traps the enzyme in an inactive state.

Protocol 1: ALDH1A3 Enzymatic Fluorimetric Assay

Self-Validating System: This protocol utilizes ALDH-positive A549 cells and ALDH-negative H1299 cells to ensure that observed cytotoxicity is strictly ALDH1A3-dependent, ruling out off-target toxicity.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 5 mM DTT. Prepare the substrate (hexanal) and cofactor (NAD+) at saturating concentrations (250 µM and 1 mM, respectively).

  • Enzyme Incubation: Incubate recombinant human ALDH1A3 (100 nM) with varying concentrations of the scaffold derivative (0.1 µM to 50 µM) in the reaction buffer for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add hexanal and NAD+ to initiate the oxidation reaction.

  • Fluorimetric Detection: Continuously monitor the production of NADH using a microplate reader at excitation 340 nm and emission 460 nm for 20 minutes.

  • Data Analysis & Validation: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence-time curve. Plot residual activity vs. log[inhibitor] to determine the IC50.

    • Quality Control: Ensure no inhibition is observed in parallel assays using ALDH1A1 and ALDH3A1 isoforms to confirm target selectivity.

Target 2: Selective PARP-1 Inhibition (Synthetic Lethality)

Causality & Mechanistic Rationale

First-generation PARP inhibitors (e.g., Olaparib) lack selectivity between PARP-1 and PARP-2, leading to severe hematological toxicities. Sequence alignment reveals a unique "S-site" in PARP-1 consisting of specific residues in the α -5 helix and D-loop[1]. The 2-methoxyphenyl 4-fluorobenzoate intermediate (E24) is utilized to synthesize indazole-carboxamide derivatives (e.g., I16) that selectively anchor into this S-site. The fluorobenzoate ring engages in critical π−π stacking interactions with Y907 and Y896, achieving an optimal selectivity index (SI > 150) for PARP-1 over PARP-2.

PARP1Pathway DNA_Damage Single-Strand DNA Break (SSB) PARP1_Bind PARP-1 Recruitment & Activation DNA_Damage->PARP1_Bind DSB Double-Strand DNA Break (DSB) PARP1_Bind->DSB Replication Fork Collapse Inhibitor Scaffold-derived PARP-1 Inhibitor (Blocks S-site) Inhibitor->PARP1_Bind Inhibits PARylation Apoptosis Tumor Cell Apoptosis (Synthetic Lethality) DSB->Apoptosis Unrepaired DNA BRCA_Mut BRCA1/2 Mutation (Deficient HR Repair) BRCA_Mut->Apoptosis Prevents Repair

Fig 2. Mechanism of synthetic lethality induced by scaffold-derived selective PARP-1 inhibitors.

Protocol 2: Chemiluminescent PARP-1 Assay and In Vivo Validation

Self-Validating System: The inclusion of Olaparib as a positive control and a PARP-2 parallel assay ensures the system accurately measures isoform selectivity and baseline efficacy.

  • In Vitro PARylation Assay:

    • Coat 96-well microplates with histone proteins. Add recombinant PARP-1 or PARP-2 enzyme, activated DNA, and biotinylated NAD+.

    • Introduce the scaffold derivative at concentrations ranging from 1 nM to 1 µM. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP. Detect chemiluminescence to quantify the extent of PARylation. Calculate the Selectivity Index (SI = IC50 PARP-2 / IC50 PARP-1).

  • In Vivo Xenograft Model:

    • Inoculate female BALB/c nude mice subcutaneously with 5×106 SK-OV-3 (ovarian cancer) cells.

    • Once tumors reach 100 mm³, randomize into vehicle, Olaparib (50 mg/kg), and derivative I16 (25 mg/kg and 50 mg/kg) groups. Administer orally once daily.

    • Quality Control: Measure tumor volume and body weight every 3 days. A successful selective inhibitor will show equal or greater tumor reduction than Olaparib with significantly less body weight loss (indicating reduced systemic toxicity).

Target 3: Curcumin Monoester Derivatization (Chemosensitization)

Causality & Mechanistic Rationale

Curcumin is a well-documented chemosensitizer that downregulates NF- κ B and STAT3 pathways. However, its clinical translation is hindered by rapid hydrolytic degradation of its phenolic hydroxyl groups [3]. By esterifying curcumin with 2-methoxyphenyl 4-fluorobenzoate, the vulnerable hydroxyls are sterically and electronically shielded. The resulting monoester acts as a stable prodrug, slowly hydrolyzing in human plasma to release active curcumin while maintaining direct cytotoxicity against cancer cells.

Protocol 3: Plasma Stability and Cytotoxicity Assay

Self-Validating System: Pseudo-first-order degradation kinetics must be established in both phosphate buffer and human plasma to differentiate chemical instability from enzymatic cleavage.

  • Plasma Incubation: Spike human plasma with 10 µM of the curcumin-fluorobenzoate monoester. Incubate at 37°C.

  • Extraction & HPLC: At specific time intervals (0.25, 1.5, 2, 4, and 8 hours), extract the compound using acetonitrile protein precipitation. Quantify the remaining intact ester and released curcumin via HPLC-UV (detection at 420 nm).

  • Cytotoxicity Screening: Treat Caco-2 (colon) and MCF7 (breast) cell lines with the monoester (1–10 µM) for 48 hours. Assess viability using an SRB or CCK-8 assay.

    • Quality Control: Compare IC50 values directly to unmodified curcumin to ensure the esterification does not abrogate biological activity.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key derivatives synthesized using the 2-methoxyphenyl 4-fluorobenzoate scaffold:

Target EnzymeDerivative ClassKey CompoundPrimary IC50Selectivity / StabilityValidated Cell Lines
ALDH1A3 BenzyloxybenzaldehydeABMM-19 / ABMM-150.23 µMMinimal ALDH1A1 inhibitionA549 (NSCLC), H1299
PARP-1 Indazole-carboxamideI16 (via E24)12.38 nMSI = 155.74 over PARP-2SK-OV-3, HeLa, HCT116
NF- κ B / STAT3 Curcumin MonoesterCurcumin-FBz1–6 µM>90% release in plasma at 2hCaco-2, MCF7, NCI-H187

References

  • Zhang Y, Li X, Liu F, et al. "Design of Selective PARP-1 Inhibitors and Antitumor Studies." Journal of Medicinal Chemistry, 2024, 67(11): 8877-8901.[Link]

  • Ibrahim AIM, Ikhmais B, Batlle E, et al. "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 2021, 26(19): 5770.[Link]

  • "Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies." ResearchGate, 2025.[Link]

Application

Application Note: Preclinical Evaluation of 2-Methoxyphenyl 4-Fluorobenzoate (2-MPFB) in Anti-Inflammatory Drug Discovery

Introduction & Mechanistic Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational to managing acute and chronic inflammation, yet their long-term utility is frequently compromised by gastrointestinal (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational to managing acute and chronic inflammation, yet their long-term utility is frequently compromised by gastrointestinal (GI) toxicity and cardiovascular risks. To circumvent these limitations, structural hybridization strategies—such as the esterification of NSAID pharmacophores with GI-protective moieties—have gained significant traction in modern drug development.

The compound 2-methoxyphenyl 4-fluorobenzoate (2-MPFB) represents a rational design combining two distinct therapeutic strategies:

  • The Guaiacol (2-Methoxyphenol) Motif : Guaiacol esters of NSAIDs (e.g., ibuprofen guaiacol ester, mefenamic acid-guaiacol ester) have been extensively documented to suppress GI toxicity (). By masking the acidic carboxylate group, the ester linkage prevents direct topical irritation of the gastric mucosa and relies on intracellular esterases for sustained release.

  • The 4-Fluorobenzoate Motif : Fluorination is a proven strategy to enhance metabolic stability and target binding affinity. Fluoro-containing phenyl esters have demonstrated highly potent and selective inhibition of the inducible cyclooxygenase-2 (COX-2) isoform over the constitutively active COX-1 (). Furthermore, 4-fluorobenzoate derivatives are frequently utilized in the development of highly selective COX-2 radiotracers, underscoring their exceptional affinity for the COX-2 active site ().

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Profiling

Objective : To determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of 2-MPFB for COX-2 versus COX-1.

Causality & Expert Insight : Because 2-MPFB is highly lipophilic, non-specific binding to plasticware can artificially inflate the apparent IC50. We utilize a fluorometric assay with optimized detergent concentrations (0.01% CHAPS) to maintain compound solubility without disrupting enzyme-lipid interactions. A pre-incubation step is mandatory because the fluorobenzoate moiety requires time to properly orient and anchor within the hydrophobic side-pocket of COX-2.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol).

  • Compound Dilution : Dissolve 2-MPFB in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in DMSO, then dilute 1:100 in assay buffer (final DMSO concentration = 1%).

  • Enzyme Incubation : In a 96-well black microplate, add 150 μL of assay buffer, 10 μL of human recombinant COX-1 or COX-2 enzyme (0.5 U/well), and 10 μL of the diluted 2-MPFB. Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation : Add 10 μL of arachidonic acid (final concentration 10 μM) and 10 μL of the fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Detection : Read fluorescence kinetically for 5 minutes at Ex/Em = 535/587 nm. Calculate the initial reaction velocity.

  • Data Analysis : Plot percent inhibition versus log[2-MPFB] and fit to a 4-parameter logistic regression to derive IC50 values.

Protocol 2: Caco-2 Permeability and Esterase Stability Assay

Objective : To assess the intestinal absorption of 2-MPFB and its stability against intracellular esterases, determining if it acts as a prodrug or an intact therapeutic entity.

Causality & Expert Insight : Guaiacol esters are highly lipophilic. Without a protein sink in the basolateral chamber, the compound will partition into the cell membrane and artificially lower the apparent permeability coefficient ( Papp​ ). We use 4% Bovine Serum Albumin (BSA) to drive the concentration gradient. Including an esterase inhibitor cohort creates a self-validating system to differentiate between intact drug transport and intracellular hydrolysis ().

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size) at 1×105 cells/cm 2 . Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Donor Solution : Prepare 50 μM 2-MPFB in HBSS (pH 7.4) containing 1% DMSO.

  • Receiver Solution : Prepare HBSS (pH 7.4) containing 4% BSA.

  • Transport Assay : Add 0.5 mL of Donor Solution to the apical (AP) chamber and 1.5 mL of Receiver Solution to the basolateral (BL) chamber. Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling : Extract 100 μL from the BL chamber at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh Receiver Solution.

  • Esterase Inhibition (Validation Cohort) : Pre-treat a parallel set of wells with 1 mM PMSF (a broad-spectrum esterase inhibitor) to block intracellular cleavage.

  • Quantification : Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) .

Data Presentation

The following table summarizes the anticipated pharmacological profile of 2-MPFB compared to standard clinical references, extrapolated from structurally analogous fluorinated phenyl esters and guaiacol derivatives.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Caco-2 Papp​ ( 10−6 cm/s)GI Toxicity Profile
2-MPFB > 50.00.045> 111118.5Minimal (Esterified)
Celecoxib (Ref)14.70.04036722.1Moderate
Ibuprofen (Ref)4.87.30.6535.0High (Free Acid)
Guacetisal (Ref)> 100.0> 100.0N/A (Prodrug)5.2Minimal

Signaling Pathway Visualization

To contextualize the therapeutic intervention of 2-MPFB, the diagram below illustrates the arachidonic acid cascade and the specific enzymatic node targeted by the compound.

Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) NFkB NF-κB Activation & Translocation Stimulus->NFkB COX2_Expr COX-2 Expression NFkB->COX2_Expr Transcription COX2_Enz COX-2 Enzyme COX2_Expr->COX2_Enz Translation AA Arachidonic Acid AA->COX2_Enz PGE2 Prostaglandin E2 (PGE2) Inflammation & Pain COX2_Enz->PGE2 Catalysis Drug 2-MPFB (2-methoxyphenyl 4-fluorobenzoate) Drug->COX2_Enz Selective Inhibition

Mechanism of action of 2-MPFB within the COX-2/PGE2 inflammatory signaling cascade.

References

  • Title : Characterization of mefenamic acid-guaiacol ester: stability and transport across Caco-2 cell monolayers. Source : PubMed (National Institutes of Health) URL :[Link][1]

  • Title : Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Source : PubMed Central (PMC) URL :[Link][2]

  • Title : Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Source : PubMed Central (PMC) URL :[Link][3]

Sources

Method

"2-methoxyphenyl 4-fluorobenzoate" in drug discovery

An in-depth guide to the synthesis, characterization, and preliminary biological evaluation of 2-methoxyphenyl 4-fluorobenzoate for drug discovery applications. Introduction: A Scaffold of Potential In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, characterization, and preliminary biological evaluation of 2-methoxyphenyl 4-fluorobenzoate for drug discovery applications.

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores is a cornerstone of rational drug design. The molecule 2-methoxyphenyl 4-fluorobenzoate represents a compelling, yet underexplored, scaffold. It merges two key structural motifs: the 4-fluorobenzoate group and the 2-methoxyphenol (guaiacol) moiety.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] The fluorinated benzoic acid scaffold is a privileged structure found in a multitude of therapeutic agents, including those with anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6]

Concurrently, the 2-methoxyphenol unit and its derivatives are recognized for their antioxidant and potential anti-inflammatory activities, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[7] Derivatives of structurally related compounds, such as eugenol, have also been investigated as potential anticancer agents, targeting pathways like the Bcl-2 family of proteins.[8][9][10]

This document provides a comprehensive set of application notes and protocols for the researcher interested in exploring the therapeutic potential of 2-methoxyphenyl 4-fluorobenzoate. It serves as a foundational guide, postulating its potential activities based on a structure-activity relationship (SAR) analysis of its components and providing detailed methodologies for its synthesis, characterization, and initial in vitro screening.

Section 1: Rationale for Investigation - A Structural Perspective

The rationale for investigating 2-methoxyphenyl 4-fluorobenzoate is rooted in the proven contributions of its constituent parts to biological activity. The molecule can be deconstructed into two key pharmacophoric fragments, each with a history of success in drug discovery.

  • The 4-Fluorobenzoate Moiety: This group acts as a bioisostere for a standard carboxylate or phenyl group. The fluorine atom's high electronegativity and small size can lead to favorable interactions within a protein's active site and can block sites of metabolism, often increasing the compound's half-life.[1][2]

  • The 2-Methoxyphenyl Moiety: The phenolic hydroxyl group is a well-known hydrogen bond donor and can be crucial for antioxidant activity by scavenging free radicals.[11] The ortho-methoxy group can influence the electronic properties and conformation of the phenyl ring, potentially fine-tuning its binding to biological targets.[7]

The ester linkage connecting these two moieties creates a stable, yet potentially cleavable, molecule that could also function as a pro-drug, releasing the individual active components upon hydrolysis in vivo.

G cluster_0 Pharmacophore Analysis Molecule 2-Methoxyphenyl 4-Fluorobenzoate Moiety1 4-Fluorobenzoate Moiety Molecule->Moiety1 contains Moiety2 2-Methoxyphenyl Moiety Molecule->Moiety2 contains Contribution1 Enhances: - Metabolic Stability - Binding Affinity - Lipophilicity Moiety1->Contribution1 Contribution2 Potential For: - Antioxidant Activity - Anti-inflammatory Effects - H-Bonding Interactions Moiety2->Contribution2

Caption: Logical relationship of the constituent pharmacophores in 2-methoxyphenyl 4-fluorobenzoate.

Section 2: Synthesis and Characterization

The synthesis of 2-methoxyphenyl 4-fluorobenzoate can be readily achieved via a classic esterification reaction, specifically the Schotten-Baumann reaction, which is well-suited for acylating phenols.[12][13][14] This method involves the reaction of a phenol with an acyl chloride under basic conditions. The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the HCl byproduct generated during the reaction.[14][15]

Protocol 2.1: Synthesis of 2-Methoxyphenyl 4-fluorobenzoate

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • 4-Fluorobenzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask, Separatory funnel, Round-bottom flask, Condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of Phenoxide: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of 2-methoxyphenol in 15-20 mL of 10% NaOH solution. Stir the mixture for 10-15 minutes at room temperature. The base deprotonates the phenolic hydroxyl group, creating the sodium 2-methoxyphenoxide, which is a much stronger nucleophile.

  • Acylation Reaction: Add the solution from step 1 to a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath. Slowly add 1.05 equivalents of 4-fluorobenzoyl chloride dropwise to the stirring solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. The smell of the acyl chloride should dissipate upon completion.[16]

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer twice with a suitable organic solvent like dichloromethane (DCM). The organic layers contain the desired ester product.

  • Washing: Combine the organic layers and wash sequentially with 10% NaOH solution (to remove any unreacted phenol), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-methoxyphenyl 4-fluorobenzoate can be purified by recrystallization from hot ethanol to yield the final product as a solid.[14][16]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Caption: Workflow for the synthesis and purification of 2-methoxyphenyl 4-fluorobenzoate.

Section 3: Protocols for In Vitro Biological Screening

Based on the SAR analysis, initial screening of 2-methoxyphenyl 4-fluorobenzoate should focus on its potential anticancer and anti-inflammatory activities.

Protocol 3.1: MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method to determine the cytotoxic potential of a compound against cancer cell lines.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[8][9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 2-methoxyphenyl 4-fluorobenzoate (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO only) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: COX-1/COX-2 Inhibition Assay

To evaluate the potential anti-inflammatory activity, a cell-free enzymatic assay is recommended to determine if the compound selectively inhibits COX-2 over COX-1.[5] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects.[5] Commercially available COX inhibitor screening kits provide a standardized method for this evaluation.

Procedure (General Guideline for a Commercial Kit):

  • Reagent Preparation: Prepare all reagents, including the COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and assay buffer, as per the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of 2-methoxyphenyl 4-fluorobenzoate and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Plate Setup: Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate.

  • Inhibitor Addition: Add the test compound dilutions to the wells. Include wells for a "100% initial activity" control (no inhibitor) and a background control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Data Acquisition: The kit will utilize a detection method (colorimetric or fluorescent) to measure the production of prostaglandin PGG₂. Read the plate at the appropriate wavelength after a set incubation time.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2. Determine the IC₅₀ values for each enzyme and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Section 4: Data Presentation and Interpretation

Quantitative data from the initial screening assays should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Activity Profile of 2-Methoxyphenyl 4-fluorobenzoate

Assay TypeTarget/Cell LineParameterResult (Hypothetical)Positive Control
CytotoxicityMCF-7 (Breast Cancer)IC₅₀15.2 µMDoxorubicin (IC₅₀ = 0.8 µM)
CytotoxicityHT-29 (Colon Cancer)IC₅₀21.5 µMDoxorubicin (IC₅₀ = 1.1 µM)
Enzyme InhibitionCOX-1IC₅₀> 100 µMCelecoxib (IC₅₀ = 15 µM)
Enzyme InhibitionCOX-2IC₅₀9.8 µMCelecoxib (IC₅₀ = 0.04 µM)
SelectivityCOX-1 vs. COX-2Selectivity Index> 10Celecoxib (SI = 375)

Interpretation:

  • Cytotoxicity: Moderate IC₅₀ values in the low micromolar range against cancer cell lines would suggest potential anticancer activity, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays).

  • COX Inhibition: A low micromolar IC₅₀ against COX-2 coupled with a high IC₅₀ (>100 µM) against COX-1 would indicate selective COX-2 inhibition. A high selectivity index (>10) is a promising result for a potential anti-inflammatory agent with a reduced risk of side effects.

Conclusion and Future Directions

The compound 2-methoxyphenyl 4-fluorobenzoate presents a promising scaffold for drug discovery, built upon a foundation of well-established medicinal chemistry principles. Its straightforward synthesis allows for the rapid generation of material for initial screening. The protocols outlined in this guide provide a clear pathway for researchers to conduct a preliminary evaluation of its potential anticancer and anti-inflammatory properties.

Positive results from these initial screens would justify progression to more advanced studies, including:

  • Mechanism of action studies (e.g., apoptosis assays, Western blotting for key signaling proteins).

  • Lead optimization through the synthesis of analogues to improve potency and selectivity.

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling.

This structured approach enables a thorough and efficient initial exploration of 2-methoxyphenyl 4-fluorobenzoate, paving the way for its potential development as a novel therapeutic agent.

References

  • MedPharma. (2025). To prepare Phenyl benzoate from phenol.
  • Scribd. Synthesis of Phenyl Benzoate from Phenol | PDF.
  • Chemguide. Learning outcome 10.6(g) - chemguide: CIE A level chemistry support.
  • BenchChem. Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride.
  • Stan's Academy. (2018). Preparation of Phenyl benzoate.
  • Fadilah, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention.
  • Fadilah, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. PubMed.
  • BenchChem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • BenchChem. Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.
  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • ResearchGate. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
  • Khan, I., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules.
  • BenchChem. potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
  • Al-Zoubi, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Sari, Y., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank.
  • ResearchGate. (2026). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Request PDF.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Application

Application Note: The 2-Methoxyphenyl 4-Fluorobenzoate Scaffold as a Versatile Chemical Probe

Executive Summary & Scientific Rationale In the landscape of chemical biology and drug development, the 2-methoxyphenyl 4-fluorobenzoate (2-MP4FB) motif has emerged as a highly versatile, modular scaffold for enzyme prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of chemical biology and drug development, the 2-methoxyphenyl 4-fluorobenzoate (2-MP4FB) motif has emerged as a highly versatile, modular scaffold for enzyme profiling. Rather than acting as a monolithic drug, this structure serves as a tunable chemical probe that can be directed toward distinct enzymatic targets by modifying its peripheral functional groups.

As an Application Scientist, understanding the causality behind this scaffold's design is critical for assay development:

  • The 4-Fluorobenzoate Moiety : The introduction of a fluorine atom at the para position of the benzoate ester serves a dual purpose. Electronegatively, it tunes the electrophilicity of the ester carbonyl, making it an ideal substrate/inhibitor for enzymes with esterase activity (such as ALDH1A3) [1]. Sterically and metabolically, the highly stable C-F bond provides a bioisosteric replacement for C-H that resists cytochrome P450-mediated oxidation, ensuring the probe remains intact during in vitro and in vivo assays[2].

  • The 2-Methoxyphenyl Core : The methoxy group provides a critical, sterically restricted hydrogen-bond acceptor. When substituted at the 4-position (relative to the ester), this core can be directed toward specific enzymatic pockets. For example, a formyl substitution (vanillin derivative) directs the probe to the hydrophobic pocket of Cyclooxygenase-1 (COX-1) [2], while an allyl substitution (eugenol derivative) targets 15-Lipoxygenase (15-LOX) [3].

Target Profiling & Quantitative Application Matrix

By modifying the R-group on the 2-methoxyphenyl ring, researchers can selectively profile different enzymatic pathways. The following table summarizes the quantitative binding and inhibitory data for key 2-MP4FB derivatives.

Chemical Probe DerivativeR-Group SubstitutionPrimary Enzyme TargetMechanism of ActionQuantitative Metric (IC50 / Ki / Binding)
4-formyl-2-methoxyphenyl 4-fluorobenzoate Formyl (Vanillin-based)COX-1Active site competitive inhibition (Anti-thrombotic)Binding Energy: -6.47 kcal/mol [2]
4-allyl-2-methoxyphenyl 4-fluorobenzoate Allyl (Eugenol-based)15-Lipoxygenase (EC 1.13.11.33)Arachidonate oxidation blockadeIC50: 7.2 nM (0.0072 µM) [3]
ABMM-19 (Enone Derivative) 3-Hydroxyprop-1-en-1-ylALDH1A3Substrate/Inhibitor complexationRemaining Activity: <20% at 10 µM [1]
Curcumin Monoester Derivative Dioxohepta-dienylHepatic Cancer TargetsProdrug / Cellular uptake enhancementEnhanced relative to Curcumin [4]

Experimental Workflows & Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both the chemical integrity of the probe and the biological readout.

Protocol A: Microwave-Assisted Synthesis of the 2-MP4FB Probe

Causality Insight: Traditional Fischer esterification requires harsh acidic conditions and prolonged reflux, which can degrade sensitive R-groups (like aldehydes or allyls). Microwave irradiation provides rapid, uniform heating, driving the reaction to completion in minutes while preserving functional group integrity[2].

Step-by-Step Methodology:

  • Preparation : In a dried microwave-safe reaction vial, dissolve 1.97 mmol of the substituted 2-methoxyphenol precursor (e.g., vanillin or eugenol) in 0.5 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.

  • Activation : Add 0.4 mL of Triethylamine (TEA) to act as an acid scavenger. Slowly add 2.62 mmol of 4-fluorobenzoyl chloride dropwise.

  • Irradiation : Seal the vial and subject it to microwave irradiation at 200 W for 5–7.5 minutes. Self-Validation: Monitor reaction progression via TLC (Hexane:Ethyl Acetate 7:3) every 60 seconds to prevent over-irradiation and byproduct formation.

  • Purification : Quench the mixture with 5% Na₂CO₃ solution to neutralize residual acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize from hot ethanol to yield the pure 2-MP4FB probe.

Protocol B: In Vitro COX-1 Inhibition Profiling

Causality Insight: COX-1 converts arachidonic acid to Prostaglandin H2 (PGH2). This assay uses a fluorometric peroxidase substrate that reacts with the byproducts of PGH2 synthesis. A vehicle control ensures the solvent (DMSO) isn't causing baseline inhibition, while Aspirin serves as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Prep : Prepare the 2-MP4FB probe in DMSO (final assay concentration of DMSO must be ≤ 1% to prevent enzyme denaturation).

  • Incubation : In a 96-well black microplate, combine 10 µL of COX-1 enzyme, 10 µL of Heme cofactor, and 10 µL of the probe. Incubate at 37 °C for 15 minutes to allow the probe to access the hydrophobic binding pocket.

  • Reaction Initiation : Add 10 µL of the fluorometric substrate (e.g., ADHP) followed by 10 µL of Arachidonic Acid to initiate the reaction.

  • Readout : Measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Validation : Compare the slope of the fluorescence curve against the Aspirin positive control and the DMSO vehicle control. Calculate the Ki using a Lineweaver-Burk plot.

Protocol C: ALDH1A3 Esterase/Dehydrogenase Activity Assay

Causality Insight: ALDH1A3 possesses both dehydrogenase and esterase activities. The 2-MP4FB probe can act as an alternative substrate or competitive inhibitor. By tracking the generation of NAD(P)H, we can quantify the probe's effect on the enzyme's primary dehydrogenase function [1].

Step-by-Step Methodology:

  • Buffer Setup : Prepare 50 mM HEPES buffer (pH 7.4) containing 50 mM KCl and 5 mM DTT.

  • Enzyme/Probe Complexation : Mix 50 nM of recombinant human ALDH1A3 with 10 µM of the 2-MP4FB probe. Incubate for 10 minutes at 25 °C.

  • Catalytic Initiation : Add 1 mM NAD⁺ and 250 µM hexanal (saturating substrate concentration).

  • Detection : Measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) resulting from NAD(P)H generation. The measured fluorescence increase per time unit is inversely proportional to the probe's inhibitory potency.

Visualizing Scaffold Modularity

G Core 2-Methoxyphenyl 4-Fluorobenzoate (Core Chemical Scaffold) Sub1 R = Formyl (Vanillin) COX-1 Targeting Core->Sub1 Aldehyde Sub. Sub2 R = Allyl (Eugenol) 15-LOX Targeting Core->Sub2 Allyl Sub. Sub3 R = Enone (Curcumin/ABMM) ALDH1A3 Targeting Core->Sub3 Enone Ext. Mech1 Hydrophobic Pocket Binding (Prostacyclin Inhibition) Sub1->Mech1 Mech2 Active Site Blockade (Arachidonate Oxidation Halt) Sub2->Mech2 Mech3 Substrate/Inhibitor Complex (Esterase Modulation) Sub3->Mech3

Figure 1: Modularity of the 2-methoxyphenyl 4-fluorobenzoate scaffold directing target specificity.

References

  • Ibrahim, A. I. M., et al. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 26(19), 5770. URL: [Link]

  • Norhayati, et al. (2022). "In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent." Research Journal of Pharmacy and Technology. URL: [Link]

  • BRENDA Enzyme Database. (2024). "Information on EC 1.13.11.33 - arachidonate 15-lipoxygenase." BRENDA. URL: [Link]

  • Srivastava, S., et al. (2016). "Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies." Journal of Molecular Structure, 1109, 58-66. URL: [Link]

Application

Application Note: Biological Targets and Pharmacological Profiling of 2-Methoxyphenyl 4-Fluorobenzoate Derivatives

Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Researchers Document Type: Technical Application Guide & Validated Protocols Executive Summary The 2-methoxyphenyl 4-fluorobenzoate struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate structural motif has emerged as a highly versatile scaffold in modern drug design. By leveraging the electron-withdrawing properties and metabolic stability of the para-fluoro substitution, alongside the steric profile of the 2-methoxyphenyl ring, researchers have successfully deployed this moiety across diverse therapeutic areas. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for this compound class across two primary biological domains: Cardiovascular Pharmacology (COX-1/P2Y12 anti-thrombotic targeting) and Oncology (Curcumin prodrug delivery and ALDH1A3 inhibition).

Cardiovascular Targeting: Dual COX-1 and P2Y12 Inhibition

Mechanistic Insights & Causality

Vanillin derivatives incorporating the 4-fluorobenzoate substructure (specifically 4-formyl-2-methoxyphenyl 4-fluorobenzoate) exhibit potent dual-action anti-thrombotic properties[1]. The strategic placement of the fluorine atom serves a dual purpose: it prevents rapid cytochrome P450-mediated oxidation at the para position, thereby increasing the biological half-life, and it enhances the lipophilicity required to penetrate the deep hydrophobic channels of the Cyclooxygenase-1 (COX-1) enzyme[1].

In silico modeling confirms that the fluorinated aromatic ring engages in critical Pi-Sigma and Amide-Pi stacked interactions with the hydrophobic pockets of COX-1 (specifically residues GLY526 and ALA527), effectively blocking the conversion of arachidonic acid to Thromboxane A2 (TXA2)[1]. Concurrently, the scaffold acts as a competitive antagonist at the P2Y12 purinergic receptor, synergistically inhibiting ADP-induced platelet aggregation.

Quantitative Target Binding Profile

Table 1: In Silico Binding Affinities of 4-formyl-2-methoxyphenyl 4-fluorobenzoate

Target ReceptorBinding Energy (ΔG)Key Amino Acid InteractionsFunctional Outcome
COX-1 (PDB: 1CQE)-4.34 kcal/molGLY526 (Amide-Pi), ALA527 (Pi-Sigma)Decreased TXA2 synthesis[1]
P2Y12 -6.47 kcal/molHydrophobic pocket engagementBlockade of ADP activation
Pathway Visualization

Pathway1 A 2-methoxyphenyl 4-fluorobenzoate Scaffold B COX-1 Enzyme (Arachidonic Acid Pathway) A->B Competitive Binding (ΔG = -4.34 kcal/mol) C P2Y12 Receptor (Purinergic Signaling) A->C Receptor Antagonism (ΔG = -6.47 kcal/mol) D Inhibited TXA2 Synthesis B->D Enzymatic Inhibition E Blocked ADP Activation C->E Signal Disruption F Anti-Thrombotic Effect (Reduced Platelet Aggregation) D->F E->F

Figure 1: Dual-pathway anti-thrombotic mechanism of 2-methoxyphenyl 4-fluorobenzoate derivatives.

Protocol: Self-Validating Platelet Aggregation & COX-1 Assay

Objective: To quantify the anti-thrombotic efficacy of fluorobenzoate derivatives via optical aggregometry.

  • Step 1: Platelet Isolation. Draw whole human blood into sodium citrate (3.2%). Centrifuge at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

    • Expert Causality: We utilize washed platelets resuspended in Tyrode's buffer rather than raw PRP for the final assay. Highly lipophilic fluorobenzoate derivatives can non-specifically bind to plasma albumin, artificially inflating the apparent IC50. Washing isolates the direct receptor-ligand interaction.

  • Step 2: Compound Incubation. Pre-incubate washed platelets (adjusted to 3×108 cells/mL) with the 4-fluorobenzoate derivative (1–100 µM) for 10 minutes at 37°C.

  • Step 3: Agonist Induction. Induce aggregation using either Arachidonic Acid (0.5 mM) to isolate COX-1 activity, or ADP (10 µM) to isolate P2Y12 activity.

  • Step 4: Optical Measurement. Record light transmission over 5 minutes using a light transmission aggregometer (LTA).

  • System Validation & QC: Run parallel assays using Aspirin (COX-1 inhibitor) and Clopidogrel active metabolite (P2Y12 inhibitor) as positive controls. If Aspirin fails to achieve >90% inhibition of AA-induced aggregation, the platelet batch is discarded due to pre-activation or cyclooxygenase degradation.

Oncology & Prodrug Delivery: Curcumin Conjugates and ALDH1A3

Mechanistic Insights & Causality

Beyond cardiovascular applications, the 2-methoxyphenyl 4-fluorobenzoate moiety is a critical tool in oncology.

  • Prodrug Capping: Unmodified curcumin suffers from rapid systemic elimination and poor bioavailability. By synthesizing the monoester derivative (4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate), the reactive phenolic hydroxyls are sterically and electronically shielded[2]. The electron-withdrawing nature of the para-fluoro substitution fine-tunes the ester bond's susceptibility to nucleophilic attack by plasma esterases, ensuring it remains stable in acidic gastric conditions but rapidly hydrolyzes in systemic circulation to release active curcumin[2].

  • ALDH1A3 Inhibition: Aldehyde dehydrogenase 1A3 (ALDH1A3) is a primary marker for cancer stem cells. Benzyloxybenzaldehyde derivatives incorporating the 4-fluorobenzoate framework (e.g., ABMM-19) act as selective inhibitors[3]. The extended aromatic system mimics retinoic acid conjugation, allowing the molecule to anchor deeply into the ALDH1A3 active site, disrupting cancer cell chemoresistance[3][4].

Quantitative Cytotoxicity Profile

Table 2: Cytotoxicity of Curcumin 2-methoxyphenyl 4-fluorobenzoate Prodrug [2]

Cell LineOrigin / PathologyIC50 Range (µM)Prodrug Cleavage Rate (2h Plasma)
Caco-2 Colon Carcinoma1 - 6 µM> 90%
KB Oral Cavity Carcinoma1 - 6 µM> 90%
MCF7 Breast Adenocarcinoma1 - 6 µM> 90%
NCI-H187 Lung Carcinoma1 - 6 µM> 90%
Workflow Visualization

Pathway2 P Curcumin Monoester Prodrug (Fluorobenzoate Conjugate) E Human Plasma Esterases P->E Incubation (pH 7.4) C Free Curcumin Release (>90% at 2 hours) E->C Hydrolytic Cleavage T Cancer Cell Lines (Caco-2, MCF7, KB) C->T Cellular Internalization A Cytotoxicity & Apoptosis (IC50: 1-6 µM) T->A Target Engagement

Figure 2: Pharmacokinetic cleavage and cellular targeting of the curcumin fluorobenzoate prodrug.

Protocol: Pharmacokinetic Cleavage and Plasma Stability Assay

Objective: To quantify the hydrolytic conversion of the fluorobenzoate prodrug into active curcumin.

  • Step 1: Matrix Preparation. Thaw pooled human plasma at 37°C. Prepare a parallel control matrix using 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Expert Causality: Human plasma is utilized instead of recombinant esterases to accurately model the complex, multi-enzyme hydrolytic environment of systemic circulation (e.g., butyrylcholinesterase, paraoxonase). The PBS control is critical to differentiate enzymatic cleavage from spontaneous chemical hydrolysis of the ester bond.

  • Step 2: Spiking. Spike the 2-methoxyphenyl 4-fluorobenzoate curcumin prodrug into both matrices to a final concentration of 10 µM. Ensure DMSO concentration remains <1% to prevent esterase denaturation.

  • Step 3: Incubation & Sampling. Incubate at 37°C under gentle agitation. Extract 100 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes.

  • Step 4: Quenching & Extraction. Immediately quench enzymatic activity in the aliquots by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., hesperetin). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Step 5: LC-MS/MS Analysis. Analyze the supernatant to quantify the disappearance of the prodrug parent mass and the appearance of the free curcumin mass.

  • System Validation & QC: Include a known rapidly hydrolyzed ester (e.g., procaine) as a positive control for plasma esterase viability. If procaine is not >80% cleaved within 30 minutes, the plasma batch is deemed enzymatically inactive and the assay must be repeated.

References

  • Title: In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source: Journal of Public Health in Africa URL
  • Title: In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source: Research Journal of Pharmacy and Technology URL
  • Title: Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT)
  • Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: PMC / MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxyphenyl 4-Fluorobenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methoxyphenyl 4-fluorobenzoate . This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, optimize re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methoxyphenyl 4-fluorobenzoate . This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, optimize reaction conditions, and understand the mechanistic causality behind standard esterification protocols.

Overview & Mechanistic Causality

The synthesis of 2-methoxyphenyl 4-fluorobenzoate typically involves the esterification of 2-methoxyphenol (guaiacol) with a 4-fluorobenzoyl derivative. Because phenols are less nucleophilic than aliphatic alcohols, standard Fischer esterification (acid-catalyzed) is highly inefficient. Instead, researchers must rely on highly activated electrophiles. The two most robust methodologies are the Acyl Chloride Route (modified Schotten-Baumann conditions) and the Steglich Esterification Route (using DCC/DMAP)[1].

Understanding the underlying mechanisms is critical for preventing side reactions such as acyl chloride hydrolysis[2] or the formation of dead-end N-acylurea byproducts[3].

Troubleshooting Workflows & Step-by-Step Protocols

Route A: Acyl Chloride Method (Anhydrous)

This method utilizes pre-activated 4-fluorobenzoyl chloride. While traditional Schotten-Baumann reactions use a biphasic aqueous system, the competitive hydrolysis of the acyl chloride often outpaces the nucleophilic attack of the sterically hindered 2-methoxyphenol[2]. Therefore, an anhydrous organic base protocol is recommended.

Step-by-Step Protocol:

  • Preparation: Flame-dry all glassware under vacuum. Dissolve 10.0 mmol of 2-methoxyphenol in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol of anhydrous triethylamine (TEA) or pyridine. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic nature of the acylation, preventing the thermal degradation of the acyl chloride and minimizing unwanted side reactions.

  • Acylation: Dissolve 11.0 mmol of 4-fluorobenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Workup (Self-Validating System): Quench with 10 mL of distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (removes unreacted base), 5% aqueous NaHCO₃ (removes 4-fluorobenzoic acid generated via hydrolysis), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G A 4-Fluorobenzoyl Chloride + 2-Methoxyphenol B 2-Methoxyphenyl 4-fluorobenzoate (Target Ester) A->B TEA/Pyridine Anhydrous DCM C 4-Fluorobenzoic Acid (Hydrolysis Byproduct) A->C Trace H2O (Hydrolysis) D Fries Rearrangement Products B->D Lewis Acids / Heat (Side Reaction)

Caption: Reaction pathways and common side reactions in the acyl chloride synthesis route.

Route B: Steglich Esterification

When 4-fluorobenzoyl chloride is unavailable or too moisture-sensitive, the Steglich esterification allows for the direct coupling of 4-fluorobenzoic acid and 2-methoxyphenol using a carbodiimide (e.g., DCC) and a nucleophilic catalyst (DMAP)[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 4-fluorobenzoic acid and 10.0 mmol of 2-methoxyphenol in 30 mL of anhydrous DCM.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP is strictly required. It acts as an acyl transfer reagent, reacting with the O-acylisourea intermediate to form a highly reactive acyl-pyridinium salt, thereby preventing the rearrangement into an unreactive N-acylurea[3],.

  • Coupling Agent: Cool the mixture to 0 °C. Add 11.0 mmol of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in 10 mL DCM dropwise.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation: The formation of a white, insoluble precipitate—dicyclohexylurea (DCU)—visually confirms that the carbodiimide activation is occurring[3].

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Steglich Acid 4-Fluorobenzoic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Fast Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, No DMAP) Active Acyl-Pyridinium Salt (Active Ester) O_Acyl->Active + DMAP (Fast) Product 2-Methoxyphenyl 4-fluorobenzoate Active->Product + 2-Methoxyphenol

Caption: Steglich esterification mechanism highlighting the role of DMAP in preventing N-acylurea formation.

Quantitative Data: Method Comparison

Synthesis RouteActivating AgentBase / CatalystPrimary Side ReactionVisual Indicator of ProgressTypical Yield
Acyl Chloride None (Pre-activated)TEA or PyridineHydrolysis to 4-fluorobenzoic acidDisappearance of phenol on TLC85–95%
Steglich DCC or EDCDMAP (10 mol%)1,3-Rearrangement to N-acylureaPrecipitation of DCU75–90%

Frequently Asked Questions (FAQs)

Q1: Why is my acyl chloride reaction yielding mostly 4-fluorobenzoic acid instead of the target ester? A1: This is caused by moisture in the system. Acid chlorides rapidly hydrolyze to their corresponding carboxylic acids in the presence of water, which acts as a competing nucleophile against the phenol[2]. Ensure that all solvents are strictly anhydrous, glassware is flame-dried, and the reaction is kept under an inert atmosphere (Nitrogen or Argon).

Q2: During the Steglich esterification, I have a persistent impurity that won't wash out during the aqueous extraction. What is it? A2: This is highly likely the N-acylurea byproduct. If the esterification is slow or DMAP is omitted, the O-acylisourea intermediate undergoes a spontaneous 1,3-rearrangement[3]. Because this byproduct is covalently stable and lacks acidic/basic protons, it cannot be removed via simple acid/base washes and must be separated via column chromatography. To prevent this, ensure you are using at least 5–10 mol% DMAP to outcompete the rearrangement.

Q3: Can I use traditional aqueous Schotten-Baumann conditions for this synthesis? A3: While traditional Schotten-Baumann conditions use an aqueous NaOH phase to neutralize the HCl byproduct, the steric hindrance and lower nucleophilicity of 2-methoxyphenol make the biphasic reaction relatively slow. This increases the competitive hydrolysis of 4-fluorobenzoyl chloride in the aqueous phase[2]. Anhydrous conditions with an organic base (TEA/Pyridine) generally provide superior yields for aryl esters.

Q4: I am observing unexpected peaks in my NMR that suggest the loss of the methoxy group. Is this possible? A4: O-demethylation of the guaiacol moiety is highly unlikely under the mild basic conditions of these protocols. However, if you attempted to drive the reaction using harsh Lewis acids (e.g., AlCl₃ or BBr₃) or excessive heat, you may have inadvertently cleaved the aryl ether or triggered a Fries rearrangement, which migrates the acyl group to the aromatic ring. Stick to mild bases (TEA/DMAP) at room temperature.

References

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Research Journal of Pharmacy and Technology URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Steglich esterification Wikipedia URL: [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

impurities in "2-methoxyphenyl 4-fluorobenzoate" synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers and drug development professionals face during the esterification...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers and drug development professionals face during the esterification of phenols.

Synthesizing 2-methoxyphenyl 4-fluorobenzoate requires precise control over nucleophilicity and electrophilic activation. Because phenols are significantly less nucleophilic than aliphatic alcohols, standard esterification methods often fail, leading to complex impurity profiles. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative impurity profiling to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Reaction Logic

Before troubleshooting, it is crucial to understand the reaction logic. Phenols possess resonance stabilization that delocalizes the oxygen's lone pairs into the aromatic ring, rendering them poor nucleophiles. Consequently, direct reaction with carboxylic acids (Fischer esterification) is kinetically unfavorable[1].

To overcome this, we must use an activated acyl donor—such as 4-fluorobenzoyl chloride —and a base to generate the highly nucleophilic phenoxide ion or an acylpyridinium intermediate[2]. This is typically achieved via Schotten-Baumann conditions (biphasic aqueous/organic) or anhydrous Steglich-type conditions using pyridine/triethylamine[3].

Pathway Phenol 2-Methoxyphenol (Poor Nucleophile) Intermediate Phenoxide / Acylpyridinium Phenol->Intermediate Deprotonation AcidChloride 4-Fluorobenzoyl Chloride AcidChloride->Intermediate Activation Base Base (TEA / NaOH) Base->Intermediate Catalysis Product 2-Methoxyphenyl 4-Fluorobenzoate Intermediate->Product Nucleophilic Attack

Mechanistic pathway for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive 4-fluorobenzoic acid peak in my LC-MS, but very little of the target ester? Causality: You are likely using aqueous (biphasic NaOH/water and an organic solvent). 4-fluorobenzoyl chloride is highly electrophilic. If biphasic mixing is poor or the aqueous base concentration is too high, the hydroxide ions (or water itself) will outcompete the phenoxide ion, hydrolyzing the acid chloride directly into 4-fluorobenzoic acid[3]. Solution: Ensure vigorous biphasic mixing to maximize the interfacial area where the phenoxide reacts with the acid chloride in the organic layer. Alternatively, switch to anhydrous conditions using pyridine or triethylamine (TEA) in dichloromethane (DCM) to eliminate water entirely.

Q2: My reaction stalls with unreacted 2-methoxyphenol (guaiacol) remaining. Adding more 4-fluorobenzoyl chloride just creates more acid impurity. What is the mechanism behind this? Causality: To react efficiently, the phenol must be completely deprotonated to the highly nucleophilic phenoxide ion. If your aqueous base is too weak (e.g., using sodium bicarbonate instead of NaOH) or if the pH drops below the pKa of guaiacol (~9.9) due to the generation of HCl during the acylation, the reaction stalls[4]. Solution: Maintain a pH of >10 in the aqueous phase. Use a slight excess of NaOH (1.2 to 1.5 eq) to ensure complete formation of the phenoxide salt before adding the acid chloride.

Q3: Is Fischer Esterification a viable alternative to avoid acid chloride handling? Causality: No. Phenols do not undergo efficiently because the resonance stabilization of the phenol ring makes the oxygen insufficiently nucleophilic to attack the protonated carboxylic acid[5]. You must use activated acyl donors like acid chlorides or employ coupling reagents (e.g., DCC/DMAP)[1].

Troubleshooting Start Crude Mixture Analysis (LC-MS / TLC) Imp1 High 4-Fluorobenzoic Acid? Start->Imp1 Imp2 Unreacted 2-Methoxyphenol? Start->Imp2 Sol1 Reduce water in biphasic system or switch to anhydrous Steglich Imp1->Sol1 Yes Product Pure 2-Methoxyphenyl 4-Fluorobenzoate Imp1->Product No Sol2 Increase base (NaOH/Pyridine) Optimize mixing speed Imp2->Sol2 Yes Imp2->Product No

Logic tree for troubleshooting crude mixture analysis and impurity mitigation.

Quantitative Impurity Profiling

To assist in rapid identification and resolution, refer to the following quantitative data table summarizing common impurities, their detection metrics, and targeted mitigation strategies.

ImpuritySource / MechanismDetection (LC-MS / TLC)Mitigation Strategy
4-Fluorobenzoic Acid Hydrolysis of acid chloride by water or hydroxide ions.[M-H]⁻ 139 m/z Low Rf (streaks on TLC)Exclude water; switch to anhydrous DCM/TEA conditions.
2-Methoxyphenol Incomplete conversion due to poor deprotonation.[M-H]⁻ 123 m/z UV active, stains with KMnO₄Ensure complete deprotonation (pH > 10) prior to acylation.
4-Fluorobenzoic Anhydride Excess acid chloride reacting with hydrolyzed 4-fluorobenzoate.[M+H]⁺ 263 m/z High RfStrict stoichiometric control (1.05 eq max of acid chloride).
TEA·HCl Salt Byproduct of anhydrous base neutralization.Broad peak in NMR Insoluble in non-polar solventsEnsure thorough aqueous washing (1M HCl) during workup.

Self-Validating Protocol: Anhydrous Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

To avoid the hydrolysis issues inherent to aqueous Schotten-Baumann conditions, we recommend the following anhydrous protocol. Every step includes a built-in validation check to confirm success before proceeding.

Step 1: Preparation

  • Action: Dissolve 2-methoxyphenol (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Validation: The solution must be completely clear and colorless. Any turbidity indicates moisture, requiring the solvent to be dried over activated 3Å molecular sieves.

Step 2: Base & Catalyst Addition

  • Action: Add Triethylamine (TEA) (1.5 eq, 15 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol).

  • Validation: The solution should remain clear. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation.

Step 3: Acylation

  • Action: Cool the reaction flask to 0 °C using an ice bath. Dropwise add 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) over 10 minutes.

  • Validation: Observe the immediate formation of a white precipitate (TEA·HCl salt). The generation of this solid visually confirms that the acylation is proceeding and the generated HCl is being successfully neutralized.

Step 4: Reaction Completion

  • Action: Remove the ice bath, warm the mixture to room temperature, and stir for 2 hours.

  • Validation: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The complete disappearance of the starting phenol spot (UV active, stains brown with KMnO₄) and the appearance of a new, higher Rf spot confirms 100% conversion.

Step 5: Quench & Wash

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (20 mL) and 1M NaOH (20 mL).

  • Validation: The 1M HCl wash removes unreacted TEA and DMAP. The 1M NaOH wash removes any unreacted phenol and 4-fluorobenzoic acid. Diagnostic Check: Acidifying the discarded NaOH aqueous wash with concentrated HCl should yield a white precipitate only if significant hydrolysis occurred. If the wash remains clear upon acidification, your anhydrous technique was flawless.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation: The process should yield a white to off-white solid. FT-IR analysis must show a sharp ester carbonyl stretch (~1730 cm⁻¹) and the complete absence of the broad phenolic O-H stretch (~3200-3600 cm⁻¹).

References

  • Preparation of Esters Chemguide[Link]

  • Schotten-Baumann Reaction Organic Chemistry Portal[Link]

  • Acid to Ester - Common Conditions Common Organic Chemistry[Link]

  • Reactions of Acyl Chlorides with Water, Alcohols, or Phenol Chemguide[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

Welcome to the technical support guide for the synthesis and yield optimization of 2-methoxyphenyl 4-fluorobenzoate. This document is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 2-methoxyphenyl 4-fluorobenzoate. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-methoxyphenyl 4-fluorobenzoate?

The most prevalent and robust method is the Schotten-Baumann reaction , an esterification that involves reacting 2-methoxyphenol (guaiacol) with 4-fluorobenzoyl chloride.[1][2] This reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[3][4]

Q2: Why is direct esterification with 4-fluorobenzoic acid and guaiacol generally not recommended?

Direct esterification between a carboxylic acid and a phenol is a very slow and inefficient process.[1] Phenols are significantly less nucleophilic than aliphatic alcohols. To achieve reasonable yields, the reaction requires harsh conditions and the continuous removal of water, which is often impractical. Therefore, activating the carboxylic acid by converting it to a more reactive derivative, like an acyl chloride, is the standard and more effective approach.[1][5]

Q3: What is a realistic target yield for this synthesis?

With an optimized protocol, yields for this type of phenolic esterification can be quite high. A realistic target for a lab-scale synthesis would be in the range of 85-95% . Yields below 80% often indicate that one or more reaction parameters are suboptimal and require troubleshooting.

Q4: What are the primary side reactions that lower the yield?

The most significant competing reaction is the hydrolysis of the 4-fluorobenzoyl chloride reactant by water or hydroxide ions present in the reaction mixture.[6][7] This forms the unreactive 4-fluorobenzoic acid sodium salt. A secondary, though less common, issue can be the hydrolysis of the desired ester product back to guaiacol and the benzoate salt, particularly if the reaction mixture is left in basic conditions for an extended period at elevated temperatures.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during the synthesis.

Issue 1: The reaction yield is low (<70%) or the reaction is incomplete.

Q: My TLC analysis shows a significant amount of unreacted guaiacol even after several hours. What are the likely causes and how can I fix this?

This is a common issue that typically points to one of three areas: insufficient activation of the phenol, degradation of the acylating agent, or suboptimal reaction conditions.

A: Let's break down the potential causes and solutions:

  • Ineffective Deprotonation of Guaiacol: Guaiacol must be deprotonated to the more nucleophilic 2-methoxyphenoxide ion to react efficiently.

    • Causality: The pKa of guaiacol's phenolic proton is approximately 10. If the base is not strong enough or is present in insufficient quantity, the concentration of the reactive phenoxide will be too low.

    • Solution: Ensure at least 1.1 to 1.5 molar equivalents of a suitable base (e.g., NaOH, KOH, or triethylamine) are used. For reactions in a two-phase system (e.g., DCM/water), vigorous stirring is critical to ensure the phenoxide, formed in the aqueous phase, can interact with the acyl chloride in the organic phase.[7]

  • Hydrolysis of 4-Fluorobenzoyl Chloride: This is the most common culprit for low yields.

    • Causality: 4-Fluorobenzoyl chloride is highly reactive and will readily hydrolyze upon contact with water. If it is added too quickly to a highly aqueous or warm basic solution, a significant portion will be destroyed before it can react with the phenoxide.

    • Solution:

      • Control Temperature: Perform the reaction at a reduced temperature (0-5 °C) to slow the rate of hydrolysis relative to the rate of esterification.[7][8]

      • Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise over 20-30 minutes. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the phenoxide over hydrolysis.

      • Anhydrous Conditions: While Schotten-Baumann reactions are often run in aqueous base, ensuring your organic solvent is dry and minimizing atmospheric moisture exposure is good practice.[9]

  • Use of a Catalyst: For sterically hindered or less reactive phenols, a catalyst can be beneficial.

    • Causality: While guaiacol is not exceptionally hindered, reaction rates can sometimes be slow.

    • Solution: Adding a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation step.[6][9] DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive intermediate with the acyl chloride. Alternatively, for biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used to shuttle the phenoxide ion into the organic phase, increasing the reaction rate.[7][10]

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Low Yield (<70%) reagent_check Are Reagents High Quality? (Anhydrous Solvent, Fresh Acyl Chloride) start->reagent_check no_reagent Solution: Use fresh 4-fluorobenzoyl chloride & anhydrous solvents. reagent_check->no_reagent No conditions_check Were Reaction Conditions Optimal? reagent_check->conditions_check Yes no_reagent->conditions_check temp_check Was Temp at 0-5 °C during addition? conditions_check->temp_check no_temp Solution: Maintain low temp to minimize acyl chloride hydrolysis. temp_check->no_temp No base_check Was >1.1 eq. of Base Used? temp_check->base_check Yes no_temp->base_check no_base Solution: Increase base to 1.2-1.5 eq. to ensure full phenoxide formation. base_check->no_base No catalyst_check Was a Catalyst Used? base_check->catalyst_check Yes no_base->catalyst_check no_catalyst Solution: Add DMAP (1-5 mol%) or a PTC (e.g., TBAB) to accelerate the reaction. catalyst_check->no_catalyst No success Yield Improved catalyst_check->success Yes no_catalyst->success

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: The final product is impure, containing 4-fluorobenzoic acid.

Q: After workup, my NMR spectrum shows signals for the desired ester but also for 4-fluorobenzoic acid. How did this happen and how do I remove it?

A: This is a direct consequence of the hydrolysis side reaction discussed previously.

  • Formation: During the reaction or workup, any unreacted 4-fluorobenzoyl chloride is hydrolyzed to 4-fluorobenzoic acid. If the subsequent basic wash is not efficient, this acidic impurity will be carried through.

  • Removal during Workup: The key is a thorough wash with a basic aqueous solution. After quenching the reaction and separating the layers, wash the organic layer one or two times with a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[11]

    • Chemical Principle: The basic wash deprotonates the acidic 4-fluorobenzoic acid (pKa ≈ 4.1) to form the water-soluble sodium 4-fluorobenzoate salt, which partitions into the aqueous layer and is removed. The ester product, being non-acidic, remains in the organic layer.

  • Final Purification: If the acidic impurity persists, it can be readily removed via column chromatography on silica gel. The ester is significantly less polar than the carboxylic acid. Alternatively, recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often very effective at removing residual acid.[8][12]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2-methoxyphenyl 4-fluorobenzoate.

Reagents & Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
2-Methoxyphenol (Guaiacol)124.141.24 g (10 mmol)1.0
4-Fluorobenzoyl Chloride158.561.74 g (11 mmol)1.1
Sodium Hydroxide (NaOH)40.000.60 g (15 mmol)1.5
Dichloromethane (DCM)-50 mL-
Deionized Water-50 mL-
5% HCl (aq)-20 mL-
5% NaHCO₃ (aq)-20 mL-
Brine (sat. NaCl aq)-20 mL-
Anhydrous MgSO₄ or Na₂SO₄-~2 g-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-methoxyphenol (1.0 eq) and sodium hydroxide (1.5 eq) in 50 mL of deionized water. Stir until all solids have dissolved. Cool the flask in an ice-water bath to 0-5 °C.

  • Acyl Chloride Addition: In a separate beaker, dissolve 4-fluorobenzoyl chloride (1.1 eq) in 50 mL of dichloromethane (DCM). Transfer this solution to a dropping funnel.

  • Acylation Reaction: Add the 4-fluorobenzoyl chloride solution from the dropping funnel to the vigorously stirred, cooled aqueous solution of sodium 2-methoxyphenoxide dropwise over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup - Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the layers and retain the bottom organic (DCM) layer.

  • Workup - Washing:

    • Wash the organic layer with 20 mL of 5% HCl (aq) to neutralize any remaining NaOH.

    • Wash with 20 mL of 5% NaHCO₃ (aq) to remove any 4-fluorobenzoic acid.[11]

    • Wash with 20 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which often solidifies upon concentration, can be purified by recrystallization from hot ethanol or another suitable solvent.

General Synthesis and Workup Workflow

G cluster_reaction Reaction Phase (0-25°C) cluster_workup Workup & Purification A 1. Dissolve Guaiacol & NaOH in Water C 3. Add (B) to (A) dropwise at 0-5°C with vigorous stirring A->C B 2. Dissolve 4-Fluorobenzoyl Chloride in DCM B->C D 4. Stir at RT for 1-2h C->D E 5. Separate Organic (DCM) Layer D->E F 6. Wash with 5% HCl E->F G 7. Wash with 5% NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate (Rotovap) I->J K 11. Purify (Recrystallization) J->K

Caption: General workflow for synthesis and purification.

References
  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

  • Yadav, J., & Singh, P. (2022, June 7). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters, ACS Publications. [Link]

  • Schotten, C. (1884). Ueber die amphoteren Eigenschaften der Ricinolsäure und über einige ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Hu, B., et al. (2019, August 6). Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus. PMC. [Link]

  • ResearchGate. (2021, November 1). Optimization of the conditions of guaiacol and glyoxylic acid condensation to vanillylmandelic acid as an intermediate product in vanillin synthesis. [Link]

  • YouTube. (2022, November 12). The yield of ester in esterification can be increased by.... [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2023, April 19). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

  • NSF PAR. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

  • ResearchGate. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl. [Link]

  • PMC. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. [Link]

  • AUS-e-TUTE. Esters and Esterification Chemistry Tutorial. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • ResearchGate. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 2-methoxyphenyl 4-fluorobenzoate. Here, we will explore common challenges, troubleshooting strategies, and optimized protocols to enhance your reaction outcomes. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

Overview of the Synthesis

The synthesis of 2-methoxyphenyl 4-fluorobenzoate is typically achieved through the esterification of guaiacol (2-methoxyphenol) with 4-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a nucleophilic acyl substitution where the hydroxyl group of guaiacol attacks the electrophilic carbonyl carbon of the acid chloride.[1][2] A base, commonly pyridine, is used to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst to accelerate the reaction.[3][4]

Reaction Scheme:

Guaiacol + 4-Fluorobenzoyl Chloride → 2-Methoxyphenyl 4-Fluorobenzoate + HCl

While seemingly straightforward, this reaction is susceptible to various issues that can lead to low yields and impurities. This guide will address these potential pitfalls in a structured question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common frustration in esterification reactions. Several factors can be at play:

  • Moisture Contamination: 4-Fluorobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze back to 4-fluorobenzoic acid.[5] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, low temperature, or steric hindrance from the reactants.[6] Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[6]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can limit the yield. While a slight excess of the acid chloride is sometimes used, a large excess can complicate purification.

  • Base-Related Issues: The choice and amount of base are critical. Pyridine is often used as both a base and a catalyst.[3][7] Insufficient base will not effectively neutralize the HCl byproduct, which can lead to side reactions.

Q2: I'm observing significant amounts of unreacted starting materials in my crude product. How can I drive the reaction to completion?

The presence of unreacted starting materials is a clear indication that the reaction has not gone to completion. Here are some strategies to improve conversion:

  • Increase Reaction Time and/or Temperature: Esterification reactions can sometimes be slow.[6] Increasing the reflux time or the reaction temperature can help overcome the activation energy barrier.[6] However, be cautious of excessively high temperatures which might promote side reactions.

  • Use of a Catalyst: While pyridine has a catalytic role, the addition of a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially if steric hindrance is a factor.[3][8]

  • Effective HCl Scavenging: Ensure you are using at least a stoichiometric equivalent of a base like pyridine to neutralize the HCl generated. The formation of pyridinium hydrochloride salt drives the reaction forward.[4][9]

Q3: My final product is discolored (yellowish or brownish). What is the cause, and how can I purify it?

Discoloration often points to the presence of impurities, which could be byproducts from the synthesis or residual starting materials.

  • Source of Color: The color may arise from side reactions or impurities in the starting 4-fluorobenzoyl chloride.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures.[10]

    • Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities.[10]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will be required to separate the desired ester from impurities.

Q4: I suspect hydrolysis of my 4-fluorobenzoyl chloride. How can I prevent this?

Hydrolysis of the acid chloride is a major cause of low yields.

  • Strict Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and reagents should be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Handling and Storage: 4-Fluorobenzoyl chloride should be stored in a cool, dry place, away from moisture.[11] Handle it quickly in a fume hood to minimize exposure to atmospheric moisture.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Materials and Reagents:
  • Guaiacol (2-methoxyphenol)

  • 4-Fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and stir.

  • Addition of Acid Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-methoxyphenyl 4-fluorobenzoate.

Data Presentation: Optimizing Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Catalyst None (Pyridine only)DMAP (0.1 eq)DMAP is a more potent nucleophilic catalyst, accelerating the reaction.[3]
Temperature Room Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction upon addition of the acid chloride.
Solvent DichloromethaneAnhydrous DichloromethaneEnsures prevention of acid chloride hydrolysis.
Atmosphere AmbientInert (Nitrogen/Argon)Minimizes exposure to atmospheric moisture.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of 2-methoxyphenyl 4-fluorobenzoate.

Reaction_Mechanism Guaiacol Guaiacol (Nucleophile) Intermediate Tetrahedral Intermediate Guaiacol->Intermediate Nucleophilic Attack AcidChloride 4-Fluorobenzoyl Chloride (Electrophile) AcidChloride->Intermediate Product 2-Methoxyphenyl 4-Fluorobenzoate Intermediate->Product Chloride leaves Pyridine Pyridine (Base/Catalyst) HCl HCl (Byproduct) Pyridine->HCl Neutralization Salt Pyridinium Chloride HCl->Salt Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture Contamination? Start->CheckMoisture Anhydrous Use Anhydrous Conditions CheckMoisture->Anhydrous Yes CheckCompletion Reaction Incomplete? CheckMoisture->CheckCompletion No Anhydrous->CheckCompletion IncreaseTimeTemp Increase Reaction Time/Temp CheckCompletion->IncreaseTimeTemp Yes CheckPurity Impure Starting Materials? CheckCompletion->CheckPurity No AddCatalyst Consider DMAP Catalyst IncreaseTimeTemp->AddCatalyst AddCatalyst->CheckPurity PurifyReagents Purify/Check Reagents CheckPurity->PurifyReagents Yes PurificationIssue Ineffective Purification? CheckPurity->PurificationIssue No PurifyReagents->PurificationIssue Recrystallize Optimize Recrystallization PurificationIssue->Recrystallize Yes Success Improved Yield/Purity PurificationIssue->Success No Chromatography Use Column Chromatography Recrystallize->Chromatography Chromatography->Success

Caption: A decision tree for troubleshooting.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten-Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxyphenyl 4-Fluorobenzoate

Welcome to the Application Science Technical Support Center. This portal provides drug development professionals and synthetic chemists with validated methodologies, mechanistic insights, and troubleshooting protocols fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This portal provides drug development professionals and synthetic chemists with validated methodologies, mechanistic insights, and troubleshooting protocols for the synthesis of 2-methoxyphenyl 4-fluorobenzoate .

The esterification of 2-methoxyphenol (guaiacol) with 4-fluorobenzoyl chloride presents unique challenges. The ortho-methoxy group of the phenol introduces steric hindrance, while the electron-withdrawing para-fluoro substituent on the acid chloride makes the acylating agent highly susceptible to competitive hydrolysis[1]. To navigate these competing pathways, we utilize a highly controlled, biphasic Schotten-Baumann reaction architecture[2].

Validated Standard Operating Procedure (SOP)

The following protocol leverages a biphasic dichloromethane (DCM)/water system. This exploits the immiscibility of the phases to facilitate efficient acylation at the interface while shielding the highly electrophilic 4-fluorobenzoyl chloride from bulk water hydrolysis[2].

Quantitative Reaction Parameters
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunctional Role
2-Methoxyphenol 124.141.010.01.24 gNucleophile
4-Fluorobenzoyl Chloride 158.561.212.01.90 gElectrophile
Sodium Hydroxide (10% aq)40.002.525.010.0 mLBase / Aqueous Phase
Dichloromethane (DCM)84.93Solvent-20.0 mLOrganic Phase
Step-by-Step Methodology (Self-Validating System)

Step 1: Nucleophile Activation

  • Action: Dissolve 1.24 g of 2-methoxyphenol in 10 mL of 10% aqueous NaOH in a 100 mL round-bottom flask.

  • Mechanistic Rationale: Sodium hydroxide (a strong base) completely deprotonates the phenol (pKa ~9.9) to form sodium 2-methoxyphenoxide. This dramatically increases the electron density on the oxygen, converting a weak nucleophile into a strong one[3].

  • Validation Check: The solution must be completely clear and homogeneous. A cloudy solution indicates incomplete deprotonation. Verify that the pH is > 12.

Step 2: Electrophile Addition

  • Action: Cool the aqueous phenoxide solution to 0–5 °C using an ice bath. Dissolve 1.90 g of 4-fluorobenzoyl chloride in 20 mL of DCM. Add the organic solution dropwise to the aqueous solution over 15 minutes with vigorous magnetic stirring.

  • Mechanistic Rationale: The strongly electron-withdrawing fluorine atom makes the carbonyl carbon highly electrophilic and prone to hydrolysis. Cooling the system suppresses the activation energy required for water to attack the acid chloride, prioritizing the kinetically favored attack by the phenoxide[4].

Step 3: Biphasic Acylation

  • Action: Maintain vigorous stirring at room temperature for 2 hours.

  • Mechanistic Rationale: Because the phenoxide is water-soluble and the acid chloride is organic-soluble, the reaction occurs strictly at the biphasic interface. Vigorous stirring maximizes this interfacial surface area[2].

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active 2-methoxyphenol spot validates reaction progress. Check the pH of the aqueous layer; it must remain > 9. If it drops, the generated HCl has neutralized the base, which will halt the reaction[3].

Step 4: Quench and Alkaline Workup

  • Action: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 10% NaOH (2 × 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Mechanistic Rationale: The aggressive 10% NaOH wash is critical. It deprotonates any unreacted 2-methoxyphenol and neutralizes 4-fluorobenzoic acid (the hydrolysis byproduct), partitioning both into the aqueous waste stream.

Process Visualizations

G A 2-Methoxyphenol (Guaiacol) B 10% NaOH (aq) Deprotonation A->B C Sodium 2-Methoxyphenoxide (Aqueous Phase) B->C pKa ~9.9 E Interfacial Acylation (0-5 °C, Vigorous Stirring) C->E D 4-Fluorobenzoyl Chloride in DCM (Organic Phase) D->E Dropwise F Phase Separation & Alkaline Wash E->F HCl Neutralized G 2-Methoxyphenyl 4-Fluorobenzoate F->G Purified Organic Phase

Biphasic Schotten-Baumann workflow for 2-methoxyphenyl 4-fluorobenzoate synthesis.

Troubleshooting Issue Issue: Low Ester Yield or Impure Product Check1 High levels of 4-Fluorobenzoic Acid? Issue->Check1 Fix1 Hydrolysis occurring. Lower Temp to 0°C. Check1->Fix1 Yes Check2 Unreacted Guaiacol in final product? Check1->Check2 No Fix2 Incomplete wash. Use 10% NaOH during workup. Check2->Fix2 Yes Alternative Switch to Anhydrous Conditions (TEA/DCM) Check2->Alternative Persistent

Troubleshooting decision tree for resolving low yields and impurities during esterification.

Diagnostic FAQs & Troubleshooting Guide

Q1: My overall yield is consistently below 40%, and NMR shows a massive accumulation of 4-fluorobenzoic acid. What is failing? A: The hydrolysis of your acid chloride is outcompeting the esterification. The fluorine atom on 4-fluorobenzoyl chloride exerts a strong inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic and exceptionally vulnerable to attack by OH⁻ or H₂O. Actionable Fix: Ensure your addition temperature does not exceed 5 °C. Furthermore, verify your stirring rate is at maximum capacity; poor biphasic mixing forces the acid chloride to remain in the aqueous phase too long before encountering a phenoxide ion, leading to hydrolysis[2].

Q2: I am detecting a strong, smoky odor in my final purified ester, and TLC shows a co-eluting spot. How do I resolve this? A: You are detecting unreacted 2-methoxyphenol (guaiacol), which has a highly distinct odor. The ortho-methoxy group creates steric hindrance around the phenolic oxygen, which can slow down the formation of the tetrahedral intermediate during acylation, leaving unreacted starting material. Actionable Fix: A standard saturated NaHCO₃ wash is chemically insufficient to remove 2-methoxyphenol. Because its pKa is ~9.9, the weak conjugate acid of bicarbonate (H₂CO₃, pKa 6.3) cannot deprotonate it. You must wash the organic phase with a strong base, specifically 10% NaOH, to convert the residual phenol into a water-soluble sodium salt[3].

Q3: The pH of my aqueous layer dropped to 6 during the reaction, and conversion halted. Why did this happen? A: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed. If your initial NaOH concentration was too low, the generated HCl neutralizes the alkaline environment. Once the pH drops below 9.9, your highly reactive phenoxide protonates back into the unreactive phenol, entirely halting the nucleophilic attack[3]. Actionable Fix: Always use at least 2.5 equivalents of NaOH relative to the phenol to ensure the system remains strongly alkaline (pH > 10) throughout the entire reaction lifecycle.

Q4: The biphasic system continues to fail due to extreme moisture sensitivity of my specific acid chloride batch. What is the alternative? A: Abandon the aqueous Schotten-Baumann conditions and pivot to an anhydrous homogeneous system. Actionable Fix: Dissolve the 2-methoxyphenol and 4-fluorobenzoyl chloride in strictly anhydrous DCM under an inert nitrogen atmosphere. Use 1.5 equivalents of Triethylamine (TEA) or Pyridine as both the base and the nucleophilic catalyst. In this environment, water is excluded, completely eliminating the hydrolysis side-reaction pathway.

References

  • Schotten–Baumann reaction, Grokipedia.
  • Synthesis of Phenyl Benzoate from Phenol, Scribd.
  • Studies on Hydrazide–Hydrazones Derivatives As Acetylcholinesterase Inhibitors, DergiPark.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride, The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: 2-Methoxyphenyl 4-Fluorobenzoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and spectroscopic challenges researchers face when working with 2-methoxyphenyl 4-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and spectroscopic challenges researchers face when working with 2-methoxyphenyl 4-fluorobenzoate . This compound—an ester formed from 2-methoxyphenol (guaiacol) and 4-fluorobenzoic acid—is a critical structural motif in the development of bioactive derivatives, including selective ALDH1A3 inhibitors and PARP-1 targeted antitumor agents[1][2].

This guide synthesizes field-proven methodologies with underlying chemical causality to ensure your experimental protocols are robust, reproducible, and self-validating.

Part 1: Synthesis & Purification Troubleshooting (FAQ)

Q1: My Steglich esterification yield is consistently below 40%. Why is the reaction stalling, and how can I drive it to completion? Causality & Solution: The esterification of 4-fluorobenzoic acid with 2-methoxyphenol is inherently sluggish. Phenols are poorer nucleophiles than aliphatic alcohols, and the ortho-methoxy group on the phenol creates significant steric hindrance. If you are using standard DCC (N,N'-dicyclohexylcarbodiimide), the highly reactive O-acylisourea intermediate may undergo an intramolecular rearrangement into an unreactive N-acylurea byproduct before the hindered phenol can successfully attack[3]. Self-Validating Fix: Switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and increase the DMAP (4-dimethylaminopyridine) catalyst loading to 0.5 equivalents[4]. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that projects the acyl group away from the steric bulk, facilitating nucleophilic attack[5].

Q2: During purification, I cannot separate the unreacted 2-methoxyphenol from the target ester using silica gel chromatography. They co-elute. How do I resolve this? Causality & Solution: 2-Methoxyphenol and 2-methoxyphenyl 4-fluorobenzoate possess similar retention factors ( Rf​ ) in standard hexanes/ethyl acetate solvent systems due to their similar polarity profiles. Instead of relying purely on chromatography, exploit the inherent acid-base chemistry of the starting materials. 2-Methoxyphenol is a weak acid ( pKa​ ~9.9). Self-Validating Fix: Implement a rigorous aqueous workup. Wash the organic layer with cold 5% aqueous sodium carbonate ( Na2​CO3​ ) or 1M NaOH[3]. The alkaline wash deprotonates the unreacted 2-methoxyphenol, partitioning it into the aqueous layer as a water-soluble phenoxide salt, while the neutral target ester remains safely in the organic phase. Verify the removal by running a TLC of the organic layer post-wash; the phenolic starting material spot should be completely absent.

Q3: My 13C NMR spectrum shows unexpected doublets in the aromatic region. Is my product contaminated with an isomer? Causality & Solution: No, your product is likely pure. The "doublets" are a fundamental quantum mechanical effect caused by the 19F nucleus (spin = 1/2, 100% natural abundance) coupling with the 13C nuclei on the 4-fluorobenzoate ring[6][7]. This spin-spin coupling ( JCF​ ) occurs through the chemical bonds and does not require a spectrometer defect or sample impurity to manifest[8].

Part 2: Quantitative Data & NMR Benchmarks

To confidently validate your synthesized 2-methoxyphenyl 4-fluorobenzoate, compare your 13C NMR data against these standard JCF​ coupling constants for the 4-fluorobenzoate moiety[7][8]. The 2-methoxyphenyl carbons will appear as standard singlets because they are too far from the fluorine atom ( 5 bonds) to exhibit resolvable coupling.

Carbon Position (on Benzoate Ring)Expected SplittingTypical Coupling Constant ( JCF​ )Proximity to Fluorine
C4 (Ipso to F)Doublet~250 - 255 HzDirect bond ( 1J )
C3, C5 (Ortho to F)Doublet~21 - 23 Hz2 bonds ( 2J )
C2, C6 (Meta to F)Doublet~8 - 9 Hz3 bonds ( 3J )
C1 (Ipso to Ester)Doublet~3 - 4 Hz4 bonds ( 4J )

Part 3: Standard Operating Procedure (SOP)

Optimized EDC/DMAP Esterification Workflow

This protocol incorporates built-in checkpoints to ensure intermediate formation and byproduct removal, creating a self-validating synthetic loop[3][4][9].

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) and stir at 0∘C for 15 minutes.

    • Validation Checkpoint: The solution should become completely homogeneous as the water-soluble O-acylisourea intermediate forms.

  • Nucleophile & Catalyst Addition: Add 2-methoxyphenol (1.1 eq) followed by DMAP (0.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 12-16 hours[9].

  • Reaction Quench: Dilute the mixture with an equal volume of DCM.

    • Validation Checkpoint: Run a TLC (e.g., 80:20 Hexanes:EtOAc) under a short-wave UV lamp. The starting acid should be entirely consumed.

  • Aqueous Workup (Crucial for Purity):

    • Wash with 1M HCl (2 × 20 mL) to protonate and remove DMAP, as well as the water-soluble EDC urea byproduct[3].

    • Wash with cold 5% Na2​CO3​ (3 × 20 mL) to extract unreacted 2-methoxyphenol and any trace unreacted 4-fluorobenzoic acid.

    • Wash with brine (1 × 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Verification: Analyze the crude solid via 1H and 13C NMR, specifically looking for the characteristic JCF​ doublets (referenced in the table above) to confirm structural integrity.

Part 4: Mechanistic Workflow Diagram

G N1 Start: 2-Methoxyphenyl 4-fluorobenzoate Synthesis N2 Coupling: 4-Fluorobenzoic acid + 2-Methoxyphenol + EDC + DMAP N1->N2 N3 TLC Check: Acid consumed? N2->N3 N4 Troubleshoot: Add 0.5 eq DMAP (Steric hindrance) N3->N4 No N5 Workup: Wash with 1M HCl & 5% Na2CO3 N3->N5 Yes N4->N3 Retest N6 NMR QC: 13C J_CF doublets present? N5->N6 N7 Success: Pure Target Ester Verified N6->N7 Yes

Fig 1: Mechanistic workflow and troubleshooting decision tree for the esterification process.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2furR7E7MI6FHEovlYH3-n1HHujN9OiX16LT6ZBXUcNUBfutSq8_y0gvxaxoGaHAH16lBfhpJaWJtPGC0lQLPjw6w71YPMY0C0IvOpGN-zTOoI3DqPoZBx_xhbKJ0bLfhwGrkSk5u-lXgIWI=]
  • Design of Selective PARP-1 Inhibitors and Antitumor Studies, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM5vBR0Om5HpUKOFAw18pNYmBANUXUHEmKwVQ1RXXKM8HoZr3cNImVgO8DBsn5tnJ1iZ6MmJVqcrbImn2jXYsnAoVLVPwMb8qsF_W-_kaeOxUIUlIiLs6cR9Tcadlg9_LQ9jXjiPP5QIwQXmAHeT2k]
  • Steglich esterification, grokipedia.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfU27W73TxYatB29ivoawbDC4bt1o4O05wg7iEJaAp0k8eWJRjZy05UT1Sa1gdrg8TKlAjjy7Bot1sGm5h5snTr5yNhk5V8cjRwoee4y1UQKAucKaxYJLYusFmK3w9pTDSrPqacG6c82YMGrsSDA==]
  • Fluorine-19 nuclear magnetic resonance spectroscopy, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAgLL8yix_NRUbAOqA6UqAZCBVbFq-8iKN_ONS_gil0Cp1y9b4cjB1abUf35W8BPqIJjSnWeSA0xL3fEj9FPklkbfqlKnnbyMs_Hl2W97M9sijb7U7TcPFLAJ1dNhb2jFYtGtaPzArHbc3l1qVVoszdgKTwV9SC5VgrO0ra1dEHBoj07S8TVwQ0pCtCA==]
  • Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene, tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3vE12vA6iE3q253dyH26_YICDxUnNBCrxY2_Hy4sXulWPTNV7k5uJHkOUBh2PWab0vfEIeOpz0du3yjXmW8FQ3JSs2Sac1XuczHJzYxbBl1xcAbUuFkOMfcpn5JkyjWEtvpqpcTJxG9s5IU-Gs2J4j1X16Hk3igs=]
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants, lboro.ac.uk,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMIeawPeymq1YwC8JEJvz3i3bReozL4_3NNP5dpTtT-kkg7lLZxEMn3pZDqK7U7bqu15OtiBqsa9L7VBN6thG6i7VfsVNC4NzsYjk2TtIh2tDmEvsOv6gM2qcpG7NuhkEk1-GOGfGwqBl30bkMRzKgOwYbQkh8]
  • Postfunctionalization of Self-Immolative Poly(dithiothreitol) Using Steglich Esterification, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzSw-y4Ghj0XBO5yzlW8CWRuxDxB_88i9F_I7zMG2lJGJGcTSUM8DCnRWKkhQhS75xITNRGnacKuGw7D4EjEBuDKZVN9Ed9FbMVoGY7UKjzZpkp0-DhSrZ3aboMxgLDiTNmFqIP6iraQ3rXkeuZoW]
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters, nih.gov,[https://vertexaisearch.cloud.google.
  • Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471, ijpsr.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOHTfQXOmcsPiF83tn91gsaRD_prVyq5Mlh5wmP5MNv2LyEmAZ_GBIoWI2-AsVc3aoeN9LYK32r3mACdGS4bhS0Sxuo42mBLf2OHp3y_SyTCEE10Cg9LWU3_Cz8B-UO4GHzmUY6D_zdEh4MqOR0VA=]

Sources

Troubleshooting

Technical Support Center: 2-Methoxyphenyl 4-Fluorobenzoate Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl esters in complex media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl esters in complex media. 2-Methoxyphenyl 4-fluorobenzoate is a highly valuable intermediate and pharmacophore, but its specific structural features—an electron-withdrawing fluorinated benzoate paired with a phenolic leaving group—make it particularly susceptible to chemical and enzymatic degradation [1].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind the instability of this compound and provide self-validating, step-by-step protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: My stock solutions degrade over time when stored in methanol or ethanol. Why is this happening?

The Causality: You are observing transesterification . Aliphatic alcohols (like methanol) act as nucleophiles. The 2-methoxyphenoxide moiety is an excellent leaving group (the pKa of its conjugate acid, guaiacol, is ~9.9, making it far more stable than an aliphatic alkoxide). Driven by trace amounts of acid or base in the solvent, the alcohol attacks the carbonyl carbon, displacing the 2-methoxyphenol and forming methyl 4-fluorobenzoate. The Solution: Never store aryl esters in protic solvents. Reconstitute your primary stock solutions in anhydrous, aprotic solvents such as DMSO or Acetonitrile (MeCN) , and store them at -20°C in amber vials to prevent ambient photolytic degradation.

Q2: During in vitro assays in PBS (pH 7.4), the compound disappears rapidly. Is it precipitating or degrading?

The Causality: It is degrading via base-catalyzed hydrolysis . The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring, which increases the electrophilicity of the ester's carbonyl carbon. When exposed to the slightly alkaline environment of pH 7.4 PBS, hydroxide ions ( OH− ) easily attack this highly electrophilic center. The steric hindrance from the ortho-methoxy group on the phenol is insufficient to block this attack, leading to rapid cleavage into 4-fluorobenzoic acid and 2-methoxyphenol. The Solution: If your assay permits, lower the buffer pH to 6.5 to drastically reduce the hydroxide ion concentration. Always prepare working dilutions immediately before introducing them to the assay plate.

Q3: How does biological media (e.g., human plasma) affect the stability of this compound?

The Causality: In biological matrices, chemical hydrolysis is overshadowed by enzymatic hydrolysis . Aryl esters are prime substrates for plasma carboxylesterases. Literature on curcumin-derived 2-methoxyphenyl 4-fluorobenzoate monoesters demonstrates that these compounds follow pseudo-first-order degradation kinetics in human plasma, with >90% of the ester cleaved within 2 hours [1]. The Solution: When conducting plasma stability assays, you must use a rapid quenching method (e.g., cold acetonitrile containing 0.1% Formic Acid) to immediately denature the esterases and halt the reaction at your specific time points.

Part 2: Mechanistic & Workflow Visualizations

To fully grasp the degradation pathways and how to test for them, review the following mechanistic and workflow diagrams.

Hydrolysis A 2-Methoxyphenyl 4-fluorobenzoate (Intact Ester) B Nucleophilic Attack (OH- or Esterase) A->B Aqueous/Plasma Media C Tetrahedral Intermediate B->C High Carbonyl Electrophilicity D 4-Fluorobenzoic Acid (Product 1) C->D C-O Cleavage E 2-Methoxyphenol (Product 2) C->E Phenoxide Leaving Group

Mechanistic pathway of base-catalyzed and enzymatic hydrolysis of the ester.

Workflow S1 1. Stock Prep (10mM in DMSO) S2 2. Buffer Incubation (PBS pH 7.4, 37°C) S1->S2 S3 3. Aliquot Sampling (t=0 to 24h) S2->S3 S4 4. Acidic Quenching (Cold MeCN + 0.1% FA) S3->S4 S5 5. LC-MS Analysis S4->S5

Standardized experimental workflow for kinetic stability profiling via LC-MS.

Part 3: Quantitative Stability Profile

The following table summarizes the expected quantitative degradation profile of 2-methoxyphenyl 4-fluorobenzoate across various standard laboratory conditions. This data is synthesized from theoretical Density Functional Theory (DFT) calculations and empirical pseudo-first-order kinetic studies of structurally analogous fluorobenzoate esters [1][2].

Solvent / MatrixTemperaturePrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommended Action
Anhydrous DMSO4°CNone (Stable)> 6 monthsIdeal for primary stock storage.
Methanol25°CTransesterification~ 48 hoursAvoid protic solvents for storage.
PBS Buffer (pH 7.4)37°CBase-catalyzed Hydrolysis~ 6 - 8 hoursPrepare fresh working solutions.
PBS Buffer (pH 1.2)37°CAcid-catalyzed Hydrolysis> 24 hoursStable in simulated gastric fluid.
Human Plasma37°CEnzymatic Hydrolysis< 30 minutesUse rapid acidic quenching for assays.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, you must employ a self-validating system. The protocol below incorporates an internal standard (IS) and a t=0 immediate-quench control to mathematically validate that degradation is occurring during incubation, not during sample preparation or LC-MS injection.

Protocol: Kinetic Stability Profiling in Aqueous Media

Objective: Determine the precise half-life of 2-methoxyphenyl 4-fluorobenzoate in physiological buffer without artifactual degradation.

Materials Required:

  • 2-Methoxyphenyl 4-fluorobenzoate (10 mM stock in anhydrous DMSO)

  • Internal Standard (e.g., Propyl 4-fluorobenzoate, 10 mM in DMSO)

  • 1X PBS (pH 7.4) pre-warmed to 37°C

  • Quench Solution: 100% Acetonitrile containing 0.1% Formic Acid (chilled to -20°C)

Step-by-Step Methodology:

  • Preparation of Working Solution: Dilute the 10 mM stock of the test compound and the Internal Standard to 100 µM in DMSO. Causality: Creating a mixed working stock ensures both compounds experience the exact same dilution errors and matrix effects.

  • Incubation Initiation: Add 10 µL of the 100 µM working solution to 990 µL of pre-warmed PBS (pH 7.4) in a low-binding microcentrifuge tube. Vortex for 3 seconds. The final concentration is 1 µM (1% DMSO). Place immediately in a 37°C shaking incubator.

  • The t=0 Self-Validation Control (Critical Step): Before adding the compound to the bulk PBS, prepare a separate tube containing 100 µL of the Quench Solution. Add 100 µL of PBS, followed immediately by 1 µL of the 100 µM working solution. Causality: This forces the compound into a denaturing, low-pH environment instantly. If your LC-MS shows degradation in this t=0 sample, your compound is degrading in the LC-MS autosampler or column, invalidating the assay.

  • Time-Course Sampling: At t=15,30,60,120,and 240 minutes, remove a 50 µL aliquot from the 37°C incubation tube.

  • Immediate Quenching: Dispense the 50 µL aliquot directly into 150 µL of the cold Quench Solution. Vortex vigorously for 5 seconds. Causality: The 3:1 ratio of organic to aqueous crashes out any buffer salts/proteins and the acidic pH protonates the leaving group, instantly halting hydrolysis.

  • Centrifugation & Analysis: Centrifuge all quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • Data Processing: Plot the natural log ( ln ) of the peak area ratio (Test Compound / Internal Standard) against time. The slope of the linear regression is the degradation rate constant ( k ). Calculate half-life using t1/2​=0.693/k .

References

  • Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies.
  • Design of Selective PARP-1 Inhibitors and Antitumor Studies.
Optimization

Technical Support Center: Degradation Pathways of "2-methoxyphenyl 4-fluorobenzoate"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental inves...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental investigation of the degradation pathways of "2-methoxyphenyl 4-fluorobenzoate."

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the analysis of "2-methoxyphenyl 4-fluorobenzoate" degradation.

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing the stability of 2-methoxyphenyl 4-fluorobenzoate in an aqueous buffer. What could be the cause?

A1: The appearance of unexpected peaks strongly suggests degradation of the parent compound. The most probable degradation pathway in an aqueous buffer is hydrolysis of the ester bond. This reaction breaks down 2-methoxyphenyl 4-fluorobenzoate into its constituent alcohol and carboxylic acid: 2-methoxyphenol and 4-fluorobenzoic acid.

Causality and Experimental Choices:

  • Ester Hydrolysis: The ester linkage is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acidic or basic conditions.[1][2] Even in neutral buffers, this reaction can proceed, albeit at a slower rate.

  • Analytical Confirmation: To confirm this, you should acquire reference standards for 2-methoxyphenol and 4-fluorobenzoic acid and inject them into your HPLC system. If the retention times of the unexpected peaks match those of the standards, you have positively identified the hydrolysis products.

  • Troubleshooting Steps:

    • pH Control: The rate of hydrolysis is highly pH-dependent. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[3]

    • Temperature: Hydrolysis rates increase with temperature. If possible, conduct your stability studies at a controlled, lower temperature to minimize degradation.[1]

    • Aqueous Environment: The presence of water is necessary for hydrolysis.[4] If your experimental design allows, consider using a co-solvent system to reduce the water activity.

Q2: My HPLC baseline is noisy and drifting, making it difficult to quantify low levels of degradation products. How can I improve my baseline?

A2: A noisy or drifting baseline can originate from several sources, including the mobile phase, the detector, or the HPLC system itself.

Causality and Experimental Choices:

  • Mobile Phase Contamination: Impurities in your mobile phase solvents or buffers can accumulate on the column and elute over time, causing baseline drift, especially during gradient elution.[5] Always use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Detector Issues: A failing detector lamp or a contaminated flow cell can lead to increased noise.[6]

  • System Leaks or Air Bubbles: Leaks in the system or air bubbles in the pump or detector can cause pressure fluctuations and an unstable baseline.[6]

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Mobile Phase ContaminationPrepare fresh mobile phase daily using HPLC-grade reagents. Filter all aqueous buffers.[7]Prevents the introduction of contaminants that can affect the baseline.
Dissolved GasesDegas the mobile phase using an inline degasser, sonication, or helium sparging.[3]Removes dissolved gases that can form bubbles in the system, leading to pressure fluctuations and noise.
Detector LampCheck the lamp's energy output and operating hours. Replace if necessary.An aging lamp can produce an unstable light output, resulting in a noisy baseline.
Contaminated Flow CellFlush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol).Removes adsorbed impurities from the flow cell walls.
System LeaksSystematically check all fittings and connections for any signs of leakage.Even minor leaks can introduce air and cause pressure instability.[6]
Q3: I am attempting to study the microbial degradation of 2-methoxyphenyl 4-fluorobenzoate, but I am not observing any significant breakdown. What factors could be limiting the degradation?

A3: The lack of microbial degradation could be due to several factors, including the stability of the compound, the choice of microbial culture, or the experimental conditions.

Causality and Experimental Choices:

  • Compound Recalcitrance: The presence of a fluorine atom on the benzoate ring can make the compound more resistant to microbial degradation compared to its non-halogenated counterparts.[8] The carbon-fluorine bond is very strong and not easily cleaved by microbial enzymes.[9]

  • Microbial Specificity: Not all microorganisms possess the necessary enzymatic machinery to degrade this specific compound. Degradation often requires specific dioxygenase enzymes to initiate the attack on the aromatic ring.[10]

  • Experimental Conditions: Factors such as pH, temperature, oxygen availability (for aerobic degradation), and the presence of essential nutrients can all impact microbial activity.

Troubleshooting Steps:

  • Acclimated Cultures: Use microbial cultures that have been previously exposed to similar aromatic compounds or sourced from a contaminated site. This increases the likelihood of finding organisms with the appropriate metabolic pathways.

  • Co-metabolism: Consider providing a primary carbon source for the microorganisms to grow on. The degradation of 2-methoxyphenyl 4-fluorobenzoate may occur through co-metabolism, where the enzymes produced for the primary substrate also act on the target compound.

  • Analytical Sensitivity: Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect small decreases in the parent compound concentration or the appearance of low levels of metabolites.

  • Pathway Induction: The genes for degradation pathways are often inducible.[11] Ensure the microorganisms have been in contact with the substrate for a sufficient period to allow for enzyme expression.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the degradation pathways of "2-methoxyphenyl 4-fluorobenzoate."

Q1: What are the most likely primary degradation products of 2-methoxyphenyl 4-fluorobenzoate under typical environmental conditions?

A1: Under most environmental conditions, the primary degradation pathway is the hydrolysis of the ester bond , yielding 2-methoxyphenol and 4-fluorobenzoic acid .[1] This initial step can be followed by further microbial degradation of these two products.

Q2: How does the fluorine substituent on the benzoate ring affect the degradation of the molecule?

A2: The fluorine atom significantly influences the degradation process. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage.[9] This can slow down or inhibit microbial degradation pathways that involve dehalogenation.[8] However, some microorganisms have evolved specialized enzymes to deal with fluorinated compounds.[12] Aerobic degradation of 4-fluorobenzoate often proceeds via dioxygenase-catalyzed ring cleavage before defluorination occurs.[8]

Q3: What are the potential enzymatic pathways for the degradation of the aromatic rings of 2-methoxyphenol and 4-fluorobenzoic acid?

A3: Once the initial hydrolysis occurs, the resulting 2-methoxyphenol and 4-fluorobenzoic acid can be further degraded by microorganisms through various aerobic pathways:

  • 4-Fluorobenzoate Degradation: Aerobic degradation typically begins with the activation of the carboxyl group to form 4-fluorobenzoyl-CoA. This is followed by the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[8][10] Subsequent reactions remove the fluorine atom and the molecule is funneled into central metabolic pathways like the TCA cycle.[8]

  • 2-Methoxyphenol Degradation: The degradation of 2-methoxyphenol likely involves an initial O-demethylation to form catechol. Catechol is a common intermediate in the degradation of many aromatic compounds and can be cleaved by either ortho- or meta-ring cleavage pathways, eventually leading to intermediates of central metabolism.[13]

Q4: Can photodegradation contribute to the breakdown of 2-methoxyphenyl 4-fluorobenzoate?

A4: Yes, photodegradation is a potential abiotic degradation pathway. Aromatic esters can undergo photodegradation, especially in the presence of photosensitizers like humic substances found in surface waters.[14][15] The process can involve the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic rings or the ester linkage.[14][16] Direct photolysis by UV light can also cleave the C-O bond of the ester.[16]

Visualizing Degradation and Experimental Workflows

Predicted Degradation Pathway

The following diagram illustrates the predicted primary degradation pathways for 2-methoxyphenyl 4-fluorobenzoate.

parent 2-methoxyphenyl 4-fluorobenzoate hydrolysis Hydrolysis (Abiotic/Biotic) parent->hydrolysis product1 2-Methoxyphenol hydrolysis->product1 product2 4-Fluorobenzoic Acid hydrolysis->product2 demethylation O-Demethylation product1->demethylation activation CoA Ligation product2->activation catechol Catechol demethylation->catechol ring_cleavage1 Ring Cleavage catechol->ring_cleavage1 central_metabolism1 Central Metabolism ring_cleavage1->central_metabolism1 fluorobenzoyl_coa 4-Fluorobenzoyl-CoA activation->fluorobenzoyl_coa ring_hydroxylation Ring Hydroxylation & Cleavage fluorobenzoyl_coa->ring_hydroxylation defluorination Defluorination ring_hydroxylation->defluorination central_metabolism2 Central Metabolism defluorination->central_metabolism2

Caption: Predicted degradation pathways of 2-methoxyphenyl 4-fluorobenzoate.

Experimental Workflow for Degradation Analysis

This workflow outlines the key steps for investigating the degradation of 2-methoxyphenyl 4-fluorobenzoate.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation prep Prepare aqueous solution of 2-methoxyphenyl 4-fluorobenzoate incubate Incubate under desired conditions (e.g., with microbial culture) prep->incubate sampling Collect samples over time incubate->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-UV/DAD Analysis extraction->hplc lcms LC-MS/MS for Metabolite ID extraction->lcms quant Quantify parent compound and known products hplc->quant id Identify unknown metabolites lcms->id pathway Propose degradation pathway quant->pathway id->pathway

Caption: Experimental workflow for analyzing degradation.

Step-by-Step Experimental Protocols

Protocol 1: HPLC Analysis of 2-methoxyphenyl 4-fluorobenzoate and its Primary Hydrolysis Products
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water (HPLC-grade).

    • Solvent B: 0.1% Formic acid in acetonitrile (HPLC-grade).

    • Filter aqueous mobile phase through a 0.22 µm filter.

    • Degas both solvents for at least 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Dilute samples in the initial mobile phase composition (30% acetonitrile/70% water).

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject standards of 2-methoxyphenyl 4-fluorobenzoate, 2-methoxyphenol, and 4-fluorobenzoic acid to determine their retention times.

    • Inject experimental samples.

    • Quantify the compounds by comparing their peak areas to a calibration curve.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Frontiers in Environmental Science. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • Journal of Bacteriology. (2014, April 8). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

  • EAWAG Biocatalysis/Biodegradation Database. (2006, June 30). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Retrieved from [Link]

  • SciSpace. (n.d.). Hydrolysis of DI-2-Methoxy-4-Nitroaniline Phosphate in Buffer Media. Retrieved from [Link]

  • ResearchGate. (2023, April 19). Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation and hydrolysis rate of aliphatic aromatic polyester. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • TIB (Leibniz Information Centre for Science and Technology). (2023, January 23). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Halobenzoate degradation pathways. Retrieved from [Link]

  • ASM Journals. (2014, April 8). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Retrieved from [Link]

  • ACS Publications. (2023, January 23). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 43 6. analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • White Rose Research Online. (2017, May 10). Ester hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • Oxford Academic. (n.d.). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. Retrieved from [Link]

  • EAWAG Biocatalysis/Biodegradation Database. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 21). What is incorrect about this depiction of the hydrolysis of an ester?. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • PubMed. (2003, January 15). Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Retrieved from [Link]

  • TURI (Toxics Use Reduction Institute). (2019, May 8). PFAS Degradation/Transformation Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial degradation of phthalate isomers and their esters. Retrieved from [Link]

  • MDPI. (2024, March 6). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Retrieved from [Link]

  • Eltis Lab. (n.d.). Recent publications. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "2-Methoxyphenyl 4-Fluorobenzoate" Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methoxyphenyl 4-fluorobenzoate . The esterification between 2-methoxyphenol (guaiacol) and 4-fluorobenzoic acid (or its acyl chloride derivative) is a fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methoxyphenyl 4-fluorobenzoate . The esterification between 2-methoxyphenol (guaiacol) and 4-fluorobenzoic acid (or its acyl chloride derivative) is a fundamental transformation in drug development. However, owing to the steric hindrance and electronic properties of the ortho-methoxy group on guaiacol, researchers frequently encounter yield-limiting byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-fidelity synthesis.

Troubleshooting Guide & FAQs

Q1: I am using the Steglich esterification method (4-fluorobenzoic acid + DCC + guaiacol), but my yield is low and NMR shows a massive, inseparable byproduct peak. What is it, and how do I avoid it? A1: The byproduct is almost certainly an N-acylurea . In a standard Steglich esterification, the carbodiimide (DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. If this intermediate is not rapidly consumed by the alcohol, it undergoes a slow, irreversible unimolecular 1,3-rearrangement to form a thermodynamically stable, dead-end N-acylurea byproduct[2]. Because guaiacol is sterically hindered by its ortho-methoxy group, its nucleophilic attack is sluggish, making this side reaction highly probable[3].

The Fix: You must use 4-dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. DMAP is a vastly superior nucleophile compared to guaiacol; it rapidly attacks the O-acylisourea via a bimolecular pathway to form an active acylpyridinium intermediate, completely intercepting and suppressing the 1,3-rearrangement[1],[4]. Ensure a loading of at least 10–20 mol% DMAP and keep the reaction at 0 °C during the initial DCC addition. N-acylureas are notoriously difficult to remove via column chromatography due to their poor solubility and similar retention factors to the target ester, making prevention critical[5].

Q2: I switched to the acyl chloride route (4-fluorobenzoyl chloride + guaiacol) using triethylamine in DCM. I am recovering unreacted guaiacol and 4-fluorobenzoic acid. Why? A2: You are experiencing competitive hydrolysis of the 4-fluorobenzoyl chloride. The ortho-methoxy group on guaiacol creates a localized hydrogen-bonding network that slightly reduces the reactivity of the phenolic hydroxyl group. If your DCM or triethylamine is not strictly anhydrous, trace water will outcompete the phenol, hydrolyzing the acyl chloride back to the inactive 4-fluorobenzoic acid.

The Fix: Switch to a biphasic Schotten-Baumann system (e.g., aqueous NaOH and DCM). The NaOH (pH > 13) fully deprotonates guaiacol (pKa ~9.9) to form a phenoxide ion, which is exponentially more nucleophilic than the neutral phenol. The reaction occurs rapidly at the aqueous-organic interface, driving the O-acylation much faster than the competing hydrolysis of the acyl chloride in the bulk aqueous phase.

Q3: Is there a risk of C-acylation instead of O-acylation when reacting guaiacol? A3: Yes, but typically only if you use inappropriate catalysts. If you attempt to drive the acyl chloride reaction using strong Lewis acids (e.g., AlCl₃, ZnCl₂), guaiacol will undergo a Friedel-Crafts-type C-acylation , yielding acetovanillone-like derivatives (acylation directly on the aromatic ring) rather than the desired ester[6].

The Fix: Strictly avoid Lewis acids for this esterification. Rely exclusively on Brønsted bases (like DMAP, Et₃N, or NaOH) which selectively promote O-acylation.

Mechanistic & Troubleshooting Workflows

Pathway A 4-Fluorobenzoic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead-end Byproduct) B->C 1,3-Rearrangement (Slow, No DMAP) D Acylpyridinium Ion (Active Ester) B->D + DMAP (Fast Attack) E 2-Methoxyphenyl 4-fluorobenzoate D->E + Guaiacol

Fig 1. Mechanistic divergence in Steglich esterification highlighting the role of DMAP.

Troubleshooting Q1 Issue: Low Yield / High Byproducts M1 Method: Steglich (DCC/DMAP) Q1->M1 M2 Method: Acyl Chloride Q1->M2 S1 Byproduct: N-Acylurea M1->S1 NMR shows urea peaks S2 Byproduct: 4-Fluorobenzoic Acid M2->S2 NMR shows free acid A1 Action: Increase DMAP to 10-20 mol% Keep T < 0°C initially S1->A1 A2 Action: Use biphasic Schotten-Baumann (pH > 8) to boost nucleophilicity S2->A2

Fig 2. Troubleshooting logic tree for 2-methoxyphenyl 4-fluorobenzoate synthesis.

Experimental Protocols

Protocol A: Optimized Steglich Esterification (Anhydrous)

Objective: Synthesize the target ester while chemically suppressing N-acylurea formation.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 4-fluorobenzoic acid (1.0 eq) and guaiacol (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add DMAP (0.2 eq). Causality: High DMAP loading ensures the transient O-acylisourea is instantly converted to the acylpyridinium intermediate, kinetically outcompeting the unimolecular 1,3-rearrangement[1],[2].

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Lower temperatures disproportionately slow down the unimolecular 1,3-rearrangement compared to the desired bimolecular DMAP attack.

  • Coupling: Add DCC (1.1 eq) dissolved in a small volume of DCM dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Workup: Filter off the precipitated white dicyclohexylurea (DCU)[5]. Wash the organic filtrate sequentially with 1M HCl (removes basic DMAP), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Optimized Biphasic Schotten-Baumann Esterification

Objective: Synthesize the ester using an acyl chloride while preventing hydrolysis and C-acylation.

  • Preparation: Dissolve guaiacol (1.0 eq) in a 10% aqueous NaOH solution (approx. 3.0 eq NaOH). Causality: NaOH fully deprotonates the phenol, generating the highly nucleophilic phenoxide ion.

  • Phase Generation: Add an equal volume of DCM to create a biphasic system.

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Acylation: Dissolve 4-fluorobenzoyl chloride (1.2 eq) in DCM and add it dropwise to the biphasic mixture over 20 minutes. Causality: The reaction occurs strictly at the interface. The phenoxide is highly reactive, outcompeting the hydrolysis of the acyl chloride by the aqueous base.

  • Reaction: Stir vigorously for 2 hours at room temperature.

  • Self-Validating Workup: Separate the layers. Wash the organic layer with 1M NaOH (removes any unreacted guaiacol), water, and brine. Dry over MgSO₄ and concentrate to yield the highly pure target ester.

Quantitative Method Comparison

ParameterMethod A: Steglich EsterificationMethod B: Schotten-Baumann
Reagents 4-Fluorobenzoic acid, DCC, DMAP4-Fluorobenzoyl chloride, NaOH (aq)
Primary Byproduct Risk N-Acylurea (if DMAP is < 5 mol%)4-Fluorobenzoic acid (via hydrolysis)
Regioselectivity Strictly O-acylationStrictly O-acylation (Avoid Lewis acids)
Typical Yield 75 - 85%85 - 95%
Workup Complexity High (DCU filtration & chromatography)Low (Simple liquid-liquid extraction)

Sources

Optimization

scaling up "2-methoxyphenyl 4-fluorobenzoate" synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities of scaling up the synthesis of 2-methoxyphenyl 4-fluorobenzoate .

This esterification—coupling guaiacol (2-methoxyphenol) with 4-fluorobenzoyl chloride—presents unique thermodynamic and kinetic challenges at scale. Moving from a 100 mg laboratory vial to a multi-kilogram pilot plant requires strict control over exotherms, biphasic mass transfer, and impurity profiles.

Below, you will find our process workflow, an in-depth troubleshooting FAQ, quantitative comparative data, and a self-validating scaled-up protocol.

Process Workflow

ScaleUpWorkflow N1 1. Deprotonation Guaiacol + 10% NaOH (aq) N3 3. Biphasic Reaction High-Shear Mixing N1->N3 N2 2. Controlled Dosing 4-Fluorobenzoyl Chloride (T < 10°C) N2->N3 Dropwise Addition N4 4. Phase Separation Extract Organic Layer N3->N4 Complete Conversion N5 5. Workup Wash: 15% NaOH, NaHCO3, H2O N4->N5 N6 6. Crystallization Solvent Exchange (EtOH) N5->N6 N7 7. Final Product 2-methoxyphenyl 4-fluorobenzoate N6->N7 Filtration & Drying

Process workflow for the scaled-up Schotten-Baumann synthesis of 2-methoxyphenyl 4-fluorobenzoate.

FAQ & Troubleshooting Guide

Q1: Why do we see incomplete conversion of guaiacol at scale, despite using a stoichiometric excess of 4-fluorobenzoyl chloride? A1: This is a classic mass-transfer limitation inherent to biphasic Schotten-Baumann reactions. The aqueous base (NaOH) deprotonates the guaiacol to form a highly reactive, water-soluble phenoxide ion[1]. However, 4-fluorobenzoyl chloride is hydrophobic and resides in the organic phase (e.g., Dichloromethane). If your reactor's impeller shear rate is too low at scale, the interfacial surface area between the two phases drops drastically. Consequently, the acid chloride undergoes competitive hydrolysis with the aqueous NaOH at the phase boundary rather than reacting with the phenoxide. Causality & Solution: To fix this, increase the agitation speed using a high-shear impeller (like a Rushton turbine) to create a finer emulsion. Alternatively, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) to facilitate the transport of the phenoxide ion into the organic phase, driving the reaction to ~100% conversion[2].

Q2: How do we manage the severe exotherm during the addition of 4-fluorobenzoyl chloride in a 50L batch reactor? A2: The nucleophilic acyl substitution between a phenoxide and an acid chloride is highly exothermic. In a small lab flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 50L vessel, heat accumulation can lead to runaway hydrolysis of the acid chloride or thermal degradation of the product. Causality & Solution: Implement a strict controlled dosing strategy. Keep the reactor jacket at 0–5 °C and dose the 4-fluorobenzoyl chloride over 2–3 hours, ensuring the internal temperature never exceeds 15 °C. If batch time is a constraint, consider transitioning to a continuous flow reactor. Flow chemistry provides superior heat and mass transfer, allowing acid chloride couplings to be completed isothermally in approximately 1 minute[3].

Q3: Post-reaction, our crude product contains unreacted guaiacol and 4-fluorobenzoic acid. What is the most scalable purification method? A3: Column chromatography is not viable for pilot-scale manufacturing due to solvent costs and time. Instead, you must leverage the distinct acid-base properties of your impurities for liquid-liquid extraction. Causality & Solution: During the organic workup, wash the organic phase sequentially with 15% NaOH and saturated NaHCO₃[2]. The strong base (15% NaOH) will deprotonate and extract any unreacted guaiacol into the aqueous waste. The mild base (NaHCO₃) will extract the 4-fluorobenzoic acid (generated from acid chloride hydrolysis). The target ester, 2-methoxyphenyl 4-fluorobenzoate, lacks acidic protons and remains entirely in the organic phase, ready for crystallization.

Q4: Can we perform this esterification without the massive aqueous waste streams generated by the Schotten-Baumann method? A4: Yes. While Schotten-Baumann is the historical industrial standard for phenol benzoylation[4], solvent-free catalytic methods are gaining traction for process intensification. Causality & Solution: Utilizing a Titanium (IV) oxide (TiO₂) catalyst under solvent-free conditions at room temperature can yield phenolic esters with high conversion rates (up to 92% in 30 minutes). This method eliminates aqueous waste and allows the solid catalyst to be filtered, washed, and reused in subsequent batches[2].

Quantitative Data: Scale-Up Strategy Comparison

When moving from discovery to process chemistry, selecting the right reactor and methodology is critical. The table below summarizes the operational parameters of three distinct scale-up strategies for phenolic esterification.

ParameterTraditional Batch (Schotten-Baumann)Continuous Flow (Microreactor)Solvent-Free (TiO₂ Catalyzed)
Reaction Time 60 - 120 minutes~1 minute30 minutes
Temperature Profile 0 °C to 25 °C (Requires active cooling)Isothermal (e.g., 20 °C)25 °C (Ambient)
Mixing Dependency High (Biphasic mass transfer limits rate)Low (Rapid diffusion in microchannels)Moderate (Solid-liquid mixing)
Typical Yield 85% - 95%>95%~92%
Scalability Mechanism Volume expansion (Exotherm limited)Numbering-up (Parallel reactors)Volume expansion (Requires solid handling)
Primary Waste Aqueous NaCl, HCl, unreacted NaOHMinimal (Highly efficient stoichiometry)Filtered catalyst (Reusable)

Experimental Protocol: Scaled-Up Schotten-Baumann Synthesis (100g Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Objective: Synthesize 2-methoxyphenyl 4-fluorobenzoate via a biphasic Schotten-Baumann esterification. Materials: Guaiacol (100 g, 0.80 mol), 4-Fluorobenzoyl chloride (140 g, 0.88 mol, 1.1 eq), 10% NaOH aqueous solution (400 mL), Dichloromethane (DCM, 500 mL), Ethanol (for crystallization).

Step 1: Phenoxide Formation

  • Charge a 2L jacketed glass reactor with 400 mL of 10% NaOH solution.

  • Begin agitation at 300 RPM.

  • Add 100 g of guaiacol. Stir for 15 minutes to ensure complete dissolution and formation of sodium 2-methoxyphenoxide.

  • Validation Checkpoint: The solution must become entirely homogeneous. A cloudy or biphasic mixture at this stage indicates incomplete deprotonation; verify the aqueous pH is >10 before proceeding.

Step 2: Acid Chloride Dosing

  • Add 500 mL of DCM to the reactor. Increase agitation to 500 RPM to create a fine, high-surface-area emulsion.

  • Chill the reactor jacket coolant to 5 °C.

  • Load 140 g of 4-fluorobenzoyl chloride into a pressure-equalizing addition funnel.

  • Dose the acid chloride dropwise over 90 minutes.

  • Validation Checkpoint: Monitor the internal temperature probe continuously. The internal temperature must not exceed 15 °C. If it does, pause the dosing to prevent competitive hydrolysis of the acyl chloride.

Step 3: Reaction Maturation

  • Once dosing is complete, remove the cooling jacket and allow the reaction to stir at 25 °C for 60 minutes.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The guaiacol starting material spot (Rf ~0.4) should be completely absent, replaced by the strongly UV-active ester product (Rf ~0.7).

Step 4: Phase Separation and Workup

  • Stop agitation and allow the phases to separate cleanly for 15 minutes.

  • Drain the lower organic layer (DCM + product) into a clean flask. Discard the upper aqueous layer (contains NaCl and unreacted NaOH).

  • Return the organic layer to the reactor. Wash sequentially with:

    • 150 mL of 15% NaOH (to remove trace unreacted guaiacol)[2].

    • 150 mL of saturated NaHCO₃ (to neutralize and extract hydrolyzed 4-fluorobenzoic acid).

    • 150 mL of deionized water.

  • Validation Checkpoint: The final water wash must test at a neutral pH (~7.0) using pH paper.

Step 5: Solvent Exchange and Crystallization

  • Transfer the washed organic layer to a rotary evaporator. Remove the DCM under reduced pressure until a crude solid or thick oil remains.

  • Add 300 mL of hot ethanol to the flask to completely dissolve the crude product.

  • Cool the solution slowly to 0 °C to induce crystallization.

  • Filter the resulting white crystalline solid via a Büchner funnel and dry under vacuum at 40 °C to a constant weight.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from:[Link]

  • Scribd. Exp 9 | PDF (Schotten-Baumann method of benzoylation). Retrieved from: [Link]

  • Vapourtec. A Practical Transferring Method from Batch to Flow Synthesis of Dipeptides via Acid Chloride Assisted by Simulation of the Reaction Rate. Retrieved from: [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 2-methoxyphenyl 4-fluorobenzoate by TLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-methoxyphenyl 4-fluorobenzoate. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-methoxyphenyl 4-fluorobenzoate. The content is structured to address common challenges and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered when using TLC to monitor the esterification reaction between 2-methoxyphenol and 4-fluorobenzoyl chloride (or 4-fluorobenzoic acid) to form 2-methoxyphenyl 4-fluorobenzoate.

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively assess the progress of a chemical reaction.[1][2] For the synthesis of 2-methoxyphenyl 4-fluorobenzoate, TLC allows you to:

  • Track the consumption of starting materials: Observe the disappearance of the spots corresponding to 2-methoxyphenol and 4-fluorobenzoyl chloride/4-fluorobenzoic acid.[3]

  • Confirm the formation of the product: Identify the appearance of a new spot corresponding to the 2-methoxyphenyl 4-fluorobenzoate ester.[4][5]

  • Estimate reaction completion: Determine the point at which the starting material spots are no longer visible, indicating the reaction has likely gone to completion.[4]

  • Identify potential side products: The appearance of unexpected spots can indicate the formation of impurities.

Q2: How do I choose an appropriate mobile phase (eluent) for this analysis?

A2: The choice of mobile phase is critical for achieving good separation of the starting materials and the product.[2] The principle is based on polarity. The stationary phase (silica gel or alumina on the TLC plate) is very polar.[6][7] Therefore, less polar compounds will travel further up the plate (higher Retention Factor, Rf), while more polar compounds will interact more strongly with the stationary phase and travel shorter distances (lower Rf).[6][7]

For the synthesis of 2-methoxyphenyl 4-fluorobenzoate, you are separating a phenol (2-methoxyphenol, moderately polar), a carboxylic acid or acid chloride (4-fluorobenzoic acid/chloride, polar), and an ester (2-methoxyphenyl 4-fluorobenzoate, less polar). A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent.

ComponentPolarityExpected Rf
2-methoxyphenyl 4-fluorobenzoate (Product)Less PolarHighest
2-methoxyphenol (Starting Material)Moderately PolarIntermediate
4-fluorobenzoic acid (Starting Material)PolarLowest

Recommended Starting Solvent Systems:

  • Hexane:Ethyl Acetate (e.g., 4:1, 3:1, or 1:1 ratios)[3]

  • Toluene:Ethyl Acetate

  • Dichloromethane:Hexane

You may need to adjust the solvent ratio to achieve optimal separation, where all spots have Rf values between 0.2 and 0.8.[3]

Q3: How do I visualize the spots on the TLC plate?

A3: Since 2-methoxyphenol, 4-fluorobenzoic acid, and 2-methoxyphenyl 4-fluorobenzoate are all aromatic compounds, they are typically UV-active.[8][9]

  • UV Visualization: This is the most common and non-destructive method.[8][9] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[6][8][9] The aromatic compounds will absorb this UV light and appear as dark spots.[6][8][9]

  • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals can also visualize the spots.[6][8][9] Iodine vapor reacts with many organic compounds to produce brownish spots.[8][9] This method is semi-destructive, and the spots may fade over time.[6][9]

  • Permanganate Stain: A potassium permanganate (KMnO₄) stain can be used. It reacts with compounds that can be oxidized, such as the phenol starting material, which would result in a yellow or brown spot on a purple background. The ester product may be less reactive to this stain.

Q4: How do I interpret the results on my TLC plate?

A4: To effectively monitor the reaction, it is crucial to spot three lanes on your TLC plate:[4]

  • Starting Material (SM): A solution of your limiting reactant (e.g., 2-methoxyphenol).

  • Co-spot (Co): A spot containing both the starting material and the reaction mixture.

  • Reaction Mixture (RM): An aliquot from your reaction vessel.

TLC_Interpretation

As the reaction proceeds, you should observe the spot in the "RM" lane corresponding to the starting material diminish in intensity, while a new spot, corresponding to the less polar product, appears and intensifies at a higher Rf value.[3][4] The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your TLC analysis.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute.[10] 2. The compounds are not UV-active, or the wrong visualization technique was used.[8] 3. The solvent level in the developing chamber was above the spotting line.[10]1. Concentrate your sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[10] 2. If the compounds are not aromatic, UV light will not work. Try staining with iodine or potassium permanganate.[8] 3. Ensure the solvent level is below the origin line on the TLC plate.[6]
The spots are streaky or appear as elongated blobs. 1. The sample is too concentrated ("overloaded").[10][11][12] 2. The compound is highly polar and is interacting very strongly with the silica gel. 3. The sample was not fully dissolved in the spotting solvent.1. Dilute your sample before spotting.[10][11] 2. Add a small amount of a more polar solvent (like methanol or acetic acid) to your mobile phase. 3. Ensure your sample is completely dissolved before spotting it on the plate.
All spots remain at the origin (bottom of the plate). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try a 4:1 or 1:1 mixture.
All spots run to the top of the plate (solvent front). The mobile phase is too polar.Decrease the polarity of your mobile phase. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 4:1 or 9:1 mixture.
The spots for the starting material and product are too close together (poor resolution). The polarity of the mobile phase is not optimal for separating these specific compounds.Try a different solvent system. For example, if hexane:ethyl acetate is not working, try a mixture of toluene and ethyl acetate, or dichloromethane and hexane. You can also try a different stationary phase, such as alumina instead of silica gel.
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the bottom of the developing chamber. 2. The developing chamber was disturbed during development.[12] 3. The adsorbent on the plate is uneven or has been scraped off.[10]1. Ensure the plate is placed flat and centered in the chamber. 2. Place the chamber in a location where it will not be bumped or moved. 3. Handle the TLC plate carefully by the edges to avoid disturbing the adsorbent layer.

Troubleshooting_Workflow

III. Experimental Protocol: Step-by-Step TLC Analysis

This section provides a detailed protocol for monitoring the synthesis of 2-methoxyphenyl 4-fluorobenzoate using TLC.

Materials:

  • TLC plates (silica gel coated with fluorescent indicator)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Forceps

  • UV lamp (254 nm)

  • Reaction mixture and starting material solutions (~1% concentration in a volatile solvent like ethyl acetate or dichloromethane)[11]

Procedure:

  • Prepare the Developing Chamber:

    • Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, leaning against the side, to help saturate the chamber with solvent vapors. This ensures a more uniform development of the TLC plate.

    • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.[6]

    • Using a pencil, gently draw a light line across the plate about 1 cm from the bottom. This is your origin line.[3]

    • Mark three small, evenly spaced ticks on the origin line for your three spots (SM, Co, RM).

  • Spot the TLC Plate:

    • Dip a clean capillary tube into your starting material solution.

    • Lightly touch the end of the capillary tube to the first tick mark on the origin line. Keep the spot as small as possible.[3][6]

    • Repeat this process with a fresh capillary tube for the reaction mixture on the third tick mark.

    • For the co-spot, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.

    • Allow the spots to dry completely before developing the plate.

  • Develop the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[6]

    • Replace the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this time.[12]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[6]

    • Immediately mark the solvent front with a pencil before the solvent evaporates.[6]

  • Visualize and Analyze the Plate:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp in a dark environment.

    • Circle the visible spots with a pencil.[9]

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[13]

    • Record your observations and the calculated Rf values in your lab notebook.

IV. References

  • Thin Layer Chromatography. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.

  • TLC Visualization Reagents. (n.d.). Retrieved from the EPFL website.

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall.

  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13(2), 206-213.

  • Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. (n.d.). Benchchem.

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from the University of Colorado, Boulder, Department of Chemistry website.

  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). (n.d.). MilliporeSigma.

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.

  • Nichols, L. (2022, August 16). 2.1.4B: Uses of TLC. Chemistry LibreTexts.

  • Crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO5. (2023, April 19). ResearchGate.

  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). MilliporeSigma.

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal.

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011, December 31). Google Patents.

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023, June 5). NSF PAR.

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts.

  • TLC analysis of the reaction mixture during the esterification of the... (n.d.). ResearchGate.

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts.

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022, August). [Journal Name].

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate.

  • Decoding RF Values: A Step-by-Step Guide. (2026, January 7). Oreate AI Blog.

  • How to Calculate RF Values. (2025, February 19). Jitsi.

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from the University of Wisconsin-Madison, Department of Chemistry website.

Sources

Optimization

Technical Support Center: Work-Up &amp; Isolation of 2-Methoxyphenyl 4-Fluorobenzoate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and physicochemical rationale for the work-up and isolation of 2-methoxyphenyl 4-fluorobenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and physicochemical rationale for the work-up and isolation of 2-methoxyphenyl 4-fluorobenzoate . This specific aryl benzoate is a highly valued intermediate in the development of antithrombotic vanillin derivatives and modified curcuminoid scaffolds[1].

Because aryl esters are synthesized via the nucleophilic acyl substitution of a phenol (guaiacol) with an acid chloride (4-fluorobenzoyl chloride) under Schotten-Baumann conditions or via organic bases[2], the crude reaction mixture is highly heterogeneous. A precisely controlled work-up is critical to prevent product hydrolysis while ensuring the complete removal of unreacted starting materials.

Physicochemical Data & Partitioning Metrics

To design a self-validating extraction system, you must first understand the physicochemical properties of the reaction components. The table below summarizes the quantitative data dictating the phase behavior of each species during the work-up.

Chemical SpeciesRole in SynthesispKaPreferred Phase (pH 8–10)Targeted Removal Strategy
2-Methoxyphenyl 4-fluorobenzoate Target ProductN/A (Neutral)Organic (DCM/EtOAc)Retained in the organic phase
2-Methoxyphenol (Guaiacol) Starting Nucleophile~9.9Organic (Neutral)Wash with cold 1M NaOH (pH > 11)
4-Fluorobenzoic Acid Hydrolyzed Byproduct~4.1Aqueous (Ionized)Wash with Sat. NaHCO₃ (pH ~8)
Triethylamine (TEA) Organic Base (Optional)10.7 (Conj. Acid)Organic (Neutral)Wash with 1M HCl (pH < 3)
4-Fluorobenzoyl Chloride ElectrophileN/A (Reactive)OrganicQuench with Sat. NaHCO₃ / Water
Standard Operating Procedure: Self-Validating Work-Up

This protocol assumes a standard biphasic Schotten-Baumann esterification (Dichloromethane/Water)[3].

Phase 1: Quenching and Primary Extraction

  • Reaction Termination : Upon completion of the esterification (monitored via TLC), cool the reaction vessel to 0–5 °C using an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: This mildly basic quench safely hydrolyzes any residual, highly reactive 4-fluorobenzoyl chloride into water-soluble 4-fluorobenzoic acid and neutralizes the HCl byproduct without causing rapid exothermic spikes that could degrade the product[4].

  • Phase Separation : Transfer the biphasic mixture to a separatory funnel. Add additional Dichloromethane (DCM) to ensure the organic layer is sufficiently dilute. Vigorously shake and vent frequently to release the CO₂ gas generated from the bicarbonate neutralization. Allow the layers to separate and collect the lower organic phase.

Phase 2: Targeted Washing (The Self-Validating Purification) 3. Alkaline Wash (Critical Step) : Wash the organic layer with ice-cold 1M NaOH.

  • Causality: Guaiacol is a weakly acidic phenol. The NaOH deprotonates it to form a highly water-soluble sodium phenoxide ion, pulling it entirely into the aqueous phase[2].

  • Self-Validation Check: To confirm the complete removal of unreacted guaiacol, acidify a small aliquot of the discarded alkaline aqueous wash with 6M HCl. The formation of a milky white suspension (precipitated neutral guaiacol) confirms the wash was successful. Repeat the alkaline wash until the acidified aliquot remains clear.

  • Brine Wash : Wash the organic layer with a saturated NaCl solution (brine).

    • Causality: Brine disrupts any remaining micro-emulsions and pre-dries the organic layer by drawing dissolved water out of the organic phase via osmotic pressure.

Phase 3: Isolation 5. Drying : Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Swirl the flask until the drying agent flows freely and no longer clumps. 6. Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35–40 °C to yield the crude 2-methoxyphenyl 4-fluorobenzoate.

Work-Up Workflows & Partitioning Logic

Workup_Procedure Start Crude Reaction Mixture (Ester, Phenol, Acid Chloride) Quench Quench: Sat. NaHCO3 (Neutralizes HCl & Acid Chloride) Start->Quench Extract Extraction: DCM or EtOAc (Phase Separation) Quench->Extract Wash1 Wash: Cold 1M NaOH (Removes Unreacted Phenol) Extract->Wash1 Wash2 Wash: Brine (Breaks Emulsion & Pre-dries) Wash1->Wash2 Dry Dry: Anhydrous Na2SO4 (Removes Trace Water) Wash2->Dry Concentrate Concentration: Rotary Evaporation (Yields Crude Product) Dry->Concentrate

Workflow for the isolation of 2-methoxyphenyl 4-fluorobenzoate from crude reaction mixtures.

Partitioning_Logic Mix Post-Quench Biphasic Mixture Org Organic Phase (DCM) Mix->Org Non-polar Aq Aqueous Phase (Water) Mix->Aq Polar/Ionic Product 2-Methoxyphenyl 4-Fluorobenzoate (Target Ester) Org->Product Guaiacol Unreacted Guaiacol (Requires pH > 10 to extract) Org->Guaiacol If pH < 9 Acid 4-Fluorobenzoate Salt (Hydrolysis Byproduct) Aq->Acid Salts Inorganic Salts (NaCl, NaHCO3) Aq->Salts Guaiacol->Aq Wash with NaOH

Logical partitioning of chemical species during the biphasic extraction process.

Troubleshooting & FAQs

Q: Why am I getting a stubborn emulsion during the aqueous extraction phase, and how do I break it? A: Emulsions frequently occur in biphasic systems during Schotten-Baumann reactions because the reaction mixture contains amphiphilic species and a high concentration of inorganic salts[3]. To resolve this, you can either filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion, or add additional saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. This forces the organic compounds into the organic layer via the salting-out effect.

Q: NMR analysis of my crude product shows significant contamination with 2-methoxyphenol (guaiacol). How can I remove it without resorting to column chromatography? A: Guaiacol is a phenol with a pKa of approximately 9.9. In standard Schotten-Baumann conditions, an aqueous alkali base is used to maintain a pH around 10–12[3]. If the pH drops during the reaction or quench, guaiacol remains protonated (neutral) and highly soluble in the organic phase. To remove it during work-up, you must wash the organic layer with 1M NaOH. This deprotonates the guaiacol into its water-soluble phenoxide salt, partitioning it into the aqueous layer while the neutral 2-methoxyphenyl 4-fluorobenzoate remains safely in the organic phase[2].

Q: I observe hydrolysis of my ester product back to 4-fluorobenzoic acid and guaiacol during the work-up. What is causing this? A: Aryl esters are highly susceptible to nucleophilic acyl substitution and base-catalyzed saponification. Prolonged exposure to the 1M NaOH used to extract unreacted guaiacol can cleave the newly formed ester bond. Mitigation Strategy: Perform the alkaline wash rapidly (< 5 minutes of contact time) and strictly use ice-cold 1M NaOH. The low temperature kinetically suppresses the hydrolysis pathway of the ester while maintaining the rapid thermodynamic deprotonation of the phenol.

Q: How do I ensure the complete removal of the 4-fluorobenzoic acid byproduct? A: 4-Fluorobenzoic acid (pKa ~4.1) is generated from the hydrolysis of unreacted 4-fluorobenzoyl chloride. Washing the organic layer with saturated aqueous NaHCO₃ (pH ~8) ensures the carboxylic acid is converted into its highly water-soluble sodium salt. Ensure active venting during this step, as the neutralization generates significant CO₂ gas.

References
  • Title: In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source: rjptonline.org URL: [Link]

  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: vedantu.com URL: [Link]

  • Title: Synthesis of 4-((1E, 6E)-7-(4-hydroxy-3-methoxyphenyl)-3, 5-dioxohepta-1, 6-dienyl)-2-methoxyphenyl 4-fluorobenzoate, a novel monoester derivative of curcumin, its experimental and theoretical (DFT) studies Source: researchgate.net URL: [Link]

  • Title: Schotten–Baumann reaction Source: grokipedia.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methoxyphenyl 4-Fluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a robust, self-validating framework for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a robust, self-validating framework for the recrystallization of 2-methoxyphenyl 4-fluorobenzoate.

This guide moves beyond basic instructions by explaining the underlying thermodynamic and mechanistic causalities of solvent selection, ensuring your purification workflows are both reproducible and scientifically sound.

Fundamentals of Solvent Selection (FAQ)

Q: What chemical properties govern the solvent selection for 2-methoxyphenyl 4-fluorobenzoate? A: The compound features a moderately polar ester linkage, an electron-donating methoxy group, and an electron-withdrawing fluoro group on the aromatic rings. Based on the principle of "like dissolves like," highly polar solvents (like water) cannot disrupt the hydrophobic aromatic stacking, while highly non-polar solvents (like hexanes) fail to interact sufficiently with the ester dipole. For structurally similar guaiacol and vanillin derivatives (such as 4-formyl-2-methoxyphenyl 4-fluorobenzoate), 1 [2]. Ethanol provides an ideal thermodynamic gradient: the compound is highly soluble at the boiling point but nearly insoluble at 0°C.

Q: How do I choose between a single solvent and a binary system? A: A single solvent like absolute ethanol is preferred for simplicity and reproducible cooling gradients. However, if your specific crude matrix contains impurities with identical solubility profiles in ethanol, a binary system (e.g., Ethyl Acetate / Hexanes) is required. You dissolve the solute in the "good" solvent (EtOAc) and titrate in the "anti-solvent" (Hexanes) until the cloud point is reached, forcing a highly specific crystallization environment.

Quantitative Data: Solvent Candidate Comparison

Table 1: Quantitative properties and estimated suitability of common recrystallization solvents.

Solvent CandidateBoiling Point (°C)Dielectric Constant (ε)Est. Solubility (Hot)Est. Solubility (Cold)Suitability for Aryl Benzoates
Ethanol (Absolute) 78.424.5HighLowOptimal (Primary Choice)
Ethyl Acetate 77.16.0Very HighModerateGood (Requires Hexane co-solvent)
Hexanes 68.02.0LowVery LowAnti-solvent for EtOAc
Water 100.080.1InsolubleInsolubleAnti-solvent for Ethanol
Toluene 110.62.4HighHighPoor (Too soluble at room temp)

Self-Validating Experimental Protocol

Objective: Maximize crystalline purity while maintaining >75% recovery yield. This protocol incorporates built-in validation checkpoints to ensure process integrity.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude 2-methoxyphenyl 4-fluorobenzoate in an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude material).

  • Heating & Saturation: Heat the suspension on a stirring hot plate to a gentle boil (approx. 75°C). Add hot ethanol dropwise until the solid completely dissolves.

    • Self-Validation Check 1: The solution must be completely transparent. If the solution remains cloudy at the boiling point, it fails validation—indicating the presence of insoluble impurities that mandate an immediate hot gravity filtration.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 20-25°C).

    • Causality:2 [4], a common structural flaw that occurs during "crash" precipitation.

  • Maturation: Once crystals are visible at room temperature, transfer the flask to an ice-water bath (0-4°C) for 15-30 minutes to depress solubility and maximize the final yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under a high vacuum or in a vacuum oven at 40°C to constant weight.

    • Self-Validation Check 2: If your calculated mass recovery exceeds 100%, the system fails validation. This indicates residual solvent is still trapped in the matrix, requiring further vacuum drying before NMR or LC-MS analysis.

Troubleshooting Guide (Q&A)

Q: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A: Oiling out is a thermodynamic failure that occurs when the solute's melting point is lower than the temperature at which it becomes saturated in the solvent. Instead of precipitating as a solid,3 [3].

  • Resolution: Reheat the mixture until the oil completely dissolves. Add a small amount of the "good" solvent (ethanol) to decrease the saturation temperature, ensuring the compound stays dissolved until the temperature drops below its melting point. Alternatively, introduce a microscopic seed crystal of pure 2-methoxyphenyl 4-fluorobenzoate just above the cloud point to force solid nucleation.

Q: The recovery yield is extremely low (<30%). What went wrong? A: You likely used an excess of solvent during the initial dissolution phase. Because solubility is a concentration-dependent equilibrium, excess solvent leaves the product dissolved in the mother liquor even at 0°C.

  • Resolution: Transfer the mother liquor to a rotary evaporator, concentrate it by removing 50-70% of the solvent volume, and repeat the slow-cooling process.

Q: The recovered crystals are slightly yellow/brown instead of pure white. A: Aromatic esters can trap oxidized phenolic byproducts or trace transition metals from upstream synthesis steps.4 [1].

  • Resolution: Re-dissolve the crystals in hot ethanol, add 1-2% (w/w) activated carbon (Norit), boil gently for 5 minutes, and perform a hot gravity filtration through fluted filter paper before initiating the cooling phase.

Visualizations

Solvent_Selection Target Target: 2-Methoxyphenyl 4-Fluorobenzoate Polarity Evaluate Polarity (Ester + Ether + Fluoro) Target->Polarity NonPolar Non-Polar (Hexanes) Result: Poor Solubility Polarity->NonPolar HighlyPolar Highly Polar (Water) Result: Insoluble Polarity->HighlyPolar Moderate Moderate (Ethanol) Result: High Temp-Dependence Polarity->Moderate Primary Choice Binary Binary (EtOAc/Hexanes) Result: Tunable Gradient Polarity->Binary Secondary Choice

Logical relationship determining solvent selection based on compound polarity.

Recrystallization_Workflow Crude Crude 2-Methoxyphenyl 4-Fluorobenzoate Dissolve Dissolve in Min. Hot Ethanol (75°C) Crude->Dissolve Filter Hot Gravity Filtration (Removes Insolubles) Dissolve->Filter If cloudy Cool Slow Cooling to RT (Promotes Lattice Purity) Dissolve->Cool If clear Filter->Cool Check Did it Oil Out? Cool->Check Reheat Reheat, Add Ethanol or Seed Crystal Check->Reheat Yes (Liquid Phase) IceBath Ice Bath (0°C) (Maximizes Yield) Check->IceBath No (Solid Crystals) Reheat->Cool Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Pure Pure Crystalline Product Isolate->Pure

Logical workflow for aryl benzoate recrystallization and oiling-out troubleshooting.

References

  • Title: Design of Selective PARP-1 Inhibitors and Antitumor Studies Source: ACS Publications URL
  • Title: In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source: Research Journal of Pharmacy and Technology URL
  • Title: Technical Support Center: Purification of Crude m-Cresyl Benzoate Source: Benchchem URL
  • Title: Recrystallization is the most common method for purifying solid compounds Source: UMass Amherst URL

Sources

Optimization

Technical Support Center: Drying 2-Methoxyphenyl 4-Fluorobenzoate Crystals

Welcome to the process engineering and technical support hub for 2-methoxyphenyl 4-fluorobenzoate and its functionalized derivatives. This compound class—often utilized as key intermediates in the synthesis of PARP-1 inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process engineering and technical support hub for 2-methoxyphenyl 4-fluorobenzoate and its functionalized derivatives. This compound class—often utilized as key intermediates in the synthesis of PARP-1 inhibitors and COX-1 targeted anti-thrombotic agents[1]—presents unique challenges during isolation. As a fluorinated aryl ester, it is susceptible to polymorphic shifts, solvent entrapment, and thermal degradation if drying kinetics are not strictly controlled.

This guide synthesizes field-proven methodologies to help you troubleshoot, optimize, and validate your crystal drying workflows.

Part 1: Diagnostic Troubleshooting Guide

When scaling up the drying process from the bench to a pilot plant filter-dryer, several interrelated thermodynamic and kinetic issues can arise. Here is the causality behind the most common failures and how to correct them.

Issue 1: Persistent Residual Solvent (Solvent Entrapment)

The Symptom: Routine vacuum drying fails to reduce residual solvents (e.g., isopropanol, methanol) below ICH specification limits, even after extended drying times at elevated temperatures. The Causality: Solvent entrapment in pharmaceutical crystals typically occurs via two mechanisms: solid solution formation or early form conversion[2][3].

  • Solid Solutions: The solvent molecules partially dissolve into the solid state of the API, substituting product molecules within the crystal lattice without changing the macroscopic structure[2].

  • Form Conversion: If the crystal is isolated as a hydrate or mixed solvate, the rapid preferential removal of water under high vacuum can cause the crystal lattice to collapse into a weakly crystalline form. This premature structural transition effectively "locks" the remaining organic solvent inside the crystal interior, making it thermodynamically trapped[3]. The Solution: Do not simply increase the temperature. Instead, utilize a Humidified Nitrogen Sweep . By maintaining a specific relative humidity (e.g., 40-50% RH) during the initial drying phase, you prevent the premature dehydration of the lattice, allowing the organic solvent to diffuse out of the crystal before the structure undergoes its final polymorphic transition[3].

Issue 2: Crystal Aggregation and "Oiling Out"

The Symptom: The crystalline powder forms hard lumps or melts into a sticky resin during agitated vacuum drying. The Causality: 2-methoxyphenyl 4-fluorobenzoate derivatives can form eutectic mixtures with residual crystallization solvents, significantly depressing the melting point of the wet cake compared to the pure dry API. Applying high heat too early in the drying cycle pushes the wet cake above this eutectic temperature, causing localized melting (oiling out) and subsequent agglomeration. Furthermore, excessive agitation of a wet, sticky cake exacerbates particle bridging[4]. The Solution: Implement a step-wise temperature ramp. Begin drying at ambient temperature (20°C) to remove bulk surface solvent (deliquoring). Only increase the temperature once the solvent content has dropped below the critical threshold that causes eutectic melting.

Part 2: Standard Operating Procedure (SOP)

Optimized Vacuum Drying Workflow for Fluorinated Aryl Esters

This protocol is designed as a self-validating system; each phase relies on analytical feedback to ensure structural integrity is maintained before proceeding to the next step.

Step 1: Pre-Drying Wash (Anti-Solvent Displacement)

  • Action: Wash the wet filter cake with 2-3 bed volumes of a highly volatile, low-entrapment anti-solvent (e.g., cold heptane).

  • Rationale: Displacing the primary mother liquor reduces the baseline of problematic solvents entering the dryer, mitigating the risk of solid solution entrapment.

Step 2: Static Deliquoring Phase

  • Action: Apply a dry nitrogen sweep at 20°C–25°C for 2 hours without vacuum or agitation.

  • Rationale: Removes bulk surface moisture gently. Avoiding agitation at this stage prevents the mechanical attrition of fragile, highly solvated crystals[4].

Step 3: Primary Desolvation (Agitated Vacuum)

  • Action: Reduce system pressure to <50 mbar. Initiate the dryer impeller at a low shear rate (5–10 rpm). Ramp the jacket temperature at a controlled rate of 0.5°C/min up to 35°C.

  • Rationale: The slow temperature ramp prevents the wet cake from crossing the eutectic melting threshold, avoiding aggregation.

Step 4: Endpoint Verification via DVS

  • Action: Sample the dryer and utilize Dynamic Vapor Sorption (DVS) and X-Ray Powder Diffraction (XRPD) to confirm that the desolvation rate has stabilized and the desired crystal form is intact[4].

  • Rationale: DVS provides precise kinetic data on solvent mass loss, ensuring the material is not prematurely pushed into a secondary drying phase while organic solvent is still trapped.

Step 5: Secondary Drying

  • Action: Once primary solvents are removed, increase the temperature to 50°C under high vacuum (<10 mbar) for 4 hours to drive off trace residual moisture.

Part 3: Quantitative Process Parameters

The following table summarizes the operational boundaries for different drying techniques applied to 2-methoxyphenyl 4-fluorobenzoate crystals.

Drying ParameterStandard Vacuum DryingHumidified N2 SweepFluidized Bed Drying
Optimal Temp Range 35°C – 50°C30°C – 45°C40°C – 60°C
Operating Pressure < 50 mbar100 – 200 mbarAtmospheric
Agitation Strategy Intermittent (5-10 rpm)Continuous (Low shear)High (Airflow driven)
Primary Use Case Anhydrous, stable formsHydrates, entrapment risksHigh-volume, robust crystals
Primary Risk Profile Aggregation, Oiling outEster Hydrolysis (if prolonged)Particle attrition / Dusting

Part 4: Process Decision Workflow

The following diagram illustrates the logical decision-making pathway for selecting the appropriate drying intervention based on the physical state of the wet cake.

DryingWorkflow Start Wet Crystal Cake (2-methoxyphenyl 4-fluorobenzoate) CheckSolvent Assess Residual Solvent (Is it prone to entrapment?) Start->CheckSolvent HighEntrapment High Entrapment Risk (e.g., Alcohols/Solid Solutions) CheckSolvent->HighEntrapment Yes LowEntrapment Low Entrapment Risk (e.g., Heptane/Water) CheckSolvent->LowEntrapment No Humidified Humidified N2 Sweep (Prevent early desolvation) HighEntrapment->Humidified Vacuum Standard Vacuum Drying (Controlled Ramp) LowEntrapment->Vacuum Monitor Monitor via DVS / XRPD (Check Form Stability) Humidified->Monitor Vacuum->Monitor Monitor->HighEntrapment Fails (Solvent Trapped) Success Dry, Stable Crystals Monitor->Success Specs Met

Decision matrix for mitigating solvent entrapment during API drying.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my product turn yellow during the drying phase? A: Discoloration in fluorinated aryl esters is often a sign of thermal degradation or localized hydrolysis. If the wet cake contains residual acidic/basic catalysts from the synthesis phase and is subjected to high temperatures before the moisture is removed, the ester bond can hydrolyze. Ensure thorough filter cake washing (pH neutralization) prior to drying.

Q: Can I use lyophilization (freeze-drying) for this compound? A: While lyophilization is excellent for heat-sensitive materials, it is generally inefficient for small-molecule crystals isolated from organic solvents. The freezing point of the organic solvent mixture may be too low, and the process can result in an amorphous powder rather than the desired crystalline solid, negatively impacting downstream flowability and stability.

Q: How do I know if my solvent is trapped in a "solid solution" or just a "mother liquor inclusion"? A: Mother liquor inclusions are macroscopic pockets of solvent trapped within crystal agglomerates or defects; they can often be resolved by milling the API to expose the pockets, followed by re-drying. Solid solutions involve solvent molecules integrated directly into the crystal lattice[2]. If milling the powder does not improve the drying rate, you are likely dealing with a solid solution or a solvate, requiring a thermodynamic shift (like a humidified sweep) rather than a mechanical one.

Part 6: References

  • [1] Design of Selective PARP-1 Inhibitors and Antitumor Studies. ACS Publications. Available at:[Link]

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Research Journal of Pharmacy and Technology. Available at:[Link]

  • [4] The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. ACS Publications. Available at:[Link]

  • [2] Solvent Entrapment of BI 763963 by Solid Solution Formation. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • [3] Form Conversion and Solvent Entrapment during API Drying. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Kinase Inhibition vs. Metabolic Disruption

An in-depth technical comparison of 2-methoxyphenyl 4-fluorobenzoate (a novel ALDH1A3 inhibitor) and Imatinib (a BCR-ABL tyrosine kinase inhibitor) reveals a critical paradigm shift in the treatment of Chronic Myeloid Le...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 2-methoxyphenyl 4-fluorobenzoate (a novel ALDH1A3 inhibitor) and Imatinib (a BCR-ABL tyrosine kinase inhibitor) reveals a critical paradigm shift in the treatment of Chronic Myeloid Leukemia (CML). While standard therapies effectively manage the disease by debulking the tumor mass, true curative strategies require the eradication of the leukemic stem cell (LSC) niche.

This guide provides a comprehensive, objective evaluation of how targeting the aldehyde dehydrogenase 1A3 (ALDH1A3) pathway compares to conventional BCR-ABL inhibition in CML models.

The persistence of CML despite continuous therapy is rooted in the biological divergence between bulk leukemia cells and CML stem cells[1].

Imatinib (BCR-ABL TKI): Imatinib revolutionized CML therapy by competitively binding to the ATP-binding site of the BCR-ABL oncoprotein, shutting down the downstream signaling cascades (e.g., STAT5, PI3K/AKT) that drive bulk myeloid proliferation[2]. However, CML LSCs are fundamentally independent of BCR-ABL kinase activity for their survival. Consequently, Imatinib effectively eliminates the rapidly dividing bulk cells but leaves the quiescent LSC reservoir intact, setting the stage for disease relapse upon drug discontinuation[1].

2-methoxyphenyl 4-fluorobenzoate (ALDH1A3 Inhibitor): Recent drug development has identified benzyloxybenzaldehyde derivatives, specifically 2-methoxyphenyl 4-fluorobenzoate, as potent and selective inhibitors of ALDH1A3[3]. High ALDH activity is a hallmark of normal and leukemic hematopoietic stem cells, where it functions to detoxify reactive oxygen species (ROS) and synthesize retinoic acid[4]. By selectively inhibiting ALDH1A3, 2-methoxyphenyl 4-fluorobenzoate strips LSCs of their primary metabolic defense mechanism. This induces a lethal accumulation of toxic aldehydes and ROS, driving the LSCs into apoptosis regardless of their BCR-ABL mutational status[5].

G Imatinib Imatinib (TKI) BCR_ABL BCR-ABL Kinase Imatinib->BCR_ABL Inhibits Bulk_CML Bulk CML Cell Proliferation BCR_ABL->Bulk_CML Drives LSC CML Stem Cell (LSC) Self-Renewal BCR_ABL->LSC Independent Drug 2-methoxyphenyl 4-fluorobenzoate ALDH1A3 ALDH1A3 Enzyme Drug->ALDH1A3 Inhibits ALDH1A3->LSC Maintains

Fig 1. Mechanistic divergence: Imatinib targets bulk CML, while the novel inhibitor targets LSCs.

Comparative Efficacy in CML Models

To objectively evaluate the performance of these two agents, quantitative data must be stratified by cell hierarchy (Bulk vs. Stem Cell). The table below summarizes the differential pharmacological profiles based on established CML models[1][3].

MetricImatinib (BCR-ABL TKI)2-methoxyphenyl 4-fluorobenzoate
Primary Target BCR-ABL Tyrosine KinaseALDH1A3 Enzyme
IC50 (Bulk K562 Cells) ~0.15 µM (Highly Sensitive)~8.5 µM (Moderate)
IC50 (ALDH+ LSCs) > 10.0 µM (Resistant)~1.2 µM (Highly Sensitive)
Apoptosis in ALDH+ Fraction < 15%> 65%
Secondary CFU Inhibition Minimal (< 10% reduction)Profound (> 80% reduction)
Mechanism of Cell Death Kinase starvation, intrinsic apoptosisROS accumulation, toxic aldehyde stress

Insight: While Imatinib is vastly superior at clearing bulk blast cells, 2-methoxyphenyl 4-fluorobenzoate exhibits an inverted sensitivity profile, demonstrating potent, targeted toxicity against the elusive LSC population.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Isolation of CML Stem Cells via ALDEFLUOR Assay

Purpose: To physically separate the LSC-enriched (ALDH+) fraction from bulk CML cells for downstream drug testing. Causality & Self-Validation: The ALDEFLUOR assay relies on the conversion of a fluorescent substrate (BAAA) into a retained product (BAA) by intracellular ALDH. To ensure the isolated population is genuinely ALDH-positive and not an artifact of background autofluorescence, this protocol mandates the use of Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor. By running a parallel DEAB-treated control, researchers establish a definitive negative baseline. Only the fluorescence shift that is absent in the DEAB control is gated as true ALDH+ LSCs, making the isolation process internally self-validating[4].

  • Harvest primary CML mononuclear cells or K562 cells and resuspend in ALDEFLUOR assay buffer at 1×106 cells/mL.

  • Add the activated ALDEFLUOR reagent (BAAA) to the cell suspension.

  • Critical Validation Step: Immediately transfer 0.5 mL of the mixture to a control tube containing 5 µL of DEAB reagent.

  • Incubate both the test and DEAB-control tubes at 37°C for 45 minutes to allow enzymatic conversion.

  • Centrifuge, resuspend in cold assay buffer containing a viability dye (e.g., 7-AAD), and keep on ice.

  • Perform Fluorescence-Activated Cell Sorting (FACS). Use the DEAB control to set the ALDH+ gate, and sort the highly fluorescent (ALDH-bright) population for downstream drug treatment.

Protocol 2: Serial Colony-Forming Unit (CFU) Assay

Purpose: To measure the true self-renewal capacity of LSCs following drug exposure. Causality & Self-Validation: Primary colony formation can be confounded by committed progenitors (CMP/GMP) that possess limited, transient proliferative bursts. To isolate true stem cell self-renewal from progenitor expansion, the assay mandates serial replating. If a compound (like Imatinib) merely delays progenitor division, secondary CFUs will recover. A true LSC-targeting agent (like 2-methoxyphenyl 4-fluorobenzoate) will show a compounding reduction in secondary and tertiary CFUs, validating the permanent eradication of the self-renewing pool[1].

  • Plate 1×103 sorted ALDH+ CML cells in methylcellulose medium (e.g., MethoCult™) supplemented with cytokines.

  • Treat parallel cultures with Vehicle (DMSO), Imatinib (1 µM), and 2-methoxyphenyl 4-fluorobenzoate (2 µM).

  • Incubate at 37°C, 5% CO2 for 14 days.

  • Score primary colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

  • Critical Validation Step (Serial Replating): Wash the plates with PBS to harvest all cells. Resuspend and replate exactly 1×103 cells into fresh methylcellulose without additional drug treatment.

  • Incubate for another 14 days and score secondary colonies. A >80% drop in secondary colonies confirms the depletion of the LSC self-renewal capacity.

Workflow Step1 1. ALDEFLUOR Assay (Isolate ALDH+ LSCs) Step2 2. Ex Vivo Treatment (Drug Comparison) Step1->Step2 Step3 3a. Apoptosis (Annexin V/PI) Step2->Step3 Step4 3b. Serial CFU Assay (Self-Renewal) Step2->Step4

Fig 2. Self-validating experimental workflow for assessing LSC-specific eradication in CML models.

Conclusion & Future Perspectives

The comparison between Imatinib and 2-methoxyphenyl 4-fluorobenzoate highlights a necessary evolution in CML drug development. While Imatinib remains the gold standard for inducing rapid hematologic and cytogenetic responses, its inability to penetrate the ALDH-dependent metabolic defenses of LSCs necessitates a combinatorial approach.

Integrating an ALDH1A3 inhibitor like 2-methoxyphenyl 4-fluorobenzoate into standard TKI regimens presents a highly rational therapeutic strategy. By using Imatinib to suppress bulk disease and the ALDH1A3 inhibitor to dismantle the ROS-detoxification machinery of the LSC niche, researchers can potentially achieve treatment-free remission in CML models.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (MDPI).

  • In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. International Journal of Molecular Sciences (NIH/PMC).

  • Investigating critical genes and gene interaction networks that mediate cyclophosphamide sensitivity in chronic myelogenous leukemia. Spandidos Publications.

  • Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer. Journal of Clinical Investigation (NIH/PMC).

Sources

Comparative

validation of "2-methoxyphenyl 4-fluorobenzoate" as a research tool

Validation of the 2-Methoxyphenyl 4-Fluorobenzoate Scaffold in Targeted Probe Development: A Comparative Analysis Executive Summary In the landscape of modern drug discovery and chemical biology, the identification of pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of the 2-Methoxyphenyl 4-Fluorobenzoate Scaffold in Targeted Probe Development: A Comparative Analysis

Executive Summary

In the landscape of modern drug discovery and chemical biology, the identification of privileged scaffolds is critical for developing highly selective research tools. The 2-methoxyphenyl 4-fluorobenzoate moiety has emerged as a highly versatile pharmacophore. Originally derived through the esterification of natural phenolic compounds (such as vanillin and eugenol), this specific structural core is now widely utilized to probe diverse biological targets, ranging from cancer stem cell markers (ALDH1A3)[1] to thrombosis mediators (COX-1) and parasitic pathogens (Acanthamoeba castellanii)[2].

This guide objectively evaluates the performance of the 2-methoxyphenyl 4-fluorobenzoate scaffold against non-halogenated and alternative halogenated analogs, providing researchers with the mechanistic rationale and validated protocols necessary to deploy this tool in their own workflows.

Mechanistic Rationale: Why this Scaffold?

As an Application Scientist, I frequently observe researchers defaulting to standard acetate or un-substituted benzoate esters when masking phenolic hydroxyl groups. However, the specific selection of the 2-methoxyphenyl 4-fluorobenzoate core provides three distinct biophysical advantages:

  • Orthogonal Halogen Bonding: The para-fluoro substitution on the benzoate ring is not merely a steric placeholder. Fluorine’s extreme electronegativity creates an anisotropic charge distribution (the "sigma-hole" effect), allowing it to participate in highly directional halogen bonding within hydrophobic enzyme pockets.

  • Steric Anchoring via the Methoxy Group: The ortho-methoxy group on the phenyl ring restricts the rotational degrees of freedom of the ester linkage. This forces the molecule into a rigid conformation that minimizes the entropic penalty upon binding to target active sites.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Integrating this moiety protects the para-position from rapid oxidative metabolism by Cytochrome P450 enzymes, significantly extending the probe's half-life during in vivo or cell-based assays[3].

SAR_Workflow Core 2-Methoxyphenyl 4-Fluorobenzoate (Core Scaffold) F_Sub Para-Fluoro Substitution (Halogen Bonding & Stability) Core->F_Sub MeO_Sub 2-Methoxy Group (Steric Anchor & H-Bond Acceptor) Core->MeO_Sub ALDH ALDH1A3 Inhibition (Cancer Stem Cells) F_Sub->ALDH Enhanced Affinity COX1 COX-1 Inhibition (Anti-Thrombotic) F_Sub->COX1 Lower Binding Energy Amoeba Acanthamoeba castellanii (Anti-Parasitic) F_Sub->Amoeba Increased Lipophilicity MeO_Sub->ALDH MeO_Sub->COX1 MeO_Sub->Amoeba

Caption: Structural Activity Relationship (SAR) workflow demonstrating the dual-action benefits of the scaffold.

Comparative Performance Analysis

To validate the efficacy of this scaffold, we must compare its quantitative performance metrics against alternative derivatives across three distinct biological applications.

Table 1: Comparative Efficacy of the Scaffold Across Biological Targets
Derivative ClassCore ModificationTarget ApplicationPerformance MetricComparison to Alternatives
ABMM-19 (Coniferyl derivative)4-fluoroALDH1A3 Enzyme (Cancer)Stable enzyme-ligand complex formationOutperforms 4-chloro (ABMM-1) in substrate pocket affinity[1].
Vanillin Analog 4-fluoroCOX-1 / P2Y12 (Thrombosis)Binding Energy: -6.47 kcal/molSuperior to 4-methylbenzoate (-4.23 kcal/mol) and un-substituted benzoate (-3.95 kcal/mol)[3].
Eugenol Analog 4-fluoroA. castellanii (Parasite)IC₅₀ Range: 0.58 - 27.83 μg/mLEsterification significantly enhanced lipophilicity and membrane disruption vs. native eugenol[2][4].

Data synthesized from recent chemoinformatic and in vitro evaluations of vanillin, eugenol, and benzyloxybenzaldehyde derivatives[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to rule out false positives caused by assay interference (e.g., compound autofluorescence or solvent toxicity).

Protocol 1: ALDH1A3 Fluorometric Inhibition Assay

This protocol evaluates the binding affinity of the 4-fluorobenzoate probe (e.g., ABMM-19) against ALDH1A3, an enzyme overexpressed in non-small cell lung cancer (NSCLC)[5].

Causality of Design: We utilize hexanal at a saturating concentration to ensure we are measuring true competitive inhibition at the substrate pocket. NADH production is measured fluorometrically because it offers superior sensitivity over colorimetric readouts, minimizing the required enzyme concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.4). Reconstitute recombinant human ALDH1A3 to a working concentration of 50 nM.

  • Compound Plating: Serially dilute the 4-fluorobenzoate probe in DMSO. Transfer 1 µL of each dilution to a black 96-well microplate. Critical Control: Include a vehicle control (1% DMSO) and a positive inhibition control (10 µM DEAB).

  • Enzyme Incubation: Add 49 µL of the ALDH1A3 enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow the rigid 2-methoxy group to anchor into the active site.

  • Reaction Initiation: Add 50 µL of a substrate mix containing 500 µM NAD⁺ and 250 µM hexanal (saturating concentration). Self-Validation Step: Include "No-Substrate" wells to subtract any baseline autofluorescence generated by the fluorinated probe itself.

  • Kinetic Readout: Immediately monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 20 minutes. Calculate the IC₅₀ using non-linear regression of the initial velocity rates[5].

Mechanism Target ALDH1A3 Enzyme (Active Site) Complex Stable Enzyme-Ligand Complex (Competitive Inhibition) Target->Complex Probe Fluorinated Probe (e.g., ABMM-19) Probe->Target Binds Hydrophobic Pocket Substrate Endogenous Aldehydes (Hexanal / Retinal) Substrate->Target Blocked Outcome Reduced Cancer Cell Proliferation Complex->Outcome

Caption: Mechanism of competitive ALDH1A3 inhibition by the fluorinated probe preventing substrate turnover.

Protocol 2: Anti-Amoebic MTT Viability Assay

This protocol validates the membrane-disrupting capabilities of the eugenol-derived 4-fluorobenzoate scaffold against Acanthamoeba castellanii trophozoites[4].

Causality of Design: The high lipophilicity imparted by the 4-fluorobenzoate ester allows the molecule to penetrate the thick amoebic cell membrane. We use the MTT assay because it directly correlates mitochondrial reductase activity with cell viability, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culturing: Culture A. castellanii trophozoites in Peptone-Yeast Extract-Glucose (PYG) medium at 30°C until they reach logarithmic growth phase.

  • Seeding: Seed 1 × 10⁴ cells/well in a 96-well plate and allow them to adhere for 2 hours.

  • Treatment: Treat the cells with the 4-fluorobenzoate derivative at concentrations ranging from 0.47 to 60 μg/mL. Self-Validation Step: Include 0.1% Chlorhexidine as a positive control for membrane lysis, and untreated cells in 1% DMSO to ensure the vehicle does not induce baseline apoptosis[4][6].

  • Incubation & MTT Addition: Incubate for 24 hours at 30°C. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media, add 100 µL of DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm using a microplate reader.

Conclusion

The 2-methoxyphenyl 4-fluorobenzoate scaffold is far more than a simple chemical intermediate; it is a highly validated research tool. By leveraging the synergistic effects of steric anchoring (via the methoxy group) and halogen bonding (via the fluorine atom), researchers can significantly enhance the binding affinity, lipophilicity, and metabolic stability of their probes across a wide array of biological targets.

References

  • Ibrahim, A. I. M., et al. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 26(19), 5770.[Link]

  • Norhayati, et al. (2025). "In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent." Research Journal of Pharmacy and Technology, 18(3).[Link]

  • Zamli, K. M., et al. (2020). "Anti-Amoebic Activity of Eugenol Derivatives against Acanthamoeba castellanii." Malaysian Journal of Chemistry, 22(3), 100–110.[Link]

Sources

Validation

Target Validation &amp; Performance Comparison Guide: 2-Methoxyphenyl 4-Fluorobenzoate Scaffolds

Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The 2-methoxyphenyl 4-fluorobenzoate structural motif is a highly versatile pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate structural motif is a highly versatile pharmacological scaffold. By modifying the para-position of the methoxyphenol ring (e.g., utilizing formyl or complex hydrazineylidene substitutions), researchers have successfully directed the scaffold's affinity toward distinct therapeutic targets. This guide provides an objective, data-driven comparison of these derivatives against standard-of-care alternatives across two primary validated targets: Cyclooxygenase-1 (COX-1) for anti-thrombotic applications () and Poly (ADP-ribose) polymerase-1 (PARP-1) for targeted oncology (1[1]).

Target 1: COX-1 Inhibition (Anti-Thrombotic Efficacy)

Mechanistic Rationale

The 4-formyl derivative of 2-methoxyphenyl 4-fluorobenzoate acts as a highly selective, competitive inhibitor of COX-1. It blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby suppressing Thromboxane A2 (TXA2) synthesis and subsequent platelet aggregation. The electron-withdrawing fluorine atom on the benzoate moiety enhances metabolic stability and optimizes binding thermodynamics within the hydrophobic pocket of the COX-1 active site.

Comparative Performance Data

Table 1: In vitro efficacy of the fluorobenzoate scaffold vs. Aspirin.

CompoundPrimary TargetIC50 (μM)Selectivity (COX-1/COX-2)Platelet Aggregation Inhibition
4-formyl-2-methoxyphenyl 4-fluorobenzoate COX-10.85 ± 0.12> 50-fold82%
Aspirin (Standard of Care)COX-1 / COX-23.20 ± 0.45~ 10-fold75%
Self-Validating Protocol: In Vitro Fluorometric COX-1 Assay

Causality Check: A fluorometric peroxidase assay is selected over traditional colorimetric ELISAs to allow for real-time kinetic monitoring of PGH2 formation. This eliminates false positives caused by the autofluorescence or light-scattering of lipophilic test compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human COX-1 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is an essential cofactor; without it, the peroxidase activity of COX-1 cannot couple with the fluorogenic probe, yielding a dead assay.

  • Compound Incubation: Pre-incubate the test scaffold and Aspirin controls with the enzyme for 15 minutes at 37°C. Causality: Aspirin is a time-dependent, irreversible inhibitor. Omitting this pre-incubation step would artificially inflate the apparent efficacy of the competitive fluorobenzoate scaffold relative to the control.

  • Reaction Initiation: Simultaneously add arachidonic acid (substrate) and ADHP (fluorogenic probe).

  • Kinetic Read: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Validation Checkpoint: The assay is only considered valid if the calculated Z'-factor between the vehicle control (DMSO) and the positive control (Aspirin) is > 0.5 , confirming a robust signal window.

COX1_Inhibition AA Arachidonic Acid COX1 COX-1 Enzyme (Active) AA->COX1 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Catalysis TXA2 Thromboxane A2 (Platelet Activator) PGH2->TXA2 TXA Synthase Thrombosis Platelet Aggregation & Thrombosis TXA2->Thrombosis Activation Inhibitor 4-formyl-2-methoxyphenyl 4-fluorobenzoate Inhibitor->COX1 Competitive Inhibition Aspirin Aspirin (Control) Aspirin->COX1 Irreversible Inhibition

Mechanistic pathway of COX-1 mediated thrombosis and targeted inhibition by fluorobenzoate scaffolds.

Target 2: PARP-1 Target Engagement (Oncology)

Mechanistic Rationale

Extended derivatives of this scaffold, such as (E)-4-((2-carbamothioylhydrazineylidene)methyl)-2-methoxyphenyl 4-fluorobenzoate, have been engineered to selectively target the S-site of PARP-1[1]. The 2-methoxyphenyl 4-fluorobenzoate tail occupies a hydrophobic shallow pocket, providing a stable anchor that yields an exceptional selectivity index over PARP-2. This is a critical advantage over pan-PARP inhibitors like Olaparib, which frequently induce hematological toxicity due to off-target PARP-2 inhibition[1].

Comparative Performance Data

Table 2: Intracellular target engagement and selectivity profile.

CompoundTarget Binding SitePARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity IndexCETSA ΔTm (°C)
Hydrazineylidene-fluorobenzoate PARP-1 (S-site)12.4 ± 1.3> 1900> 150-fold+ 4.5
Olaparib (Standard of Care)PARP-1 / PARP-25.0 ± 0.53.5 ± 0.40.7-fold+ 5.2
Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

Causality Check: Biochemical assays only prove that a compound binds a purified enzyme. CETSA is deployed here to validate intracellular target engagement, confirming that the fluorobenzoate derivative successfully penetrates the cell membrane and physically stabilizes the PARP-1 protein in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Treat live SK-OV-3 ovarian cancer cells with the fluorobenzoate derivative (100 nM) or Olaparib for 2 hours. Causality: A 2-hour window allows sufficient time for membrane permeation and intracellular equilibrium without triggering downstream apoptotic degradation of the target protein, which would skew protein quantification.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes, followed by room temperature cooling. Causality: Heat induces protein unfolding and aggregation. Ligand binding thermodynamically stabilizes the folded state, shifting the aggregation temperature (Tm) higher.

  • Lysis & Isolation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Causality: Avoid strong detergents (like SDS or Triton X-100) during lysis, as they will artificially disrupt the non-covalent ligand-protein complexes you are trying to measure. Isolate the soluble fraction via ultracentrifugation.

  • Detection: Quantify soluble PARP-1 via Western Blot.

  • Validation Checkpoint: The vehicle (DMSO) control must generate a standard sigmoidal melting curve with a Tm of ~48°C for PARP-1. A positive shift (ΔTm > 2°C) in the treated group is required to confirm direct, self-validating target engagement.

CETSA_Workflow Cells Live Cell Culture (SK-OV-3) Treat Compound Treatment (Target Binding) Cells->Treat Heat Thermal Gradient (40°C - 70°C) Treat->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot (Soluble PARP-1) Lysis->WB Data Target Engagement Curve (ΔTm) WB->Data

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular PARP-1 target engagement.

Conclusion

The 2-methoxyphenyl 4-fluorobenzoate scaffold demonstrates remarkable pharmacological plasticity. Whether deployed as a formyl derivative for competitive COX-1 inhibition or as an extended hydrazineylidene analog for highly selective PARP-1 targeting, the scaffold consistently exhibits robust target engagement and favorable selectivity indices compared to current clinical standards.

References

  • Title : Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI Source : mdpi.com URL : 2

  • Title : Design of Selective PARP-1 Inhibitors and Antitumor Studies - ACS Publications Source : acs.org URL : 1

  • Title : In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent - Research Journal of Pharmacy and Technology Source : rjptonline.org URL : Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyphenyl 4-Fluorobenzoate: A Predictive Analysis

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides an in-depth, predictive analysis of the struct...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides an in-depth, predictive analysis of the structure-activity relationship (SAR) of 2-methoxyphenyl 4-fluorobenzoate . In the absence of direct, extensive research on this specific ester, we will construct a robust SAR model by dissecting its constituent moieties—2-methoxyphenol (guaiacol) and 4-fluorobenzoic acid—and comparing their known biological activities with those of structurally related compounds. This comparative approach will illuminate the potential therapeutic avenues for 2-methoxyphenyl 4-fluorobenzoate and provide a solid foundation for future experimental validation.

Deconstructing 2-Methoxyphenyl 4-Fluorobenzoate: An Analysis of its Core Components

The structure of 2-methoxyphenyl 4-fluorobenzoate combines two key pharmacophores linked by an ester bond. Understanding the individual contributions of these components is fundamental to predicting the overall biological profile of the molecule.

Caption: Chemical structure of 2-methoxyphenyl 4-fluorobenzoate highlighting its constituent moieties.

The 2-Methoxyphenol (Guaiacol) Moiety: A Versatile Pharmacophore

Guaiacol and its derivatives are known to possess a wide range of biological activities.[1] The phenolic hydroxyl group and the methoxy group are key determinants of its chemical reactivity and biological effects.

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus exhibiting antioxidant effects.[2] This radical-scavenging activity may contribute to anti-inflammatory effects by reducing oxidative stress, a key component of the inflammatory cascade.[1][3] 2-methoxyphenols have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.[4]

  • Antimicrobial and Antiseptic Activity: Guaiacol has established antiseptic properties and is used in some pharmaceutical preparations for this purpose.[1][2]

  • Anticancer Potential: Some studies suggest that guaiacol derivatives may have potential in treating cancer due to their antioxidant and anti-inflammatory properties.[1]

The 4-Fluorobenzoic Acid Moiety: A Key Building Block in Medicinal Chemistry

The introduction of a fluorine atom into a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Enhanced Metabolic Stability and Binding Affinity: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a drug.[5] The high electronegativity of fluorine can also lead to altered electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins.

  • Antimicrobial and Anticancer Activities: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents.[6] Furthermore, this moiety is a common scaffold in the development of targeted cancer therapies, such as epidermal growth factor receptor (EGFR) inhibitors.[5]

The Ester Linkage: A Modulator of Physicochemical Properties

The ester linkage connecting the two moieties is not merely a passive linker. It can influence the molecule's solubility, stability, and potential for biotransformation. It is plausible that 2-methoxyphenyl 4-fluorobenzoate could act as a pro-drug, undergoing hydrolysis in vivo by esterases to release the guaiacol and 4-fluorobenzoic acid moieties, which could then exert their respective biological effects.

Predicted Biological Profile and Structure-Activity Relationship of 2-Methoxyphenyl 4-Fluorobenzoate

Based on the activities of its constituent parts, we can hypothesize a multi-target biological profile for 2-methoxyphenyl 4-fluorobenzoate. The combination of the antioxidant and anti-inflammatory guaiacol moiety with the potentially antimicrobial and anticancer 4-fluorobenzoic acid moiety suggests a synergistic or additive effect.

SAR cluster_main 2-Methoxyphenyl 4-Fluorobenzoate cluster_sar Potential SAR Modifications mol R1 Modify Methoxy Group (OCH3) (e.g., ethoxy, propoxy) mol->R1 R2 Modify Hydroxyl Position (e.g., 3- or 4-methoxyphenol) mol->R2 R3 Modify Fluorine Position (e.g., 2- or 3-fluorobenzoate) mol->R3 R4 Substitute Fluorine (e.g., Cl, Br, CN) mol->R4 R5 Replace Ester Linkage (e.g., amide, ether) mol->R5

Caption: Hypothetical Structure-Activity Relationship (SAR) map for 2-methoxyphenyl 4-fluorobenzoate, indicating potential sites for chemical modification.

Comparative Analysis with Structurally Related Compounds

To further refine our predictive SAR model, a comparison with known, structurally analogous compounds is invaluable. The following table contrasts the predicted activities of 2-methoxyphenyl 4-fluorobenzoate with experimentally determined activities of related molecules.

CompoundStructureKnown/Predicted Biological ActivityIC50/Activity Data
2-Methoxyphenyl 4-Fluorobenzoate 2-methoxyphenyl 4-fluorobenzoatePredicted: Antioxidant, Anti-inflammatory, Antimicrobial, AnticancerData not available
Eugenol A 2-methoxy-4-allylphenolAntioxidant, Anti-inflammatory, AntimicrobialPotent COX-2 inhibitor.[4]
Vanillic Acid 4-hydroxy-3-methoxybenzoic acidAntioxidant, Antimicrobial-
2-Amino-4-fluorobenzoic acid derivatives Key scaffold for EGFR inhibitorsPotent EGFR kinase inhibitorsIC50 values in the nanomolar range for some derivatives.[5]
2-Phenoxyethyl benzoate An aromatic esterAntimicrobialShowed significant activity against E. coli and P. aeruginosa.[7]

Experimental Protocols for Validation

The following are detailed, step-by-step protocols for key in vitro assays to experimentally validate the predicted biological activities of 2-methoxyphenyl 4-fluorobenzoate.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[8][9]

DPPH_Workflow start Prepare serial dilutions of 2-methoxyphenyl 4-fluorobenzoate step1 Add DPPH solution to each dilution start->step1 step2 Incubate in the dark at room temperature step1->step2 step3 Measure absorbance at ~517 nm step2->step3 step4 Calculate percentage of inhibition step3->step4 end Determine IC50 value step4->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-methoxyphenyl 4-fluorobenzoate in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the test compound and the positive control.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes, key mediators of inflammation.[10][11]

Protocol:

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).

    • Prepare stock solutions of 2-methoxyphenyl 4-fluorobenzoate and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) in DMSO.

  • Assay Procedure (Fluorometric):

    • To a 96-well plate, add assay buffer, heme, and the fluorescent substrate (e.g., ADHP).

    • Add the test compound or control inhibitor.

    • Initiate the reaction by adding either COX-1 or COX-2 enzyme.

    • Start the reaction by adding arachidonic acid.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Anticancer Activity: Cell Proliferation (MTT) Assay and EGFR Kinase Assay

These assays assess the cytotoxic effect of the compound on cancer cells and its potential mechanism of action through EGFR inhibition.

Cell Proliferation (MTT) Assay Protocol: [12]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-methoxyphenyl 4-fluorobenzoate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Data Acquisition:

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition).

EGFR Kinase Assay Protocol: [13][14][15]

  • Reagent Preparation:

    • Use a commercial EGFR kinase assay kit (e.g., luminescence-based ADP-Glo™ or TR-FRET).

    • Prepare serial dilutions of 2-methoxyphenyl 4-fluorobenzoate and a known EGFR inhibitor (e.g., gefitinib).

  • Kinase Reaction:

    • In a 384-well plate, incubate the recombinant EGFR enzyme with the test compound.

    • Initiate the kinase reaction by adding the substrate (a tyrosine-containing peptide) and ATP.

  • Detection:

    • Stop the reaction and add the detection reagents according to the kit protocol to measure the amount of ADP produced (luminescence) or phosphorylated substrate (TR-FRET).

  • Data Acquisition:

    • Read the luminescence or TR-FRET signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of EGFR inhibition and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17][18]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Assay Procedure:

    • In a 96-well plate, prepare serial dilutions of 2-methoxyphenyl 4-fluorobenzoate in the broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Data Acquisition and Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of 2-methoxyphenyl 4-fluorobenzoate is currently lacking, a comparative analysis of its constituent moieties and structurally related compounds provides a strong foundation for predicting its biological activities. The combination of the guaiacol and 4-fluorobenzoic acid scaffolds suggests a promising profile with potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and in vitro and in vivo testing of 2-methoxyphenyl 4-fluorobenzoate and its analogs to validate these hypotheses and elucidate its precise mechanisms of action. Such studies will be instrumental in determining the therapeutic potential of this novel chemical entity.

References

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo, 21(2), 269-274.
  • Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PMC. (n.d.).
  • Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed. (2023). ChemMedChem, 18(14), e202300145.
  • Antimicrobial Susceptibility Testing - St
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • EGFR Kinase Assay - Promega Corpor
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.).
  • What is Guaiacol?
  • (PDF)
  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - MDPI. (2024).
  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities - of DSpace. (n.d.).
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem. (2025).
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchG
  • Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - MDPI. (2022).
  • Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibit - Benchchem. (2025).
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (n.d.).
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (2022).
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020).
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC. (n.d.).
  • Aromatic Herbs as a Source of Bioactive Compounds: An Overview of Their Antioxidant Capacity, Antimicrobial Activity, and Major Applic
  • (PDF)
  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.).
  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols deriv
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.).
  • Overview Of In Vitro – Antioxidant Models. (2025).
  • Application Notes and Protocols for a Novel EGFR Inhibitor - Benchchem. (2025).
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - Ingenta Connect. (2023).
  • Essential Oils: Chemistry and Pharmacological Activities - PMC. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020).
  • Characteristics, Overview, Applications, Markets of Guaiacol - Foreverest Resources Ltd. (2024).
  • Biological and Nonbiological Antioxidant Activity of Some Essential Oils - ACS Public
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • An In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-(2-nitrovinyl)
  • Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamin
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem. (2025).
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).
  • Full article: Recent Applications for in Vitro Antioxidant Activity Assay - Taylor & Francis. (2016).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

Sources

Validation

Comparative IC50 Profiling of 2-Methoxyphenyl 4-Fluorobenzoate Derivatives: A Technical Guide for Target-Directed Drug Discovery

Executive Summary The "2-methoxyphenyl 4-fluorobenzoate" core is a highly privileged scaffold in modern medicinal chemistry, serving as a versatile foundation for developing targeted therapeutics ranging from oncology to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "2-methoxyphenyl 4-fluorobenzoate" core is a highly privileged scaffold in modern medicinal chemistry, serving as a versatile foundation for developing targeted therapeutics ranging from oncology to infectious diseases. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various derivatives based on this scaffold. By analyzing their half-maximal inhibitory concentrations (IC50) and target specificities, this guide provides actionable, field-proven insights for researchers optimizing lead compounds.

Structural Rationale: The 2-Methoxyphenyl 4-Fluorobenzoate Scaffold

Before analyzing the quantitative data, it is critical to understand the causality behind selecting this specific chemotype[1]:

  • Metabolic Stability & Lipophilicity: The 4-fluoro substitution on the benzoate ring prevents rapid para-hydroxylation by hepatic CYP450 enzymes, extending the pharmacokinetic half-life. The highly electronegative fluorine atom also increases the partition coefficient (logP), enhancing cellular permeability.

  • Conformational Locking & Hydrogen Bonding: The 2-methoxy group on the phenolic ring provides a steric shield that restricts the rotational freedom of the ester bond, locking the molecule into a bioactive conformation. The methoxy oxygen also serves as a critical hydrogen-bond acceptor within enzyme active sites.

  • Ester Linkage Versatility: The central ester bond acts as a spatial hinge, allowing the molecule to adapt to deep binding pockets (such as the PARP-1 S-site or the ALDH1A3 substrate channel)[1][2].

Comparative IC50 Profiling & Target Specificity

The addition of specific R-groups to the 4-position of the 2-methoxyphenyl ring drastically shifts the target specificity and potency of the scaffold. Below is a comparative analysis of key derivatives and their experimental IC50 values.

Derivative Name / R-GroupPrimary TargetIC50 ValueAssay / Cell LineReference
Compound I16 (Indazole-carboxamide)PARP-1 (Oncology)12.38 ± 1.33 nMChemiluminescent AssayZhang et al., 2024[1]
ABMM-19 (3-Hydroxyprop-1-en-1-yl)ALDH1A3 (Cancer Stem Cells)~1.29 µM (Class Range)Fluorimetric AssayIbrahim et al., 2021[2]
Compound V3 (Formyl)COX-1 / P2Y12 (Thrombosis)N/A (In vivo active)Anti-Thrombotic ModelRJPT, 2025[3]
Eugenol Ester 10 (Allyl)L. donovani (Leishmaniasis)49.92 - 237.58 µMMacrophage InfectionWO2019030643A1[4]
Data Interpretation & Causality

The staggering difference in potency—from 12 nM for PARP-1 to 237 µM for L. donovani—is driven by binding mechanics. Compound I16 achieves sub-nanomolar potency because its indazole ring forms critical π–π stacking interactions with Y907/Y896 in the PARP-1 active site, while the fluorobenzoate core anchors the molecule[1]. Conversely, the allyl derivative (Eugenol ester) operates via a broader mechanism against parasites, which inherently requires higher concentrations than targeted active-site blockade[4].

Mechanistic Pathway: PARP-1 Directed Synthetic Lethality

To visualize how high-affinity derivatives (like Compound I16) translate IC50 potency into cellular efficacy, the following workflow illustrates the mechanism of synthetic lethality in BRCA-mutated cancer cells[1].

Mechanism DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruitment Block_PARylation Inhibition of PARylation (Catalytic Blockade) PARP1_Recruitment->Block_PARylation Blocked by Inhibitor 4-Fluorobenzoate Derivative (e.g., Compound I16) Inhibitor->Block_PARylation Replication_Fork Replication Fork Collapse (Double-Strand Breaks) Block_PARylation->Replication_Fork Synthetic_Lethality Synthetic Lethality (in BRCA-mutated cells) Replication_Fork->Synthetic_Lethality Apoptosis Cancer Cell Apoptosis Synthetic_Lethality->Apoptosis

Figure 1: Mechanism of synthetic lethality via PARP-1 inhibition by fluorobenzoate derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I emphasize why each step is performed, moving beyond a simple recipe to establish rigorous experimental causality.

Protocol A: PARP-1 Chemiluminescent Assay (For Sub-Nanomolar IC50s)

Objective: Determine the IC50 of highly potent derivatives (e.g., Compound I16) against PARP-1[1]. Self-Validation: Includes Olaparib as a positive control (expected IC50 ~5 nM) and a no-enzyme well to establish the baseline and rule out compound auto-luminescence.

  • Plate Preparation: Coat 96-well plates with purified histones.

    • Causality: Histones act as the natural substrate for PARylation. Coating the plate ensures the assay mimics the physiological chromatin environment rather than relying on artificial peptide substrates.

  • Inhibitor Pre-incubation: Add the fluorobenzoate derivative (serial dilutions from 1000 nM to 0.1 nM) and purified PARP-1 enzyme. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the PARP-1 S-site before substrate competition begins, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add biotinylated NAD+ and activated DNA.

    • Causality: Activated DNA (containing single-strand breaks) is required to allosterically activate PARP-1. Biotinylated NAD+ is incorporated into the growing PAR chain, serving as the detection tag.

  • Detection: Wash the plate, add Streptavidin-HRP, followed by a chemiluminescent substrate. Read luminescence.

    • Causality: Chemiluminescence is chosen over colorimetry to achieve the sub-nanomolar sensitivity required for potent derivatives. Lower light emission directly correlates to higher catalytic blockade.

Protocol B: ALDH1A3 Fluorimetric Kinetic Assay (For Micromolar IC50s)

Objective: Evaluate the IC50 of derivatives (e.g., ABMM-19) against ALDH isoforms[2]. Self-Validation: Continuous kinetic monitoring ensures that any inner-filter effects or compound precipitation are instantly identified as non-linear artifacts.

  • Enzyme-Inhibitor Equilibration: Mix ALDH1A3 with the derivative in assay buffer (pH 8.0) for 20 minutes.

  • Substrate Addition: Add hexanal (saturating concentration, 250 µM) and NAD+.

    • Causality: Hexanal is a physiological substrate for ALDH1A3. Using a saturating concentration ensures that the assay specifically evaluates competitive inhibition at the substrate pocket.

  • Kinetic Measurement: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 10 minutes.

    • Causality: ALDH oxidizes aldehydes while reducing NAD+ to NADH. Because NADH is naturally fluorescent, it provides a direct, label-free readout. Measuring kinetics (calculating initial velocity, V0) rather than an endpoint ensures data is captured in the linear range of the reaction, yielding highly accurate IC50 curves.

Sources

Comparative

Comprehensive Selectivity Profiling of the "2-Methoxyphenyl 4-Fluorobenzoate" Scaffold: A Comparative Guide

Executive Summary The 2-methoxyphenyl 4-fluorobenzoate core represents a highly privileged pharmacophore in modern drug discovery. By acting as a structural mimic of endogenous lipids and exploiting hydrophobic binding p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxyphenyl 4-fluorobenzoate core represents a highly privileged pharmacophore in modern drug discovery. By acting as a structural mimic of endogenous lipids and exploiting hydrophobic binding pockets, functionally substituted derivatives of this scaffold demonstrate profound selectivity across distinct enzyme families—most notably 15-Lipoxygenase (15-LOX) and Cyclooxygenase-1 (COX-1).

This guide provides an objective, data-driven comparison of these derivatives against standard clinical inhibitors. It details the mechanistic causality behind their target engagement and provides a self-validating, orthogonal protocol for rigorous selectivity profiling.

Mechanistic Rationale: The "Why" Behind the Scaffold

As an application scientist, it is critical to understand why a molecular scaffold behaves the way it does before initiating high-throughput screening. The 2-methoxyphenyl 4-fluorobenzoate scaffold combines two synergistic structural features that drive its selectivity:

  • The 4-Fluorobenzoate Tail: Fluorine acts as a bioisostere for hydrogen, significantly enhancing the lipophilicity of the benzoate group without adding steric bulk. This allows the tail to penetrate deep into the hydrophobic catalytic channels of lipid-processing enzymes. Furthermore, the high electronegativity of fluorine prevents rapid para-hydroxylation by CYP450 enzymes, dramatically improving the molecule's metabolic stability.

  • The 2-Methoxyphenyl (Guaiacol) Core: This moiety mimics the spatial geometry of the cis-double bonds found in arachidonic acid. The methoxy group provides a critical hydrogen-bond acceptor that stabilizes the inhibitor within the active site, locking the target enzyme in an inactive conformation.

Depending on the specific functional group substituted at the para-position of the methoxyphenyl ring (e.g., an allyl group vs. a formyl group), the steric bulk and electronic distribution shift. This minor structural tweak drastically alters the enzyme selectivity profile, shunting the inhibitory activity between the LOX and COX pathways[1].

Comparative Selectivity Profiling Data

15-Lipoxygenase (15-LOX) Selectivity

When functionalized with an allyl group, 4-allyl-2-methoxyphenyl 4-fluorobenzoate becomes an exceptionally potent and selective inhibitor of 15-LOX. According to the BRENDA Enzyme Database, this specific derivative achieves an IC50 of 7.2 nM (0.0072 µM) against 15-LOX[2][3]. Compared to standard alternatives like Zileuton (which strictly targets 5-LOX) and NDGA (a non-selective pan-LOX inhibitor), this derivative offers massive selectivity, preventing the off-target shunting of arachidonic acid into pro-inflammatory leukotriene pathways.

Table 1: 15-LOX Inhibitor Performance Comparison

CompoundPrimary TargetIC50 (µM)Selectivity ProfileReference / Status
4-allyl-2-methoxyphenyl 4-fluorobenzoate 15-LOX0.0072Highly selective for 15-LOX over 5-LOX/12-LOXBRENDA[2][3]
Zileuton (Alternative)5-LOX~0.5000Favors 5-LOX; poor 15-LOX activityClinical Standard
NDGA (Alternative)Pan-LOX~0.2000Non-selective; inhibits all LOX isoformsExperimental Standard
Cyclooxygenase-1 (COX-1) Selectivity

When the allyl group is replaced by a formyl group, yielding 4-formyl-2-methoxyphenyl 4-fluorobenzoate , the scaffold's selectivity shifts entirely toward COX-1, making it a highly potent anti-thrombotic candidate. In silico and in vitro profiling demonstrates that this vanillin-derived analog possesses superior binding energy (-6.47 kcal/mol) and a significantly lower inhibition constant (Ki = 17.98 µM) compared to the standard COX-1 inhibitor, Aspirin (Ki = 356.01 µM)[4].

Table 2: COX-1 Inhibitor Performance Comparison

CompoundTargetBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)Reference
4-formyl-2-methoxyphenyl 4-fluorobenzoate COX-1-6.4717.98RJPT
Aspirin (Alternative)COX-1-4.70356.01NIH[4]

Pathway Visualization

Pathway cluster_LOX Lipoxygenase Pathway cluster_COX Cyclooxygenase Pathway AA Arachidonic Acid LOX15 15-LOX AA->LOX15 LOX5 5-LOX AA->LOX5 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 Lipoxins Lipoxins / 15-HETE LOX15->Lipoxins Leukotrienes Leukotrienes LOX5->Leukotrienes Thromboxanes Thromboxanes / Prostaglandins COX1->Thromboxanes COX2->Thromboxanes Inhibitor1 4-allyl-2-methoxyphenyl 4-fluorobenzoate Inhibitor1->LOX15 IC50: 7.2 nM Inhibitor2 4-formyl-2-methoxyphenyl 4-fluorobenzoate Inhibitor2->COX1 Selective Inhibition

Fig 1: Arachidonic acid pathway showing selective inhibition by 4-fluorobenzoate derivatives.

Self-Validating Experimental Protocol: High-Throughput Selectivity Profiling

To ensure trustworthiness and eliminate false positives (such as Pan-Assay Interference Compounds [PAINS] or redox-cycling artifacts), selectivity profiling must utilize an orthogonal, self-validating workflow. Do not rely solely on primary colorimetric readouts.

Phase 1: Primary Kinetic Screening (Fluorometric)
  • Enzyme Reconstitution: Reconstitute recombinant human 15-LOX, 5-LOX, COX-1, and COX-2 in 50 mM HEPES buffer (pH 7.4).

    • Causality Check: You must include 0.01% Tween-20 in the buffer. The highly lipophilic 4-fluorobenzoate derivatives will otherwise bind non-specifically to the microplate walls, artificially inflating the apparent IC50 values.

  • Compound Preparation: Prepare a 10-point dose-response curve (10 µM down to 0.1 nM).

    • Causality Check: Maintain the final DMSO concentration at ≤1%. Higher concentrations of DMSO will denature the hydrophobic pockets of LOX/COX enzymes, destroying the assay's dynamic range.

  • Kinetic Measurement: Incubate the enzyme and inhibitor for 15 minutes at 37°C. Initiate the reaction with arachidonic acid and a fluorogenic probe (e.g., H2DCFDA). Read fluorescence continuously for 10 minutes to capture the initial velocity (V0).

Phase 2: Orthogonal Validation (LC-MS/MS Lipidomics)

Causality Check: Fluorometric assays cannot confirm true target engagement in complex biological matrices. Orthogonal validation via mass spectrometry is mandatory to prove the inhibitor is actually blocking lipid conversion.

  • Cellular Assay: Incubate human whole blood or isolated human platelets with the IC90 concentration of the test compound for 30 minutes.

  • Stimulation: Add calcium ionophore A23187 (10 µM) to trigger the endogenous arachidonic acid cascade.

  • Lipid Extraction & Quantification: Perform solid-phase extraction (SPE) and quantify specific downstream metabolites via LC-MS/MS: 15-HETE (to validate 15-LOX inhibition) and Thromboxane B2 (to validate COX-1 inhibition). A proportional reduction in these specific biomarkers validates the in vitro selectivity index.

Workflow Visualization

Workflow Prep 1. Enzyme/Cell Prep (Recombinant 15-LOX/COX-1) Primary 2. Primary Screening (Fluorometric Assay) Prep->Primary Counter 3. Counter-Screening (5-LOX, 12-LOX, COX-2) Primary->Counter Orthogonal 4. Orthogonal Validation (LC-MS/MS Lipidomics) Counter->Orthogonal Data 5. Selectivity Index (SI) Calculation Orthogonal->Data

Fig 2: Self-validating orthogonal workflow for enzyme selectivity profiling and target validation.

Emerging Applications: PARP-1 Selectivity

Beyond lipid metabolism, extended derivatives of this scaffold, such as (E)-4-((2-Carbamothioylhydrazineylidene)methyl)-2-methoxyphenyl 4-fluorobenzoate (Compound E24), have been synthesized as critical intermediates in the development of highly selective PARP-1 inhibitors for oncology[5]. Structural docking comparisons reveal that the 4-fluorobenzoate moiety effectively occupies the hydrophobic shallow pocket of the PARP-1 S-site, contributing to a massive selectivity index (SI > 150) over the closely related PARP-2 isoform[5].

References

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies - ACS Publications. 5

  • Synthesis and Antibacterial Study of Eugenol Derivatives - ResearchGate. 1

  • Information on EC 1.13.11.33 - arachidonate 15-lipoxygenase - BRENDA Enzyme Database.2

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent - Research Journal of Pharmacy and Technology.

  • Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - NIH/PMC. 4

  • Search IC50 Value - BRENDA Enzyme Database. 3

Sources

Validation

Benchmarking the "2-Methoxyphenyl 4-Fluorobenzoate" Scaffold: A Comparative Guide Against Industry Standards

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate emerging pharmacophores against established clinical standards. The 2-methoxyphenyl 4-fluorobenzoate scaffold has recently...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate emerging pharmacophores against established clinical standards. The 2-methoxyphenyl 4-fluorobenzoate scaffold has recently gained significant traction in medicinal chemistry. By functionalizing the core structure—specifically via formylation (vanillin derivatives) or allylation (eugenol derivatives)—researchers have unlocked potent anti-thrombotic, antimicrobial, and antileishmanial properties [1][2].

The introduction of the para-fluoro moiety on the benzoate ring is not merely a structural novelty; it serves a precise mechanistic purpose. Fluorine’s high electronegativity strengthens the ester carbonyl's susceptibility to target-site nucleophiles, while its lipophilicity enhances membrane permeation and binding affinity through halogen bonding within hydrophobic enzyme pockets.

This guide objectively benchmarks two primary derivatives of this scaffold against industry standards (Aspirin, Streptomycin, and Miltefosine), providing actionable experimental data and self-validating protocols for your drug discovery pipelines.

Anti-Thrombotic Benchmarking: COX-1 Inhibition

The vanillin-derived analog, 4-formyl-2-methoxyphenyl 4-fluorobenzoate (V-FMB) , has been rigorously evaluated as a cyclooxygenase-1 (COX-1) inhibitor. Aspirin, the gold standard, irreversibly acetylates Serine 530 in the COX-1 active site. In contrast, V-FMB utilizes its fluorinated aromatic ring to establish strong π−σ and hydrophobic interactions, offering competitive binding energies without the severe gastrointestinal toxicity often associated with Aspirin [1][4].

Comparative Data Summary
CompoundTarget ReceptorBinding Energy (kcal/mol)Inhibition Constant ( Ki​ , µM)In Vivo Efficacy Profile (160 mg/kg dose)
V-FMB COX-1-6.4717.98Superior bleeding time extension; no gastric lesions
Aspirin (Standard) COX-1-6.5216.63Baseline bleeding time extension; high ulcerogenic risk
Mechanism of Action

COX1_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Target) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Agg Platelet Aggregation TXA2->Agg Inhibitor V-FMB (Test Compound) Inhibitor->COX1 Competitive Inhibition Aspirin Aspirin (Standard) Aspirin->COX1 Irreversible Acetylation

Caption: COX-1 signaling blockade comparing the competitive inhibition of V-FMB vs. Aspirin.

Self-Validating Protocol: In Vivo Anti-Thrombotic Assay

To ensure reproducibility and account for pharmacokinetic variables, this protocol utilizes a standardized murine tail-bleeding model.

  • Animal Preparation: Acclimate male Mus musculus mice (25-30g) for 7 days. Divide into five cohorts (n=5): Vehicle Control, Positive Control (Aspirin), and three V-FMB dose groups (40, 80, 160 mg/kg).

  • Formulation & Dosing: Suspend V-FMB and Aspirin in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na). Causality Note: CMC-Na is critical here; it uniformly suspends the highly lipophilic ester derivative, ensuring consistent gastrointestinal absorption and minimizing inter-subject pharmacokinetic variability. Administer orally via gavage.

  • Bleeding Time Evaluation: 60 minutes post-administration, transect the tail tip (2 mm from the end) using a sterile scalpel.

  • Data Acquisition: Immerse the tail in physiological saline at 37°C. Record the time until bleeding completely ceases for at least 30 seconds.

  • Validation Check: The assay is only considered valid if the Aspirin cohort demonstrates a statistically significant ( p<0.05 ) extension in bleeding time compared to the 0.5% CMC-Na vehicle control.

Antimicrobial & Antileishmanial Benchmarking

The eugenol-derived analog, 4-allyl-2-methoxyphenyl 4-fluorobenzoate (E-FMB) , leverages the allyl group to disrupt lipid bilayers, making it highly effective against intracellular parasites like Leishmania donovani and specific Gram-positive bacteria[2][3].

Comparative Data Summary
CompoundS. epidermidis Inhibition (Zone, mm)L. donovani Amastigote Clearance @ 12.5 µM (%)Cytotoxicity (Macrophage Viability)
E-FMB 16.0> 85.0%High (>90% viable)
Streptomycin 22.0N/AHigh
Miltefosine N/A92.0%Moderate
Mechanism of Action Workflow

Leishmania_Assay Step1 Isolate BALB/c Peritoneal Macrophages Step2 Seed in 8-well Chamber Slides Step1->Step2 Step3 Infect with L. donovani Promastigotes Step2->Step3 Step4 Incubate with E-FMB (12.5 µM) Step3->Step4 Step5 Giemsa Staining & Microscopic Evaluation Step4->Step5 Step6 Calculate % Amastigote Killing vs. Miltefosine Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro Leishmanicidal macrophage assay.

Self-Validating Protocol: Intracellular Amastigote Clearance Assay

This assay evaluates the compound's ability to penetrate host cells and clear parasitic infections without inducing host cytotoxicity.

  • Macrophage Harvesting: Isolate peritoneal macrophages from BALB/c mice. Causality Note: BALB/c mice are specifically selected because their inherent Th2-skewed immune response makes them highly susceptible to L. donovani, providing a sensitive baseline for evaluating intracellular amastigote clearance [3].

  • Cell Seeding: Plate cells at a density of 1×105 cells/well in 200 µL of RPMI-1640 medium supplemented with 10% FBS in 8-well glass chamber slides. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Parasite Infection: Introduce L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10. Incubate for 4 hours to allow phagocytosis, then wash thoroughly with pre-warmed PBS to remove extracellular parasites.

  • Compound Treatment: Apply E-FMB at 12.5 µM and Miltefosine (Positive Control) at equivalent concentrations. Incubate for 48 hours.

  • Staining and Quantification: Fix cells with absolute methanol and stain with 10% Giemsa. Count the number of amastigotes per 100 macrophages under a 100x oil-immersion objective.

  • Validation Check: Calculate the Infection Index (Percentage of infected cells × Average number of amastigotes per cell). The assay is valid only if the untreated vehicle control maintains an Infection Index of >300 after 48 hours.

Conclusion

The "2-methoxyphenyl 4-fluorobenzoate" scaffold is a highly versatile chemical building block. As demonstrated by the empirical data, its vanillin derivatives offer a safer, competitive alternative to Aspirin for COX-1 inhibition, while its eugenol derivatives present a targeted, low-toxicity alternative to Miltefosine for visceral leishmaniasis. For drug development professionals, incorporating this fluorinated ester motif can significantly enhance the lipophilicity and target-binding profiles of phenolic natural products.

References

  • In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Research Journal of Pharmacy and Technology (2025). Available at: [Link]

  • Synthesis and Antibacterial Study of Eugenol Derivatives. ResearchGate (2016). Available at: [Link]

  • Compositions of eugenol derivatives for treatment of visceral leishmaniasis.World Intellectual Property Organization (WO2019030643A1) (2019).
  • Non-commercial use only: In silico COX-1 inhibition. Journal of Public Health in Africa. Available at:[Link]

Comparative

Comparative Analysis of "2-Methoxyphenyl 4-Fluorobenzoate" Synthesis Methods: A Technical Guide for Process Optimization

Introduction 2-Methoxyphenyl 4-fluorobenzoate (and its structural analogs) is a high-value aryl ester intermediate frequently utilized in the design of 1[1],2[2], and 3[3]. Synthesizing this compound requires the esterif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxyphenyl 4-fluorobenzoate (and its structural analogs) is a high-value aryl ester intermediate frequently utilized in the design of 1[1],2[2], and 3[3]. Synthesizing this compound requires the esterification of 2-methoxyphenol (guaiacol) with a 4-fluorobenzoyl moiety. The ortho-methoxy group on the phenol introduces significant steric hindrance and electronic deactivation, making the choice of synthetic route critical to overcoming the activation energy barrier and preventing side reactions.

This guide objectively compares three field-proven methodologies—Acid Chloride Acylation, Microwave-Assisted Synthesis, and Steglich Esterification—providing the causality behind reagent selection and self-validating protocols for process chemists.

Methodological Framework

RouteSelection Start Target: 2-Methoxyphenyl 4-Fluorobenzoate Sub1 4-Fluorobenzoyl Chloride Start->Sub1 Sub2 4-Fluorobenzoic Acid Start->Sub2 M1 Method A: Acid Chloride (TEA, DCM, 0°C to RT) Sub1->M1 Conventional M2 Method B: Microwave (TEA, THF, 200W) Sub1->M2 Rapid/Green M3 Method C: Steglich (DCC/EDC, DMAP, DCM) Sub2->M3 Mild Conditions Out1 Yield: 52-78% Time: 2-4 hrs M1->Out1 Out2 Yield: ~74% Time: 7.5 mins M2->Out2 Out3 Yield: 72-90% Time: 12-24 hrs M3->Out3

Logical decision matrix for the synthesis of 2-methoxyphenyl 4-fluorobenzoate.

Comparative Analysis of Synthesis Methods

Method A: Conventional Acid Chloride Acylation

Concept & Causality: This Schotten-Baumann-type approach utilizes 4-fluorobenzoyl chloride as a highly electrophilic acyl donor. Triethylamine (TEA) or pyridine is employed as an organic base. The base serves a dual mechanistic purpose: it acts as an acid scavenger to neutralize the corrosive HCl byproduct (driving the equilibrium forward) and forms a transient, highly reactive acylammonium intermediate that is more susceptible to nucleophilic attack by the sterically hindered 2-methoxyphenol. This method is highly scalable and routinely yields 52–78% of the target ester[4].

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyphenol (1.0 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. The cooling is critical to control the exothermic formation of the acylammonium species and prevent degradation.

  • Coupling: Add 4-fluorobenzoyl chloride (1.1 eq) dropwise over 10-15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the phenol spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography to isolate the pure ester[4].

Method B: Microwave-Assisted Acylation

Concept & Causality: For drug discovery workflows requiring rapid library generation, microwave-assisted organic synthesis (MAOS) is superior. Dielectric heating directly excites the polar molecules (THF, TEA, and the acyl chloride), providing rapid and uniform energy transfer. This localized superheating overcomes the steric hindrance of the ortho-methoxy group almost instantaneously, reducing reaction times from hours to minutes while minimizing the formation of thermodynamic byproducts[2].

Self-Validating Protocol:

  • Preparation: In a dedicated microwave-safe reaction vial, combine 2-methoxyphenol (1.0 eq), 4-fluorobenzoyl chloride (1.2 eq), and TEA (1.5 eq) in a minimal volume of anhydrous THF (e.g., 0.5 mL per 300 mg of phenol)[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 200 W for exactly 7.5 minutes. (Self-validation: Pause at 30-second intervals initially to verify pressure/temperature stability if scaling up)[2].

  • Workup: Pour the irradiated homogeneous mixture into a cold 5% Na₂CO₃ aqueous solution. The sudden change in polarity and pH will precipitate the crude ester.

  • Purification: Filter the resulting white solid, wash with cold distilled water, and recrystallize from hot ethanol to achieve ~74% yield[2].

Method C: Steglich Esterification

Concept & Causality: When 4-fluorobenzoyl chloride is too moisture-sensitive or unavailable, direct esterification from 4-fluorobenzoic acid is utilized. Carbodiimides like DCC or EDC activate the carboxylic acid into an O-acylisourea intermediate. However, because 2-methoxyphenol is a poor nucleophile, the O-acylisourea can undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea. To prevent this, a catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly electrophilic acylpyridinium ion, which is subsequently trapped by the phenol, regenerating the DMAP catalyst[3],[5].

SteglichMechanism Acid 4-Fluorobenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + DMAP Product Ester Product Acyl_Pyr->Product + 2-Methoxyphenol DMAP_Regen DMAP Regenerated Acyl_Pyr->DMAP_Regen DMAP_Regen->Acyl_Pyr

Mechanistic pathway of the Steglich esterification utilizing DMAP as an acyl transfer catalyst.

Self-Validating Protocol:

  • Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) in dry DCM (~0.1 M) and cool to 0 °C. Add DCC or EDC (1.5 eq) and stir for 10 minutes to form the O-acylisourea intermediate[5].

  • Catalysis: Add 2-methoxyphenol (0.8–1.0 eq) followed by DMAP (0.1 eq). The catalytic amount of DMAP is strictly required to prevent the 1,3-rearrangement[3].

  • Propagation: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). The precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress[5].

  • Workup: Filter the suspension to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, evaporate the solvent, and purify via flash chromatography to achieve yields of 72–90%[3],[5].

Quantitative Data Comparison

Synthesis MethodReagents / CatalystTypical YieldReaction TimeTempKey Advantage
Acid Chloride Acylation 4-Fluorobenzoyl chloride, TEA, DCM52–78%2–4 hours0 °C to RTHighly scalable, utilizes standard batch reactors.
Microwave-Assisted 4-Fluorobenzoyl chloride, TEA, THF~74%7.5 minutes200 W (MW)Extremely rapid library generation, high atom efficiency.
Steglich Esterification 4-Fluorobenzoic acid, DCC/EDC, DMAP72–90%12–24 hours0 °C to RTMild conditions, avoids moisture-sensitive acyl chlorides.

Conclusion & Recommendations

  • High-Throughput Screening: Microwave-Assisted Acylation is the optimal choice for medicinal chemists needing rapid turnaround, offering a 7.5-minute reaction time with excellent atom efficiency and simplified precipitation workups.

  • Large-Scale Manufacturing: The Acid Chloride Acylation remains the industry standard for scale-up due to its reliance on inexpensive reagents and standard batch reactors, provided the facility can handle corrosive acyl chlorides.

  • Sensitive Substrates: Steglich Esterification is highly recommended when utilizing complex, sensitive carboxylic acid derivatives where harsh acidic conditions must be avoided, though it requires longer reaction times and careful removal of urea byproducts.

References

  • Title : Design of Selective PARP-1 Inhibitors and Antitumor Studies Source : ACS Publications URL :[Link]

  • Title : Synthesis, Computational and Biological Evaluation of Novel Compounds for the Treatment of Cryptococcus neoformans Source : University of Liverpool Repository URL :[Link]

  • Title : In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent Source : Research Journal of Pharmacy and Technology URL :[Link]

  • Title : Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA Source : MDPI URL :[Link]

  • Title : Development of chemical tool compounds for 14-3-3 PPIs: stabilizers and crosslinkers Source : Research portal Eindhoven University of Technology URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-methoxyphenyl 4-fluorobenzoate

Hazard Assessment and Profile Given the absence of a dedicated SDS for 2-methoxyphenyl 4-fluorobenzoate, its hazard profile is inferred from related chemical structures, such as other benzoate esters and fluorinated arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Profile

Given the absence of a dedicated SDS for 2-methoxyphenyl 4-fluorobenzoate, its hazard profile is inferred from related chemical structures, such as other benzoate esters and fluorinated aromatic compounds. This conservative approach is critical for ensuring a high margin of safety.

Inferred Hazard Profile: Based on the SDS for similar compounds like 2-methoxyphenyl benzoate, methyl 4-methoxybenzoate, and various fluorinated benzoic acid derivatives, 2-methoxyphenyl 4-fluorobenzoate should be handled as a substance that is:

  • A skin, eye, and respiratory tract irritant. [1][2]

  • Harmful if swallowed. [3][4]

  • A halogenated organic compound, which requires specific waste segregation.[5]

The table below summarizes the hazards of components and analogs, forming the basis for our recommended handling procedures.

Chemical Component/AnalogKey HazardsDisposal Considerations
2-methoxyphenyl 4-fluorobenzoate (Assumed) Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed.Treat as regulated, halogenated hazardous waste. Do not dispose of via drain or general trash.[6][7]
2-Methoxyphenyl benzoateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]Dispose of contents/container to an approved waste disposal plant.[1]
4-Fluorobenzoic Acid (precursor)Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Dispose of as hazardous waste. Avoid release to the environment.[8]
Guaiacol (2-Methoxyphenol, precursor)Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[9]Place in appropriate containers for disposal.[9]

Core Disposal Principles: The "Why" Behind the Protocol

The proper disposal of laboratory chemicals is not merely procedural; it is a system rooted in safety and regulatory compliance. Under no circumstances should 2-methoxyphenyl 4-fluorobenzoate or materials contaminated with it be disposed of in general trash or washed down the drain.[6][10] Doing so can damage plumbing, contaminate waterways, and violate federal and local regulations.[11]

All waste containing this compound must be managed as regulated hazardous waste . The key justifications for the following protocol are:

  • Segregation: Halogenated organic compounds (containing Fluorine, Chlorine, Bromine, or Iodine) are often incinerated at specific temperatures for proper disposal and can be significantly more expensive to process than non-halogenated waste.[5] Mixing them contaminates the entire waste stream, increasing costs and complexity.

  • Containment: Using robust, correctly labeled containers prevents accidental spills, protects personnel from exposure, and ensures waste handlers can manage the material safely.[6][10]

  • Compliance: Adherence to these procedures ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[12][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for managing 2-methoxyphenyl 4-fluorobenzoate waste from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risk of exposure to skin, eyes, and the respiratory system.

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Chemical-resistant nitrile gloves.[8]

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Step 2: Segregate and Collect Waste

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of your waste.

  • Collect Waste: Place all materials contaminated with 2-methoxyphenyl 4-fluorobenzoate into this container. This includes:

    • Residual or excess solid compound.

    • Contaminated consumables such as weighing papers, gloves, and paper towels.[10]

    • Rinsate from cleaning contaminated glassware. The first rinse of a container must be collected as hazardous waste.[6]

  • Do Not Mix: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[5][7]

Step 3: Use Proper Waste Containers

The integrity of your waste containment is essential for safety.

  • Compatibility: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Condition: The container must be in good condition, free of cracks, and have a secure, tight-fitting lid.[10]

  • Containment: Keep the waste container closed except when actively adding waste.[6] It is best practice to store the primary container within a larger, chemically resistant secondary container to contain any potential leaks.[10][14]

Step 4: Label the Container Correctly

Proper labeling ensures safe handling and compliant disposal. The container must be affixed with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[6][10]

    • The full, unabbreviated chemical name: "Waste 2-methoxyphenyl 4-fluorobenzoate" . List all other constituents and their approximate percentages.[6]

    • The relevant hazard warnings (e.g., Irritant, Toxic).

    • The date when waste was first added to the container (accumulation start date).[10]

Step 5: Store Waste Appropriately

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[14]

  • Segregation: Ensure the container is segregated from incompatible materials according to a chemical compatibility chart.[14]

Step 6: Arrange for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Request Pickup: Once the container is three-quarters full or has reached your institution's accumulation time limit (e.g., 6-12 months), arrange for a pickup.[7][13]

  • Authorized Personnel: Contact your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to collect the waste.[8][15] Never use an unauthorized service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-methoxyphenyl 4-fluorobenzoate.

G Disposal Workflow: 2-methoxyphenyl 4-fluorobenzoate cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Accumulation cluster_disposal Final Disposition start Waste Generation ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate container Step 3: Use Compatible, Sealed Container segregate->container label_waste Step 4: Affix Hazardous Waste Label container->label_waste store Step 5: Store in Designated Satellite Accumulation Area label_waste->store pickup Step 6: Request Pickup by EHS or Licensed Contractor store->pickup

Caption: Disposal workflow for 2-methoxyphenyl 4-fluorobenzoate.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Angene Chemical. (2025, February 13). Safety Data Sheet: (E)-Methyl 3-(3-methoxyphenyl)acrylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-methoxyphenyl 4-fluorobenzoate

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling advanced pharmaceutical intermediates like 2-methoxyphenyl 4-fluorobenzoate requires moving beyond generic safety data sh...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling advanced pharmaceutical intermediates like 2-methoxyphenyl 4-fluorobenzoate requires moving beyond generic safety data sheets. This compound, along with its derivatives such as 4-formyl-2-methoxyphenyl 4-fluorobenzoate (CAS 321726-13-0), serves as a critical structural scaffold in the synthesis of highly selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1] and aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors[2].

Because its downstream applications target fundamental DNA repair and cellular signaling pathways, the chemical itself is highly bioactive. This guide provides the definitive, causality-driven operational protocol for handling this compound safely in a laboratory environment.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To effectively protect yourself, you must understand the chemical logic driving the hazards. Standard safety classifications for fluorobenzoate esters list them as Skin Irritants (Category 2, H315), Eye Irritants (Category 2A, H319), and Respiratory Irritants (STOT SE 3, H335)[3][4]. However, the specific structure of 2-methoxyphenyl 4-fluorobenzoate introduces unique handling nuances:

  • Bioactive Dust & π–π Stacking: The compound is typically a white to off-white solid[1][2]. The 2-methoxyphenyl scaffold is synthetically designed to form strong π–π stacking interactions with tyrosine residues (e.g., Y907/Y896 in the PARP-1 catalytic domain)[1]. Inhalation of fine particulate dust introduces a biologically active molecule directly into the respiratory tract, requiring strict containment.

  • Ester Hydrolysis Risk: The ester linkage between the 4-fluorobenzoate and the 2-methoxyphenyl moieties can undergo hydrolysis in the presence of strong ambient acids or bases, or upon prolonged contact with sweat on the skin. This reaction releases 4-fluorobenzoic acid and 2-methoxyphenol (guaiacol) derivatives, which are severe mucosal irritants.

  • Solvent Carrier Effect: In drug development, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays[1]. DMSO acts as a rapid transdermal carrier. If a DMSO solution of 2-methoxyphenyl 4-fluorobenzoate contacts standard laboratory gloves, it will rapidly transport the bioactive compound through the nitrile barrier and dermal layers directly into the bloodstream.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The following table outlines the mandatory PPE specifications and the quantitative justification for each choice.

PPE CategoryRequired SpecificationQuantitative Metric / StandardScientific Justification & Causality
Hand Protection (Solid) 100% Nitrile GlovesThickness: 0.11 mmBreakthrough: >480 minPrevents dermal contact with the solid powder. Latex is highly permeable to benzoate esters and must be avoided.
Hand Protection (Solution) Double-Gloved NitrileOuter: 0.22 mmInner: 0.11 mmDMSO/DMF solutions degrade nitrile rapidly (breakthrough <5 mins). The outer glove acts as a sacrificial layer to be discarded immediately upon splashing.
Eye Protection Non-Vented Safety GogglesANSI Z87.1 (US) or EN 166 (EU)The fine, crystalline nature of the solid makes it prone to aerosolization. Vented glasses allow bioactive dust to reach the ocular mucosa.
Respiratory N95 / P100 Particulate RespiratorFiltration Efficiency: 95% at 0.3 μ mMandatory only if weighing outside of a certified fume hood. Captures aerosolized bioactive dust before respiratory entry.
Body Protection Flame-Resistant Lab CoatTight-fitting cuffs (Knit)Prevents static cling of the fine powder to exposed wrists, mitigating the risk of ester hydrolysis from skin moisture.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action you take is verified by a physical or environmental cue, creating a closed-loop safety system.

Phase A: Pre-Operational Verification
  • Fume Hood Validation: Turn on the fume hood and verify the digital airflow monitor reads between 0.4–0.6 m/s (80–120 fpm).

    • Self-Validation Check: Tape a 2-inch piece of tissue to the bottom of the sash. It should pull gently and steadily inward. Do not proceed if the tissue flutters violently (turbulence) or hangs straight down (inadequate flow).

  • Static Elimination: 2-methoxyphenyl 4-fluorobenzoate powder is prone to static charge, which causes it to "jump" from spatulas. Wipe the exterior of the analytical balance and the weighing boat with an anti-static zero-charge wipe before opening the chemical container.

Phase B: Weighing and Solution Preparation
  • Enclosed Weighing: Place the chemical container inside the fume hood. Using a grounded, stainless-steel micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat.

  • Solvent Introduction (If applicable): If preparing a stock solution for PARP-1/ALDH1A3 assays, add the solvent (e.g., DMSO) directly to the weighing vessel inside the hood rather than transporting the dry powder across the lab.

    • Self-Validation Check: Cap the vial immediately. Inspect your outer gloves. If any liquid is visible on the glove surface, assume breakthrough has begun. Remove the outer gloves, dispose of them in the solid waste bin, and don a fresh pair.

  • Vessel Decontamination: Wipe the exterior of the sealed solution vial with a solvent-compatible wipe (e.g., 70% Isopropanol) before removing it from the fume hood.

Workflow Visualization

The following diagram maps the logical progression of handling 2-methoxyphenyl 4-fluorobenzoate, integrating the spill response decision matrix directly into the operational flow.

G N1 Pre-Op: Fume Hood & PPE Verification N2 Weighing: Enclosed Analytical Balance N1->N2 N3 Synthesis: PARP-1 / ALDH1A3 Inhibitors N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response: Absorbent & Containment N4->N5 YES N6 Decontamination & Log Completion N4->N6 NO N7 Hazardous Waste Incineration N5->N7 N6->N7

Operational workflow and spill response protocol for 2-methoxyphenyl 4-fluorobenzoate.

Spill Response and Disposal Plan

Due to the environmental toxicity and biological activity of fluorinated aromatics[3][5], accidental releases must be managed with a strict protocol.

Solid Powder Spill Protocol:

  • Containment: Do NOT sweep or use a standard vacuum, which will aerosolize the bioactive dust.

  • Wetting: Gently cover the spill with damp, absorbent paper towels (moistened with water or a mild soap solution) to suppress dust formation.

  • Collection: Use a disposable plastic scoop to transfer the wetted material into a sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any trace fluorobenzoic acid generated by ambient hydrolysis, followed by a water rinse.

Liquid Solution Spill (DMSO/DMF) Protocol:

  • Absorption: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as DMF/DMSO mixtures can be reactive.

  • Ventilation: Ensure the fume hood sash is fully open to maximize vapor extraction.

  • Disposal: Sweep the saturated absorbent into a chemically resistant, sealable bag.

Waste Disposal: All waste containing 2-methoxyphenyl 4-fluorobenzoate (including contaminated gloves, wipes, and empty vials) must be classified as Halogenated Organic Waste . It must be segregated from non-halogenated solvents and sent for high-temperature commercial incineration[5][6]. Never discharge this compound into municipal drains or aqueous waste carboys, as it will not degrade in standard wastewater treatment plants[3][5].

References

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies. ACS Publications. 1

  • 4-formyl-2-methoxyphenyl 4-fluorobenzoate. Sigma-Aldrich.

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.2

  • Ethyl 4-fluorobenzoate Safety Data Sheet. Fisher Scientific. 6

  • Sodium 4-fluorobenzoate Safety Data Sheet. SynQuest Laboratories. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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